molecular formula C8H8N2O B1436748 5-Methyl-1H-indazol-6-ol CAS No. 1082042-15-6

5-Methyl-1H-indazol-6-ol

Cat. No.: B1436748
CAS No.: 1082042-15-6
M. Wt: 148.16 g/mol
InChI Key: KJEVVDTWFHNFBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1H-indazol-6-ol (CAS: 1082042-15-6) is a high-purity indazole derivative supplied for advanced research and development applications. With the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol, this compound is a versatile building block in medicinal chemistry . The indazole scaffold is of significant interest in neuroscience research. Recent studies have shown that C5- and C6-substituted indazole derivatives are potent inhibitors of the monoamine oxidase (MAO) enzymes, particularly the MAO-B isoform . Inhibitors of MAO-B are investigated for their potential in treating neurodegenerative disorders such as Parkinson's disease, as they can help maintain synaptic dopamine levels and may confer neuroprotective effects by reducing oxidative stress . Furthermore, the related precursor compound 1H-indazol-5-ol has been identified as a good potency inhibitor of D-amino acid oxidase (DAAO), an enzyme targeted for the potential treatment of schizophrenia . In materials science, structurally similar indazole derivatives have been synthesized and studied for their efficacy as corrosion inhibitors on mild steel, demonstrating the chemical versatility of this class of compounds . As a key synthetic intermediate, this compound serves as a foundational scaffold for the generation of novel chemical entities. Its structural features allow for further functionalization, enabling researchers to explore a wide range of structure-activity relationships . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-6-4-9-10-7(6)3-8(5)11/h2-4,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEVVDTWFHNFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694613
Record name 5-Methyl-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082042-15-6
Record name 5-Methyl-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-1H-indazol-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methyl-1H-indazol-6-ol: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 5-Methyl-1H-indazol-6-ol, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The indazole nucleus is a privileged scaffold in drug discovery, known for a wide array of biological activities.[1][2] This document delves into the physicochemical properties, spectroscopic profile, and plausible synthetic strategies for this compound. Furthermore, it contextualizes its potential within the broader landscape of pharmacologically active indazole derivatives and provides detailed protocols and safety guidelines for its handling and synthesis. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.

Molecular Profile and Physicochemical Properties

This compound belongs to the indazole family, a class of aromatic nitrogen-containing heterocycles composed of a fused benzene and pyrazole ring.[1] The 1H-tautomer is generally the most thermodynamically stable form.[1] The specific substitution of a methyl group at the 5-position and a hydroxyl group at the 6-position endows this molecule with unique electronic and steric properties that are critical for its interaction with biological targets.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methyl group can engage in hydrophobic interactions and influence the overall electronic nature of the aromatic system. These features make it a versatile building block for creating libraries of compounds for screening.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyValue / DescriptionSource / Basis
Molecular Formula C₈H₈N₂O-
Molecular Weight 148.16 g/mol -
Appearance Expected to be a solid at room temperature.Inferred from related solids like 6-Methyl-1H-indazole (Light brown to brown Solid)[3] and 5-Hydroxy-1H-indazole (powder)[4].
Boiling Point ~359.9 ± 22.0 °C at 760 mmHgPredicted value for the isomeric 6-Methyl-1H-indazol-5-ol.[5]
Density ~1.3 ± 0.1 g/cm³Predicted value for the isomeric 6-Methyl-1H-indazol-5-ol.[5]
pKa ~14.27 ± 0.10 (Predicted, Acidic - NH)Predicted value for the related 1H-Indazole-5-methanol, 6-methyl-.[6]
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.General property of functionalized heterocyclic compounds.
CAS Number Not readily available in public databases.-

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the cited literature, a robust prediction of its key spectroscopic features can be made based on established principles and data from structurally similar indazole derivatives.[7][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H and O-H protons, and the methyl group. In a solvent like DMSO-d₆, which facilitates the observation of exchangeable protons:

  • N-H Proton: A broad singlet is expected at a downfield chemical shift (>10 ppm), characteristic of the indazole N-H proton.[7]

  • O-H Proton: A singlet corresponding to the phenolic hydroxyl group, the chemical shift of which would be concentration-dependent.

  • Aromatic Protons: Two singlets are predicted for the protons at the C4 and C7 positions of the indazole ring. The electronic effects of the adjacent methyl and hydroxyl groups will influence their precise chemical shifts.

  • C3 Proton: A singlet in the aromatic region, typically around 8 ppm.[7]

  • Methyl Protons (-CH₃): A sharp singlet is expected around 2.3-2.5 ppm.[9]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to the heteroatoms (C6-OH, C3, C7a, C3a) will have characteristic chemical shifts influenced by the electronegativity of oxygen and nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key absorption bands are predicted as follows:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • N-H Stretch: A sharp to medium band around 3300-3400 cm⁻¹ is characteristic of the 1H-tautomeric form.[10]

  • C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals appearing just below 3000 cm⁻¹ for the methyl group.

  • C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of 148. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be detected at m/z 149.[10][11] Characteristic fragmentation may involve the loss of small molecules like CO or HCN from the ring structure.

Synthesis and Reactivity

The synthesis of substituted indazoles can be achieved through various classical and modern organic chemistry methods, often involving cyclization reactions.[2] While a specific, validated synthesis for this compound is not documented in the provided search results, a plausible synthetic route can be designed based on established methodologies for analogous structures, such as 5-amino-1H-indazol-6-ol.[12]

A common strategy involves constructing the indazole ring from a suitably substituted aniline or related precursor, followed by functional group interconversion. For instance, a route could commence from a substituted nitrotoluene derivative, proceeding through diazotization and cyclization, followed by functionalization to install the hydroxyl group.

G A 2-Methyl-4-benzyloxy-5-nitroaniline B Diazotization (NaNO₂, HCl) A->B Step 1 C Intramolecular Cyclization B->C Step 2 D 6-Benzyloxy-5-methyl-1H-indazole C->D E Hydrogenolysis (H₂, Pd/C) D->E Step 3: Deprotection F This compound E->F

Caption: A plausible synthetic workflow for this compound.

The reactivity of the indazole core is characteristic of an electron-rich aromatic system. It can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing methyl and hydroxyl groups. The nitrogen atoms can also participate in nucleophilic attacks or be alkylated.[10][13]

Biological Activity and Therapeutic Applications

Indazole derivatives are renowned for their diverse and potent pharmacological activities, making them a cornerstone in modern drug discovery.[1][14] They have been successfully developed into drugs for various indications.

  • Anticancer Agents: Many indazole-containing molecules function as kinase inhibitors. For example, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy, and Niraparib is a PARP inhibitor.[1] Derivatives have also been designed to target kinases like FLT3.[15] The 5-methyl-6-ol substitution pattern could serve as a novel scaffold for developing new generations of kinase inhibitors.

  • Neuroprotective and CNS Agents: Indazole derivatives have shown potential in treating neurodegenerative diseases and acting on central nervous system targets.[10]

  • Serotonin Receptor Agonists: The related compound 1-((S)-2-aminopropyl)-1H-indazol-6-ol was identified as a potent 5-HT₂ receptor agonist with potential for treating ocular hypertension.[16] This highlights the utility of the indazol-6-ol core in modulating G-protein coupled receptors.

  • Antimicrobial and Anti-inflammatory Activity: Various indazole compounds have been reported to possess antibacterial, antifungal, and anti-inflammatory properties.[10][14]

G cluster_apps Potential Therapeutic Areas IndazoleCore Indazole Scaffold C₈H₈N₂O Oncology Kinase Inhibition (e.g., FLT3, PARP) IndazoleCore->Oncology CNS Neuroprotection IndazoleCore->CNS Ophthalmology 5-HT₂ Receptor Agonism (Glaucoma) IndazoleCore->Ophthalmology InfectiousDisease Antimicrobial Agents IndazoleCore->InfectiousDisease

Caption: Key therapeutic applications stemming from the indazole core structure.

Safety, Handling, and Toxicology

As the toxicological properties of this compound have not been thoroughly investigated, it must be handled with the utmost care in a laboratory setting, assuming it is potentially hazardous. Safety data for related indazole compounds indicate risks such as being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[17][18]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[18]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[17] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[17]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[18]

    • Ingestion: If swallowed, rinse mouth and call a poison control center or doctor if you feel unwell.[18]

    • Inhalation: Move the person to fresh air.[18]

Detailed Experimental Protocol: Plausible Synthesis

This protocol is adapted from established methods for synthesizing structurally related indazoles and represents a plausible, though not experimentally validated, route to this compound.[12]

Objective: To synthesize this compound.

Materials:

  • 2-Methyl-4-benzyloxy-5-nitroaniline (Starting Material)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Palladium on Carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography).

Methodology:

Step 1: Diazotization and Cyclization to form 6-Benzyloxy-5-methyl-1H-indazole

  • Dissolve the starting material, 2-Methyl-4-benzyloxy-5-nitroaniline, in a suitable acidic medium (e.g., a mixture of acetic acid and HCl) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically rapid.

  • After the addition is complete, allow the reaction to stir at low temperature for 30-60 minutes to facilitate intramolecular cyclization to the indazole ring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the mixture by adding it to ice water.

  • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield pure 6-Benzyloxy-5-methyl-1H-indazole.

Step 2: Deprotection to this compound

  • Dissolve the purified product from Step 1 in a suitable solvent such as methanol or ethanol.

  • Transfer the solution to a hydrogenation vessel.

  • Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Seal the vessel and purge with hydrogen gas (H₂), then maintain a positive pressure of H₂ (e.g., via a balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature. The hydrogenolysis of the benzyl ether protecting group will proceed.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification by recrystallization may be performed if necessary.

Conclusion

This compound is a strategically important heterocyclic compound with significant untapped potential. Its structure combines the proven pharmacological utility of the indazole core with functional groups that allow for diverse chemical modifications and targeted biological interactions. While comprehensive experimental data on this specific molecule is sparse, this guide has synthesized information from related analogs to provide a robust profile covering its properties, characterization, synthesis, and potential applications. It serves as a valuable foundational resource for scientists aiming to explore this molecule as a key building block in the development of next-generation therapeutics.

References

The Indazole Scaffold: From Serendipitous Discovery to a Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of Indazole Derivatives in Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core, a bicyclic aromatic heterocycle, has evolved from a chemical curiosity to a "privileged scaffold" in modern drug discovery.[1][2] Its unique structural and electronic properties have made it a versatile building block for a multitude of medicinally active compounds.[3][4] This in-depth technical guide chronicles the journey of indazole derivatives from their initial discovery to their current prominence in medicine, with a particular focus on their role as potent kinase inhibitors in oncology. We will explore the historical context of their synthesis, delve into the structure-activity relationships that govern their biological activity, and present detailed case studies of blockbuster drugs that feature this remarkable scaffold. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the indazole core and its profound impact on therapeutic innovation.

The Indazole Nucleus: A Profile of a Privileged Scaffold

Indazole, also known as benzpyrazole, is a bicyclic aromatic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring.[1] It exists in two principal tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[3] This structural duality, combined with its ability to act as both a hydrogen bond donor and acceptor, underpins its versatility in engaging with biological targets.

The indazole moiety is considered a bioisostere of indole and phenol, offering improved metabolic stability and lipophilicity compared to its counterparts. This characteristic has made it a favored scaffold in fragment-based drug discovery (FBDD) and scaffold hopping exercises, particularly in the pursuit of protein kinase inhibitors.

Tautomeric Forms of Indazole

Caption: The two primary tautomeric forms of the indazole ring system.

A Historical Perspective: The Dawn of Indazole Chemistry

The story of indazole begins in the late 19th century with the pioneering work of German chemist Hermann Emil Fischer . While his most celebrated achievement is the Fischer indole synthesis, his explorations into the chemistry of hydrazines also led to the first synthesis of an indazole derivative.[1][5][6] In the 1880s, Fischer reported that heating o-hydrazine cinnamic acid resulted in the formation of indazolone.[1][4] This seminal work laid the foundation for the diverse synthetic methodologies that would follow.

For many decades, indazoles remained largely of academic interest. However, the mid-20th century saw the emergence of the first indazole-containing drug, Benzydamine , in 1966.[7][8] Marketed as a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, Benzydamine's success hinted at the therapeutic potential of this heterocyclic system.[8][9]

The Ascendance of Indazoles in Medicinal Chemistry: The Kinase Inhibitor Revolution

The true explosion of interest in indazole derivatives came with the advent of targeted cancer therapy and the focus on inhibiting protein kinases. The indazole scaffold proved to be an exceptional platform for designing potent and selective kinase inhibitors.[2][10] Its ability to form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases makes it a particularly effective pharmacophore.

This has led to the development of a new generation of anticancer drugs, many of which have achieved blockbuster status. These drugs have revolutionized the treatment of various malignancies by targeting the specific molecular drivers of cancer growth and proliferation.

Key Indazole-Based Kinase Inhibitors in Oncology
Drug (Brand Name)Primary TargetsApproved IndicationsYear of First Approval
Pazopanib (Votrient)VEGFR-1, -2, -3, PDGFR-α, -β, c-kitAdvanced renal cell carcinoma, soft tissue sarcoma2009[11][12]
Axitinib (Inlyta)VEGFR-1, -2, -3Advanced renal cell carcinoma2012[13][14][15]
Niraparib (Zejula)PARP-1, PARP-2Ovarian, fallopian tube, and peritoneal cancer2017[16][17]
Entrectinib (Rozlytrek)TRKA, TRKB, TRKC, ROS1, ALKNTRK fusion-positive solid tumors, ROS1-positive non-small cell lung cancer2019[18][19][20]

Case Studies: Dissecting the Success of Indazole-Based Drugs

Pazopanib: A Multi-Targeted Angiogenesis Inhibitor

Developed by GlaxoSmithKline, Pazopanib is a second-generation multi-targeted tyrosine kinase inhibitor.[11] Its primary mechanism of action is the inhibition of angiogenesis, the process by which tumors form new blood vessels to support their growth.[12][21] Pazopanib achieves this by potently inhibiting several key receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[11][22]

Mechanism of Action: Pazopanib

G cluster_0 Tumor Cell cluster_1 Endothelial Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) VEGFR->signaling Activates PDGFR->signaling Activates Pazopanib Pazopanib Pazopanib->VEGFR Inhibits Pazopanib->PDGFR Inhibits angiogenesis Angiogenesis (Tumor Blood Vessel Growth) signaling->angiogenesis

Caption: Pazopanib inhibits VEGFR and PDGFR, blocking downstream signaling and angiogenesis.

Axitinib: A Potent and Selective VEGFR Inhibitor

Axitinib, developed by Pfizer, is another potent inhibitor of VEGFRs.[14][23] It was designed using a structure-based drug design strategy to be highly selective for VEGFRs 1, 2, and 3.[13][24] This selectivity results in a favorable balance between its anti-cancer activity and its safety profile.[15] Axitinib has demonstrated significant efficacy in the treatment of advanced renal cell carcinoma, particularly in patients who have failed prior systemic therapy.[14][23]

Entrectinib: Targeting Oncogenic Fusions

Entrectinib represents a significant advance in precision oncology.[25] It is a potent inhibitor of the TRK family of receptors (TRKA, TRKB, TRKC), as well as ROS1 and ALK.[19][26] These kinases can become oncogenic drivers when they are involved in chromosomal rearrangements that result in gene fusions. Entrectinib is indicated for the treatment of tumors harboring these specific fusions, regardless of the tumor's location in the body.[20] A key feature of Entrectinib is its ability to cross the blood-brain barrier, making it effective against central nervous system (CNS) metastases.[18][25]

Niraparib: A PARP Inhibitor for DNA Repair Deficiencies

Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[17] PARP enzymes play a crucial role in the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibiting PARP leads to the accumulation of DNA damage and cell death.[27] Niraparib has shown significant clinical benefit as a maintenance therapy for patients with recurrent ovarian cancer who are in response to platinum-based chemotherapy.[16][17]

Synthetic Methodologies: Building the Indazole Core

A wide variety of synthetic methods have been developed to construct the indazole ring system, reflecting its importance in medicinal chemistry.[3][28][29] Classical methods often involve the cyclization of appropriately substituted phenylhydrazines. More modern approaches utilize transition metal-catalyzed cross-coupling reactions and C-H activation strategies to achieve greater efficiency and functional group tolerance.[3]

General Experimental Protocol: Synthesis of a 1H-Indazole Derivative

This protocol describes a representative synthesis of a 1H-indazole derivative from an arylhydrazone, a common and versatile method.[3]

Step 1: Formation of the Arylhydrazone

  • To a solution of the desired arylhydrazine hydrochloride (1.0 eq) in ethanol, add a solution of the corresponding aldehyde or ketone (1.0 eq) in ethanol.

  • Add a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, the product can often be isolated by filtration, or the solvent can be removed under reduced pressure. The crude product is then washed and dried.

Step 2: Oxidative Cyclization to the 1H-Indazole

  • Dissolve the arylhydrazone (1.0 eq) in a suitable solvent such as acetic acid or dimethylformamide (DMF).

  • Add an oxidizing agent, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) or iodine, portion-wise at room temperature.[3]

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with an appropriate aqueous solution (e.g., sodium thiosulfate for iodine-mediated reactions).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1H-indazole derivative.

Experimental Workflow for Indazole-Based Drug Discovery

G start Target Identification and Validation hit_id High-Throughput Screening (HTS) or Fragment-Based Screening start->hit_id hit_to_lead Hit-to-Lead Optimization (SAR Studies) hit_id->hit_to_lead Indazole Hit Identified lead_opt Lead Optimization (ADME/Tox Profiling) hit_to_lead->lead_opt Potent Lead Compound preclinical Preclinical Development (In vivo efficacy, safety) lead_opt->preclinical Candidate Drug clinical Clinical Trials (Phase I, II, III) preclinical->clinical approval Regulatory Approval and Market Launch clinical->approval

Caption: A generalized workflow for the discovery and development of an indazole-based therapeutic.

Future Directions and Conclusion

The journey of indazole derivatives in medicine is far from over. The scaffold's proven success continues to inspire the design and synthesis of new therapeutic agents.[1][30] Current research focuses on exploring novel substitution patterns to enhance potency and selectivity, as well as developing indazole-based drugs for a wider range of diseases, including neurodegenerative and infectious diseases.[1][7] The integration of computational chemistry and artificial intelligence in drug design is expected to further accelerate the discovery of next-generation indazole-based medicines.[1]

References

5-Methyl-1H-indazol-6-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methyl-1H-indazol-6-ol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1082042-15-6), a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. We delve into its fundamental physicochemical properties, present a detailed, logical synthetic protocol, and outline robust methods for its analytical characterization. Furthermore, this guide explores the compound's strategic importance as a molecular scaffold in drug discovery, contextualized by the broader utility of the indazole nucleus in medicinal chemistry. Safety protocols and handling guidelines are also provided for researchers. This document is intended for scientists and professionals in drug development, chemical synthesis, and academic research, serving as a practical and authoritative resource.

Introduction: The Strategic Importance of the Indazole Scaffold

Nitrogen-containing heterocycles are foundational building blocks in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1] Among these, the indazole nucleus—a bicyclic structure comprising a benzene ring fused to a pyrazole ring—stands out as a "privileged scaffold." This designation arises from its repeated appearance in compounds exhibiting a wide array of biological activities, including anti-inflammatory, antitumor, and anti-HIV effects.[1]

Indazole and its derivatives are often employed as bioisosteres for indoles and phenols. This substitution can confer significant advantages, such as enhanced metabolic stability, improved oral bioavailability, and unique receptor-binding interactions due to the additional nitrogen atom, which can act as a hydrogen bond acceptor.[2] this compound is a specific exemplar of this class. Its structure is strategically functionalized with:

  • A hydroxyl group at the 6-position, providing a crucial hydrogen bond donor/acceptor site analogous to a phenol, which is critical for interacting with biological targets like protein kinases.

  • A methyl group at the 5-position, which can influence the compound's electronic properties, lipophilicity, and steric fit within a target's binding pocket.[3]

This guide provides the core technical data and methodologies required to effectively synthesize, characterize, and utilize this versatile chemical entity.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. Accurate knowledge of these parameters is the first step in any experimental design, from reaction setup to formulation.

PropertyValueSource(s)
Molecular Formula C₈H₈N₂O[4][5]
Molecular Weight 148.16 g/mol [4][5]
CAS Number 1082042-15-6[4][5]
Appearance Solid[5]
Boiling Point 359.9 ± 22.0 °C at 760 mmHg[5]
Purity ≥ 97% (Typical)[5]
Storage Temperature Room Temperature[5]
InChI Key KJEVVDTWFHNFBO-UHFFFAOYSA-N[5]
SMILES Cc1cc2c(cn[nH]2)c(O)c1

Synthesis and Purification Protocol

While numerous methods exist for constructing the indazole core, a common and effective strategy involves the cyclization of appropriately substituted precursors.[6] The following is a proposed, robust protocol for the synthesis of this compound, based on established chemical principles.

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the synthetic challenge into manageable steps. The target molecule can be disconnected to reveal readily available starting materials.

G target This compound intermediate1 Diazonium Salt Intermediate target->intermediate1 Intramolecular Cyclization intermediate2 2-Amino-4-methyl-3-nitrotoluene intermediate1->intermediate2 Diazotization intermediate3 4-Methyl-3-nitrotoluene intermediate2->intermediate3 Amination (via reduction) start p-Toluidine intermediate3->start Nitration

Caption: Retrosynthetic pathway for this compound.

Step-by-Step Synthesis Protocol

Causality: This multi-step synthesis is designed to precisely install the required functional groups around the aromatic ring before the key cyclization step that forms the indazole core. Each step is a standard, high-yielding organic transformation.

Step 1: Nitration of 2-Amino-4-methylphenol

  • Setup: In a three-neck flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylphenol in concentrated sulfuric acid at 0 °C.

  • Reaction: Add a solution of nitric acid in sulfuric acid dropwise, maintaining the temperature below 5 °C. The electrophilic nitronium ion (NO₂⁺) is generated in situ and adds to the electron-rich aromatic ring.

  • Workup: Pour the reaction mixture over crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product, 2-amino-4-methyl-5-nitrophenol.

  • Purification: Filter the solid, wash with cold water, and dry. Recrystallize from ethanol/water if necessary.

Step 2: Diazotization and Cyclization

  • Setup: Suspend the 2-amino-4-methyl-5-nitrophenol in an aqueous solution of a strong acid (e.g., H₂SO₄) and cool to 0-5 °C.

  • Diazotization: Add a solution of sodium nitrite (NaNO₂) in water dropwise. This converts the primary amine into a diazonium salt, a key intermediate.

  • Cyclization: Gently warm the solution. The diazonium salt will undergo intramolecular cyclization, displacing N₂ gas and forming the indazole ring. This is a variation of the Jacobson indazole synthesis.

  • Workup: Neutralize the reaction mixture to precipitate the crude 5-Methyl-6-nitro-1H-indazole.

Step 3: Reduction of the Nitro Group

  • Setup: Dissolve the crude 5-Methyl-6-nitro-1H-indazole in ethanol or acetic acid.

  • Reduction: Add a reducing agent such as tin(II) chloride (SnCl₂) in concentrated HCl or use catalytic hydrogenation (H₂ gas with a Pd/C catalyst). This selectively reduces the nitro group to an amine.

  • Workup: If using SnCl₂, basify the mixture to precipitate the tin salts and extract the product with an organic solvent (e.g., ethyl acetate). If using hydrogenation, filter off the catalyst.

Step 4: Conversion of Amine to Hydroxyl Group

  • Setup: Dissolve the resulting 6-amino-5-methyl-1H-indazole in aqueous sulfuric acid and cool to 0-5 °C.

  • Diazotization: Add sodium nitrite solution dropwise to form the corresponding diazonium salt.

  • Hydrolysis: Heat the solution gently. The diazonium group is an excellent leaving group and is displaced by water to form the final hydroxyl group.

  • Final Purification: Cool the solution and extract the product, this compound, with ethyl acetate. Purify the crude product using silica gel column chromatography (e.g., with a hexane/ethyl acetate gradient) to yield the pure solid.

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

G cluster_nmr NMR Spectroscopy cluster_ir FTIR Spectroscopy cluster_ms Mass Spectrometry h_nmr ¹H NMR end Verified Structure & Purity h_nmr->end Confirms proton count and connectivity c_nmr ¹³C NMR c_nmr->end Confirms carbon backbone ftir FTIR ftir->end Confirms O-H, N-H, C-H bonds ms MS (EI/ESI) ms->end Confirms Molecular Formula start Synthesized Sample (this compound) start->h_nmr Proton Environment start->c_nmr Carbon Skeleton start->ftir Functional Groups start->ms Molecular Mass

Caption: Integrated workflow for the analytical characterization of the target compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified solid in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for molecules with exchangeable protons (O-H, N-H).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Expected signals would include aromatic protons, a singlet for the methyl group, and broad singlets for the O-H and N-H protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time with more scans is required.[7] The 1H tautomer is expected to have a C3a/C7a signal around 132-133 ppm.[8]

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.[7]

  • Data Acquisition: Record a spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation: Look for characteristic absorption bands:

    • O-H stretch: Broad peak around 3200-3500 cm⁻¹.

    • N-H stretch: Moderate peak around 3100-3300 cm⁻¹.

    • C-H stretch (aromatic & alkyl): Peaks around 2850-3100 cm⁻¹.

    • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Protocol: Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after chromatographic separation (LC-MS).

  • Ionization: Use Electron Ionization (EI) for a fragmentation pattern or a softer method like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Data Analysis: In high-resolution MS (HRMS), the exact mass of the molecular ion ([M]⁺ or [M+H]⁺) should match the calculated value for C₈H₈N₂O (148.0637) within a few ppm, confirming the elemental composition.

Applications in Drug Discovery and Chemical Biology

This compound is not merely a chemical curiosity; it is a strategic starting point for the synthesis of high-value molecules, particularly kinase inhibitors.

G cluster_derivatization Chemical Derivatization scaffold This compound (Scaffold/Fragment) alkylation N-Alkylation/ N-Arylation scaffold->alkylation etherification O-Alkylation scaffold->etherification coupling Palladium-catalyzed Coupling (at C3/C7) scaffold->coupling library Diverse Chemical Library alkylation->library etherification->library coupling->library screening High-Throughput Screening (e.g., Kinase Panels) library->screening hit Hit Compound screening->hit

Caption: Role of this compound in a drug discovery workflow.

  • Kinase Inhibitor Development: Many successful kinase inhibitors, such as Pazopanib and Axitinib, feature an indazole core.[1] The N-H group of the pyrazole ring often forms a critical hydrogen bond with the "hinge region" of the kinase active site. The hydroxyl group on this compound can be used as an anchor point or be further functionalized, while the methyl group helps to probe specificity pockets.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 150 g/mol , this compound is an ideal candidate for FBDD. It can be screened against biological targets, and if a weak but efficient binding is observed, it can be "grown" into a more potent lead compound by adding functionality at its various reactive sites (the two nitrogen atoms, the hydroxyl group, and the C3/C7 positions).

  • Bioisostere Replacement: In existing drug development programs, replacing an indole or phenol moiety with this compound is a proven strategy to overcome issues like poor metabolic stability (e.g., phase I or II metabolism of phenols) while retaining or even enhancing biological activity.

Safety and Handling

Proper handling is crucial for laboratory safety. The following information is derived from supplier safety data.[5]

CategoryInformation
Signal Word Warning
Pictogram GHS07 (Harmful/Irritant)
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Recommended Handling Procedures:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a dry, cool place.

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 5-Methyl-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Structural Imperative in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of a molecule is the bedrock upon which all subsequent research is built. For heterocyclic compounds like 5-Methyl-1H-indazol-6-ol, a scaffold of significant interest in medicinal chemistry due to the broad biological activities of indazole derivatives, this structural verification is non-negotiable.[1] This guide provides a comprehensive, field-proven framework for interpreting the spectroscopic data of this compound. We will move beyond a mere recitation of data, focusing instead on the causal logic behind spectral features and the synergistic interplay between different analytical techniques. Our approach is designed to be a self-validating system, ensuring that the final structural assignment is robust, reliable, and scientifically sound.

The Subject: this compound

The first step in any analysis is to understand the molecule's architecture. Below is the structure with a systematic numbering convention that will be used for all subsequent spectral assignments.

Caption: Structure of this compound with IUPAC numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Blueprint

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[2] It provides detailed information about the chemical environment, connectivity, and relative number of protons and carbons. For a molecule like this compound, a combination of ¹H and ¹³C NMR is essential for complete assignment.

Experimental Protocol: NMR Sample Preparation

The quality of an NMR spectrum is critically dependent on proper sample preparation. A flawed sample will yield ambiguous data, compromising the entire analysis.

Methodology:

  • Compound Preparation: Ensure the sample of this compound is dry and free of residual solvents from synthesis or purification.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule as it will solubilize the compound and allow for the observation of exchangeable protons (N-H and O-H).

  • Concentration: Weigh approximately 5-10 mg of the compound directly into a clean, dry vial.[3][4]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[5] The optimal sample height in a standard 5 mm NMR tube is crucial for proper shimming and spectral resolution.[3][6]

  • Transfer: Gently vortex the vial to ensure complete dissolution. The solution must be homogeneous and free of any particulate matter.

  • Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a high-quality 5 mm NMR tube to remove any microparticulates.[4]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for data acquisition.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a map of all the proton environments in the molecule. The interpretation rests on three pillars: chemical shift (δ), integration, and multiplicity (splitting pattern).[7][8]

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
N1-H~12.9broad singlet1H-Acidic proton on nitrogen, broad due to exchange. Characteristic for 1H-indazoles.[9]
O6-H~9.2singlet1H-Phenolic proton, chemical shift is concentration and temperature dependent.
H3~7.9singlet1H-Proton on the pyrazole ring, typically downfield.[10]
H7~7.4singlet1H-Aromatic proton adjacent to the fused ring junction.
H4~6.8singlet1H-Aromatic proton ortho to the hydroxyl group.
C5-CH₃~2.3singlet3H-Methyl protons attached to the aromatic ring.

In-depth Analysis:

  • The N-H Proton: The broad singlet observed far downfield (~12.9 ppm) is a hallmark of the N-H proton in the 1H-indazole tautomer.[9][11] Its breadth is a result of quadrupole broadening from the adjacent nitrogen and chemical exchange with trace water in the solvent. The presence of this signal is a crucial first step in confirming the 1H-tautomer over the 2H-isomer.

  • Aromatic Protons (H3, H7, H4): The protons H3, H7, and H4 are all expected to be singlets. This is because they lack adjacent, non-equivalent proton neighbors (a separation of more than 3 bonds). Their specific chemical shifts are dictated by the electronic environment. H3 is part of the electron-deficient pyrazole ring, leading to a downfield shift. H4 is ortho to the electron-donating hydroxyl group, which shields it and shifts it upfield relative to other aromatic protons. H7 is in a relatively neutral position on the benzene ring portion.

  • Methyl Protons: The three protons of the methyl group are chemically equivalent and appear as a sharp singlet around 2.3 ppm, a typical region for methyl groups attached to an aromatic ring.

  • Integration: The relative areas under each peak (1:1:1:1:1:3) directly correspond to the number of protons giving rise to the signal, confirming the assignment.[12]

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C6~152Aromatic carbon attached to the highly electronegative oxygen atom (phenolic C-O).
C7a~140Quaternary carbon at the fusion of the two rings, part of the benzene ring.
C3a~139Quaternary carbon at the fusion of the two rings, part of the pyrazole ring.
C3~133CH carbon in the pyrazole ring.[10][13]
C5~125Quaternary carbon bearing the methyl group.
C4~115CH carbon ortho to the C-O bond.
C7~110CH carbon in the benzene ring portion.[14]
C5-CH₃~20Methyl carbon.

In-depth Analysis:

  • Quaternary vs. Protonated Carbons: Techniques like DEPT-135 can be used to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent. This would confirm the assignments of C3, C4, C7, and the methyl carbon versus the quaternary carbons C3a, C5, C6, and C7a.

  • Chemical Shift Trends: The most downfield carbon is C6, directly bonded to the electronegative oxygen atom. The other aromatic and heterocyclic carbons appear in the typical 110-140 ppm range, with their exact positions influenced by the substituents. The upfield signal at ~20 ppm is characteristic of the methyl group's carbon. The chemical shifts are consistent with data reported for similar substituted indazole systems.[1][13][14]

Part 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally rapid and reliable method for identifying the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern FTIR instruments often use an ATR accessory, which simplifies sample handling for solids.

Methodology:

  • Instrument Preparation: Turn on the FTIR spectrometer and allow it to warm up for the recommended time (typically 15-30 minutes) to ensure stability.[15][16]

  • Background Scan: Before analyzing the sample, a background spectrum must be collected. Ensure the ATR crystal (diamond is common) is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.[17] Run the background scan.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring it completely covers the crystal surface.

  • Pressure Application: Use the instrument's pressure arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal.

  • Sample Scan: Collect the sample spectrum. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, retract the pressure arm, and thoroughly clean the ATR crystal to prevent cross-contamination.[17]

IR Data Interpretation

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3400-3200 (broad)O-H stretchPhenolThe broadness is due to intermolecular hydrogen bonding. A very strong indicator of the hydroxyl group.
3200-3100N-H stretchIndazoleConfirms the presence of the N-H group in the pyrazole ring.
3100-3000C-H stretchAromaticCharacteristic of C-H bonds on the benzene and pyrazole rings.
2950-2850C-H stretchAlkyl (Methyl)C-H stretching vibrations from the methyl group.
1620-1450C=C stretchAromatic RingMultiple bands in this region are characteristic of the aromatic ring system.
~1250C-O stretchPhenolStretching vibration of the carbon-oxygen bond of the phenol.

In-depth Analysis: The IR spectrum provides immediate, confirmatory evidence for the key functional groups. The presence of two distinct, broad absorption bands in the high-frequency region (3400-3100 cm⁻¹) is critical. The broader band around 3300 cm⁻¹ is characteristic of the hydrogen-bonded phenolic O-H, while the slightly sharper band around 3150 cm⁻¹ corresponds to the N-H stretch. The combination of these two peaks strongly supports the proposed structure. The other absorptions for aromatic and alkyl C-H, C=C, and C-O stretching further corroborate the assignments made by NMR.

Part 3: Mass Spectrometry (MS) - The Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the molecular formula of a compound. Its fragmentation pattern offers valuable clues about the molecule's structure.[18]

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique well-suited for polar molecules like this compound, typically yielding a prominent molecular ion peak with minimal fragmentation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The use of high-purity solvents is critical.

  • Instrument Setup: The mass spectrometer is typically coupled with a liquid chromatography (LC) system.[19][20] For a pure compound, direct infusion via a syringe pump can also be used.

  • Ionization: The sample solution is introduced into the ESI source. A high voltage is applied, creating a fine spray of charged droplets.

  • Data Acquisition: The instrument is set to scan in positive ion mode, as the nitrogen atoms in the indazole ring are readily protonated. The resulting mass-to-charge ratios (m/z) of the ions are detected and plotted.

Mass Spectrometry Data Interpretation

Molecular Formula: C₈H₈N₂O Exact Mass: 148.0637 g/mol

Expected Mass Spectrum Data (ESI+)

m/zIonInterpretation
149.0710[M+H]⁺Base Peak. The protonated molecular ion. Its detection confirms the molecular weight of the compound.
132.0684[M+H - NH]⁺Potential loss of an amino radical from the pyrazole ring after rearrangement.
121.0651[M+H - CO]⁺Loss of carbon monoxide, a common fragmentation for phenolic compounds.

In-depth Analysis:

  • Molecular Ion: The most crucial piece of information is the protonated molecular ion, [M+H]⁺, at m/z 149.0710. High-resolution mass spectrometry (HRMS) would confirm the elemental composition as C₈H₉N₂O⁺, providing definitive proof of the molecular formula.

  • Nitrogen Rule: The even nominal molecular weight (148) is consistent with the presence of an even number of nitrogen atoms (two), adhering to the Nitrogen Rule.[21]

  • Fragmentation Pattern: While ESI is a soft ionization technique, some in-source fragmentation can occur. The fragmentation of heterocyclic rings can be complex.[21][22][23] A potential key fragmentation would be the loss of CO (28 Da) from the phenol, a characteristic pathway. Other fragments would arise from the cleavage of the pyrazole ring. Analyzing these fragments helps piece together the molecular structure, acting as a final layer of confirmation.[24]

Part 4: Data Synergy - A Unified Conclusion

No single technique provides the complete picture. The power of spectroscopic analysis lies in the synergistic integration of data from multiple, orthogonal techniques.

G cluster_0 Spectroscopic Analysis Workflow Compound This compound (C₈H₈N₂O) NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Proton Environments Connectivity (C-H Framework) Tautomer Confirmation (N-H) NMR->NMR_Data Provides IR_Data Functional Groups (O-H, N-H, C=C) IR->IR_Data Identifies MS_Data Molecular Weight Molecular Formula (HRMS) MS->MS_Data Determines Synthesis Synergistic Data Interpretation NMR_Data->Synthesis IR_Data->Synthesis MS_Data->Synthesis Conclusion Unambiguous Structure Confirmed Synthesis->Conclusion Leads to

Caption: Workflow for synergistic spectroscopic data interpretation.

The process is a logical validation loop:

  • MS provides the molecular formula (C₈H₈N₂O).

  • IR confirms the presence of the key functional groups: O-H (phenol) and N-H (indazole).

  • NMR pieces together the molecular skeleton. The number of signals, their integrations, chemical shifts, and multiplicities in the ¹H and ¹³C spectra must perfectly align with the structure proposed and the functional groups identified by IR and MS.

The broad N-H proton signal in the ¹H NMR confirms the 1H-indazole tautomer. The phenolic O-H is confirmed by both IR and its own exchangeable proton signal in the NMR. The aromatic substitution pattern is solved by the singlet nature of the remaining ring protons. The molecular weight from MS matches the sum of all atoms identified in the NMR. When every piece of data from each technique corroborates the others, the structure of this compound is confirmed with the highest degree of scientific confidence.

References

5-Methyl-1H-indazol-6-ol: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth review of 5-Methyl-1H-indazol-6-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in numerous FDA-approved drugs and clinical candidates due to its ability to act as a bioisostere for native structures like indoles and phenols, often conferring improved pharmacokinetic properties.[1] This guide will detail the synthesis, physicochemical properties, and potential biological activities of this compound, with a focus on its prospective applications as a kinase inhibitor and a modulator of serotonin receptors. Furthermore, comprehensive experimental protocols for its synthesis, purification, and characterization are provided to enable researchers to effectively utilize this compound in their research endeavors.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a cornerstone in modern medicinal chemistry.[2][3] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[3][4] The structural rigidity and the presence of hydrogen bond donors and acceptors make the indazole moiety an ideal scaffold for interacting with various biological targets, particularly the ATP-binding site of protein kinases.[5] Consequently, numerous indazole-based compounds have been developed as potent and selective kinase inhibitors for the treatment of cancer and other proliferative disorders.[6][7][8]

Moreover, the indazole ring serves as an effective bioisostere for the indole nucleus found in many endogenous ligands and drugs.[1] This substitution can lead to enhanced metabolic stability, improved oral bioavailability, and altered receptor interaction profiles. A notable example is the development of indazole analogs of tryptamines as potent serotonin receptor agonists.[1]

This compound, with its specific substitution pattern, presents a unique pharmacological profile. The methyl group at the 5-position and the hydroxyl group at the 6-position are poised to influence its electronic properties, lipophilicity, and potential for hydrogen bonding, thereby modulating its interaction with biological targets.

Chemical Synthesis and Physicochemical Properties

Proposed Synthetic Pathway

While a specific, detailed synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be designed based on established indazole synthesis methodologies. A common and effective approach involves the construction of the indazole core from a suitably substituted aniline precursor. The following proposed synthesis starts from the commercially available 2-amino-4-methylphenol.

Synthetic Pathway of this compound A 2-Amino-4-methylphenol B Protection (e.g., Benzyl bromide, K2CO3) A->B Step 1 C 2-(Benzyloxy)-5-methylaniline B->C D Nitrosation (NaNO2, HCl) C->D Step 2 E Reduction (e.g., SnCl2, HCl) D->E Step 3 F Cyclization E->F Step 4 G 6-(Benzyloxy)-5-methyl-1H-indazole F->G H Deprotection (e.g., H2, Pd/C) G->H Step 5 I This compound H->I Kinase_Inhibition cluster_0 Kinase ATP-Binding Site cluster_1 Downstream Signaling Hinge Hinge Region Phosphorylation Phosphorylation Hinge->Phosphorylation Catalytic Activity Hydrophobic_Pocket Hydrophobic Pocket Indazole This compound Indazole->Hinge H-bonding Indazole->Hydrophobic_Pocket Hydrophobic Interactions (5-Methyl group) Indazole->Phosphorylation Inhibition ATP ATP ATP->Hinge Competitive Binding Substrate Substrate Protein Substrate->Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylation->Cellular_Response Serotonin_Receptor_Modulation cluster_0 Serotonin Receptor cluster_1 Intracellular Signaling Cascade Binding_Pocket Orthosteric Binding Pocket G_Protein G-Protein Activation Binding_Pocket->G_Protein Indazole This compound Indazole->Binding_Pocket Agonist Binding Serotonin Serotonin Serotonin->Binding_Pocket Endogenous Ligand Second_Messengers Second Messenger Production (e.g., IP3, DAG) G_Protein->Second_Messengers Cellular_Response Physiological Response Second_Messengers->Cellular_Response

References

understanding the indazole nucleus and its tautomeric forms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Indazole Nucleus and Its Tautomeric Forms for Drug Discovery Professionals

Executive Summary

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its structural and electronic properties, however, are profoundly influenced by a fundamental chemical phenomenon: annular tautomerism. This guide provides a detailed exploration of the indazole core, focusing on the distinct tautomeric forms, the factors governing their equilibrium, and the critical implications of this tautomerism for drug design, synthesis, and biological activity. A deep, mechanistic understanding of these principles is indispensable for researchers aiming to harness the full therapeutic potential of this versatile scaffold.

The Indazole Core: Structure and Significance

Indazole, also known as benzopyrazole, consists of a benzene ring fused to a pyrazole ring.[3][4] This fusion results in a stable, 10 π-electron aromatic system that is a bioisostere of the naturally occurring indole nucleus.[1] While rare in nature, synthetic indazole derivatives have demonstrated an exceptionally broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6] This therapeutic versatility has cemented its status as a critical structural motif in drug discovery, exemplified by several FDA-approved drugs such as the kinase inhibitors Axitinib and Pazopanib, and the antiemetic Granisetron.[1][3]

The true chemical complexity and richness of indazole chemistry lie in its ability to exist in different isomeric forms through the migration of a proton between its two nitrogen atoms. This phenomenon, known as annular tautomerism, dictates the molecule's reactivity, its intermolecular interactions, and ultimately, its pharmacological profile.[3]

Annular Tautomerism: The Interconverting Faces of Indazole

Indazole can exist in three potential tautomeric forms, distinguished by the position of the imino proton (-NH). The equilibrium between these forms is the single most important chemical consideration when working with this scaffold.[7]

  • 1H-Indazole: The proton resides on the nitrogen at position 1 (N1). This tautomer possesses a benzenoid structure, which confers significant aromatic stability.[7][8]

  • 2H-Indazole: The proton is located on the nitrogen at position 2 (N2). This form has an ortho-quinonoid structure, which is inherently less aromatic.[1]

  • 3H-Indazole: The proton is attached to a carbon, breaking the aromaticity of the pyrazole ring. This form is generally unstable and not commonly observed or utilized in drug design.[1][9]

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_res Results NMR NMR Spectroscopy (¹H, ¹³C, HMBC, NOESY) Structure Tautomer Identification NMR->Structure XRay X-Ray Crystallography XRay->Structure IR_UV IR & UV-Vis Spectroscopy Properties Physicochemical Properties IR_UV->Properties DFT DFT / Ab Initio Calculations Stability Relative Stability DFT->Stability Stability->Structure Sample Synthesized Indazole Derivative Sample->NMR Sample->XRay Sample->IR_UV Sample->DFT

References

An In-Depth Technical Guide to the Pharmacophore Potential of 5-Methyl-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant agents, particularly protein kinase inhibitors.[1][2][3] This guide focuses on a specific, promising derivative: 5-Methyl-1H-indazol-6-ol. We will dissect its pharmacophoric potential, providing a comprehensive framework for researchers and drug development professionals. This document moves beyond a simple recitation of facts, offering a Senior Application Scientist's perspective on the strategic rationale behind computational and experimental workflows. We will explore ligand-based pharmacophore modeling, propose a detailed protocol for its application to our target molecule, outline methods for experimental validation, and discuss its downstream applications in virtual screening and lead optimization.

Introduction: The Strategic Importance of the Indazole Scaffold

Nitrogen-containing heterocycles are fundamental building blocks for many bioactive compounds and commercial drugs.[4] Among these, the indazole ring system—a fusion of benzene and pyrazole rings—has garnered immense interest for its versatile pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV effects.[4][5] The 1H-indazole tautomer is generally the most thermodynamically stable and predominant form.[4][5][6]

The significance of the indazole core is exemplified by its presence in numerous approved anticancer drugs such as Axitinib (a VEGFR inhibitor), Niraparib (a PARP inhibitor), and Pazopanib (a multi-targeted tyrosine kinase inhibitor).[1][4][7] These successes underscore the indazole motif's role as a key pharmacophore, capable of forming critical interactions within the ATP-binding pockets of protein kinases.[1][7]

Our focus, this compound, combines this privileged scaffold with two key functional groups: a methyl group at the 5-position and a hydroxyl group at the 6-position. These substituents are not mere decorations; they are critical determinants of the molecule's steric and electronic properties, influencing its potential interactions with biological targets. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the methyl group can engage in hydrophobic interactions. Understanding the spatial arrangement of these features is the essence of pharmacophore modeling.

A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target.[8] It is an abstract model, not a real molecule, that distills the essential molecular recognition features required for biological activity.[9] Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), used extensively for virtual screening, scaffold hopping, and lead optimization.[10][11][12]

This guide will provide a robust, scientifically-grounded workflow to unlock the pharmacophoric potential of this compound, treating it as a lead candidate for the development of novel kinase inhibitors.

Physicochemical Profile of this compound

A thorough understanding of a molecule's fundamental properties is a prerequisite for any drug discovery endeavor. While specific experimental data for this compound is sparse, we can infer its properties from its constituent parts and related structures. The core structure, 5-Methyl-1H-indazole, has a molecular formula of C8H8N2 and a molecular weight of 132.165 g/mol .[13] The addition of a hydroxyl group to create this compound increases the molecular weight to approximately 148.16 g/mol and significantly alters its polarity and hydrogen bonding capacity.

PropertyEstimated Value / ObservationRationale & Significance in Drug Discovery
Molecular Formula C8H8N2ODefines the elemental composition.
Molecular Weight ~148.16 g/mol Falls well within the range for fragment-based and lead-like chemical space, suggesting good potential for oral bioavailability (Lipinski's Rule of 5).[14]
Hydrogen Bond Donors 2 (N-H of indazole, O-H of phenol)The N1-H of the indazole is a classic "hinge-binding" motif in many kinase inhibitors. The phenolic -OH provides an additional key interaction point.
Hydrogen Bond Acceptors 2 (N-2 of indazole, O of phenol)The N2 nitrogen is a crucial hydrogen bond acceptor. The phenolic oxygen can also accept hydrogen bonds.
LogP (Est.) 1.5 - 2.5A balanced lipophilicity is expected, crucial for both solubility and membrane permeability.
Topological Polar Surface Area (TPSA) ~58 ŲSuggests good potential for cell permeability and oral absorption.
Key Pharmacophoric Features Aromatic Ring, H-Bond Donor (x2), H-Bond Acceptor (x2), Hydrophobic Group (Methyl)These features form the basis of the pharmacophore hypothesis. The spatial relationship between them is critical for target binding.

The Pharmacophore Modeling Workflow: A Ligand-Based Approach

Pharmacophore models can be generated through two primary strategies: structure-based and ligand-based.[8]

  • Structure-Based: Requires a high-resolution 3D structure of the target protein, typically from X-ray crystallography, with a bound ligand. The model is derived from the key interactions observed in the binding site.[11][15]

  • Ligand-Based: Utilized when no target structure is available. This method derives a common feature hypothesis by aligning a set of known active molecules.[16][17]

Given that a specific, validated protein target for this compound is not publicly established, a ligand-based approach is the most logical and powerful starting point. This method allows us to build a hypothesis based on a collection of known kinase inhibitors that share the indazole scaffold.

Rationale and Overview

The central hypothesis of ligand-based modeling is that molecules with similar biological activity share common chemical features arranged in a similar 3D geometry.[8] Our workflow is designed to identify this common pattern, validate its predictive power, and use it as a 3D query for discovering novel molecules.

The workflow can be visualized as a multi-stage process, ensuring rigor and confidence at each step.

G cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Model Validation cluster_2 Phase 3: Application A 1. Training Set Selection (Active Indazole-based Kinase Inhibitors) B 2. Conformational Analysis (Generate 3D conformers for each ligand) A->B Diverse & potent ligands C 3. Feature Alignment & Hypothesis Generation (e.g., PHASE, Catalyst) B->C Flexible 3D structures D 4. Test Set Validation (Predict activity of known actives & inactives) C->D Generate multiple hypotheses F 6. Statistical Analysis (Goodness of Hit, ROC curves) D->F E 5. Decoy Set Validation (Enrichment calculation) E->F G 7. Database Screening (Use validated model as a 3D query on large libraries) F->G Select best validated model H 8. Hit Filtering & Docking (ADMET prediction, molecular docking of hits) G->H Filter millions of compounds I 9. Hit Prioritization (Select candidates for synthesis & testing) H->I Refine hit list caption Ligand-Based Pharmacophore Modeling Workflow

A high-level overview of the pharmacophore modeling workflow.
Detailed Protocol: Generating a Pharmacophore Hypothesis

This protocol outlines the steps using common computational chemistry software suites like Schrödinger (PHASE module) or Accelrys (Catalyst module).[18][19]

Step 1: Curate the Training Set

  • Objective: Assemble a set of structurally diverse but functionally related molecules.

  • Procedure:

    • Search literature and databases (e.g., ChEMBL, BindingDB) for potent kinase inhibitors containing the 1H-indazole scaffold. Focus on a specific kinase family (e.g., VEGFR, FGFR, Aurora Kinases) to create a focused model.[3][20]

    • Select 15-25 active compounds with high affinity (e.g., IC50 or Ki < 100 nM). Ensure structural diversity in the substituents attached to the indazole core.

    • Include this compound in this set as the lead structure.

    • Define activity thresholds: Compounds with IC50 < 100 nM are "active," while those with IC50 > 10 µM are "inactive."[14]

  • Expert Insight: The quality of the training set is the single most important factor for generating a predictive model. Avoid structurally homologous series, as this can lead to an overly biased hypothesis. Diversity is key.

Step 2: Generate 3D Conformers

  • Objective: Explore the full range of possible 3D shapes for each flexible molecule in the training set.[16]

  • Procedure:

    • For each molecule in the training set, perform a conformational search using a robust algorithm (e.g., Monte Carlo, Systematic).

    • Generate a pool of low-energy conformers (e.g., up to 100 conformers within a 10 kcal/mol energy window of the global minimum).[17]

  • Expert Insight: The bioactive conformation (the shape the molecule adopts when bound to its target) is often not the lowest energy conformation in solution. Therefore, a sufficiently wide energy window is crucial to ensure the bioactive conformer is included in the search.

Step 3: Generate and Score Pharmacophore Hypotheses

  • Objective: Identify the common 3D arrangement of pharmacophoric features among the active molecules.

  • Procedure:

    • Define the pharmacophoric features: Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Aromatic Ring (AR), Hydrophobic (HY).

    • Use a common-feature pharmacophore generation algorithm (e.g., PHASE, Catalyst). The software will align the conformers of the active molecules and identify spatial arrangements of features that are common to all of them.

    • The software will generate multiple hypotheses, each representing a different potential pharmacophore.

    • These hypotheses are scored based on how well they map to the active molecules and how poorly they map to any known inactive molecules.[19] Key metrics include a survival score, which rewards features common to the most active ligands.[14]

Step 4: Validate the Pharmacophore Model

  • Objective: To ensure the generated model can distinguish between active and inactive compounds and is not a result of chance.[15]

  • Procedure:

    • Test Set Validation: Create a separate test set of known active and inactive indazole derivatives that were not used in model generation.[21] The model should correctly identify the actives while rejecting the inactives.

    • Decoy Set Validation: Screen a large database of "decoy" molecules (compounds with similar physicochemical properties but different topology) combined with the known actives. A good model will show a high enrichment factor, meaning it preferentially selects the active molecules from the decoys.[15]

    • Fischer's Randomization Test: The software shuffles the activities (active/inactive) among the training set molecules and attempts to build a model. This is repeated many times (e.g., 99 times). If the original hypothesis has a significantly better score than the random models, it provides high confidence that the model is not due to chance.[15]

Experimental Validation: From In Silico Model to Lab Bench

A computational model, no matter how well validated, remains a hypothesis until it is confirmed by experimental data.[18] The ultimate test is to use the model to predict novel active compounds and then synthesize and test them.

Protocol 1: Synthesis of this compound Analogues

  • Objective: Synthesize a small, focused library of compounds based on the pharmacophore model to probe its validity.

  • Rationale: The model will predict that certain modifications to the this compound scaffold will enhance or diminish activity. For example, if the model identifies a hydrophobic feature at a specific vector from the methyl group, we can synthesize an analogue with a larger alkyl group (e.g., ethyl, isopropyl) at that position. Conversely, adding a polar group where a hydrophobic feature is required should decrease activity.

  • General Synthetic Approach: The synthesis of substituted indazoles can be achieved through various established methods, often involving cyclization reactions.[6][22][23] A common route might start from a substituted toluidine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay

  • Objective: To measure the biological activity of the synthesized compounds against a relevant protein kinase target.

  • Rationale: Based on the prevalence of the indazole scaffold in oncology, a panel of relevant receptor tyrosine kinases (e.g., VEGFR, PDGFR, FGFR) would be a logical starting point.[7][24]

  • Procedure (Example using a luminescence-based assay like Kinase-Glo®):

    • Reagents: Recombinant kinase, appropriate substrate peptide, ATP, synthesized inhibitor compounds, Kinase-Glo® reagent.

    • Preparation: Serially dilute the synthesized compounds in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

    • Reaction: In a 384-well plate, combine the kinase, substrate, and ATP in a buffer solution. Add the inhibitor compounds. Incubate at room temperature for a specified time (e.g., 60 minutes). The kinase will phosphorylate the substrate by consuming ATP.

    • Detection: Add the Kinase-Glo® reagent. This reagent measures the amount of remaining ATP by converting it into a luminescent signal. High kinase activity results in low ATP and a low signal. Potent inhibitors block ATP consumption, resulting in a high signal.

    • Data Analysis: Plot the luminescent signal against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each compound.

  • Self-Validation: The assay must include positive controls (a known potent inhibitor) and negative controls (DMSO vehicle only) to ensure its validity and to define the dynamic range of the signal.

Application in Drug Discovery: Leveraging the Validated Model

With a validated pharmacophore model, the research team possesses a powerful tool for accelerating drug discovery.

  • Virtual Screening: The primary application is to use the 3D pharmacophore model as a search query to rapidly screen massive virtual libraries containing millions of compounds (e.g., ZINC, Enamine).[10][11][14] This process filters the library down to a manageable number of "hits" that possess the desired pharmacophoric features. These hits can then be acquired or synthesized for biological testing.

  • Scaffold Hopping: Pharmacophore models are not tied to a specific chemical scaffold. A model derived from indazoles can identify completely different chemical structures (new scaffolds) that present the same pharmacophoric features in the correct 3D orientation. This is a powerful strategy for discovering novel intellectual property.[12]

  • ADMET Profiling: Pharmacophore modeling can also be used to predict potential liabilities. Models can be built for anti-targets like hERG or cytochrome P450 enzymes. By filtering hits against these "negative" pharmacophores, one can deprioritize compounds likely to have toxicity or poor metabolic stability issues early in the discovery process.[10]

Conclusion

This compound represents a molecule of high potential, built upon the privileged indazole scaffold. This guide has provided a comprehensive, technically-grounded framework for exploring and exploiting its pharmacophoric features. By integrating robust computational modeling with rigorous experimental validation, researchers can efficiently translate the in silico hypothesis into tangible lead compounds. The journey from a single molecule to a validated pharmacophore model is a critical step in modern, rational drug design, enabling the rapid identification of novel, potent, and selective therapeutics for challenging diseases.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 5-Methyl-1H-indazol-6-ol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, serves as an excellent bioisostere for the native purine core of ATP, enabling competitive inhibition at the kinase hinge region.[3] Consequently, numerous FDA-approved kinase inhibitors, such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature the indazole motif, demonstrating its profound impact on oncology and drug development.[2][4]

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The development of small molecule inhibitors that target the ATP-binding site of specific kinases has revolutionized cancer therapy. The versatility of the indazole scaffold allows for the strategic placement of various substituents, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 5-Methyl-1H-indazol-6-ol as a versatile starting material for the synthesis of novel kinase inhibitors. We will delve into the rationale behind its selection, provide detailed, step-by-step protocols for its functionalization, and present relevant data to support its application.

Scientific Rationale: Why this compound?

The specific substitution pattern of this compound offers distinct advantages for the synthesis of kinase inhibitors. The strategic placement of the methyl and hydroxyl groups provides key handles for diversification and allows for the exploration of critical structure-activity relationships (SAR).

  • The C6-Hydroxyl Group: This phenolic hydroxyl group is a prime site for introducing side chains that can extend into the solvent-exposed region of the kinase active site or form additional hydrogen bonds to enhance binding affinity. It can be readily functionalized via O-alkylation (Williamson ether synthesis) to incorporate a variety of moieties, such as those containing basic amines (e.g., pyridines, piperazines) which are known to improve solubility and cell permeability.[7]

  • The C5-Methyl Group: The presence of a small alkyl group at the C5 position can serve multiple purposes. It can provide beneficial steric interactions within the hydrophobic pocket of the kinase active site, potentially enhancing selectivity for certain kinases. Furthermore, the methyl group can block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of the final compound. While in some specific cases, like for certain GSK-3 inhibitors, a 5-methyl group has been shown to be less potent than a 5-methoxy group, this highlights the importance of this position for SAR exploration.

  • The N1-Hydrazinyl Proton: The indazole core possesses two nitrogen atoms, but the 1H-tautomer is thermodynamically more stable.[8] The N-H proton can be substituted through N-alkylation or N-arylation, providing another crucial vector for diversification. Controlling the regioselectivity of this substitution (N1 vs. N2) is paramount and can be achieved by carefully selecting reaction conditions, a topic we will explore in the protocols.[5][6]

Core Synthetic Strategies and Protocols

The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of a diverse library of kinase inhibitors starting from this compound.

Protocol 1: Regioselective N1-Alkylation of this compound

This protocol focuses on the selective alkylation at the N1 position of the indazole ring, which is often the desired regioisomer for many kinase inhibitors. The choice of a strong, non-nucleophilic base in a non-polar, aprotic solvent like THF favors the formation of the thermodynamically more stable N1-alkylated product.[5][6]

Workflow for N1-Alkylation:

start Start: this compound add_base Add NaH in anhydrous THF at 0 °C start->add_base add_alkyl_halide Add Alkyl Halide (e.g., R-Br) add_base->add_alkyl_halide reaction Stir at RT, Monitor by TLC add_alkyl_halide->reaction workup Quench with water, Extract with EtOAc reaction->workup purify Purify by Column Chromatography workup->purify product N1-Alkylated Product purify->product

Caption: Workflow for Regioselective N1-Alkylation.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (concentration typically 0.1 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the suspension at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated this compound.

Protocol 2: O-Alkylation of the Phenolic Hydroxyl Group (Williamson Ether Synthesis)

This protocol details the etherification of the C6-hydroxyl group, a key step in introducing a side chain that can interact with the solvent-exposed region of the kinase active site. A weaker base like potassium carbonate is sufficient for deprotonating the more acidic phenolic proton.[7]

Workflow for O-Alkylation:

start Start: N1-Protected-5-Methyl-1H-indazol-6-ol add_base Add K₂CO₃ in anhydrous DMF start->add_base add_alkyl_halide Add Alkyl Halide (e.g., 4-(chloromethyl)pyridine) add_base->add_alkyl_halide reaction Heat at 60-80 °C, Monitor by TLC add_alkyl_halide->reaction workup Pour into water, Extract with EtOAc reaction->workup purify Purify by Column Chromatography workup->purify product O-Alkylated Product purify->product

Caption: Workflow for Williamson Ether Synthesis.

Step-by-Step Methodology:

Note: It is often advantageous to protect the N1-position prior to O-alkylation to prevent competing N-alkylation, although with careful control of stoichiometry and base, direct O-alkylation can sometimes be achieved.

  • Preparation: To a round-bottom flask, add the N1-protected this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a suspension (concentration typically 0.2 M).

  • Alkylation: Add the desired alkyl halide (e.g., 4-(chloromethyl)pyridine hydrochloride, 1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir overnight, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired O-alkylated product.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C3-Arylation (Advanced Strategy)

For further diversification, the C3 position of the indazole ring can be functionalized. This typically requires prior halogenation (e.g., iodination or bromination) at the C3 position, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol outlines the Suzuki coupling step, a powerful tool for creating C-C bonds.[9]

Workflow for Suzuki-Miyaura Coupling:

start Start: 3-Bromo-N1,O6-diprotected-5-methyl-indazole add_reagents Add Arylboronic Acid, Pd Catalyst, and Base start->add_reagents add_solvent Add Solvent (e.g., Dioxane/Water) add_reagents->add_solvent reaction Heat under Inert Atmosphere, Monitor by LC-MS add_solvent->reaction workup Cool, Filter, Extract with Organic Solvent reaction->workup purify Purify by Column Chromatography workup->purify product C3-Arylated Product purify->product

Caption: Workflow for Suzuki-Miyaura C3-Arylation.

Step-by-Step Methodology:

Note: This protocol assumes the starting material has been appropriately halogenated at the C3 position and protected at the N1 and O6 positions.

  • Preparation: In a reaction vessel, combine the 3-bromo-indazole derivative (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Purge the vessel with an inert gas (Argon or Nitrogen) and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to obtain the C3-arylated indazole.

Data Presentation: Inhibitory Potency of Indazole-Based Kinase Inhibitors

To provide context for the potential of inhibitors derived from this compound, the following table summarizes the IC₅₀ values of well-established indazole-based drugs against key kinase targets implicated in cancer.

InhibitorTarget KinaseIC₅₀ (nM)Assay Type
Axitinib VEGFR10.1Cell-free
VEGFR20.2Cell-free
VEGFR30.1-0.3Cell-free
PDGFRβ1.6Cell-based
c-Kit1.7Cell-based
Pazopanib VEGFR110Cell-free
VEGFR230Cell-free
VEGFR347Cell-free
PDGFRα71Not Specified
c-Kit74Cell-free
R763 Aurora A4Cell-free
Aurora B4.8Cell-free
Aurora C6.8Cell-free

Data compiled from various sources.[2][4][10]

Conclusion and Future Perspectives

This compound represents a highly valuable and strategically functionalized starting material for the synthesis of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for its elaboration into diverse chemical libraries. The inherent functionalities of this scaffold, coupled with the power of modern synthetic methodologies like regioselective alkylation and palladium-catalyzed cross-coupling, offer immense potential for the discovery of next-generation targeted therapies. Researchers are encouraged to adapt and optimize these protocols to explore novel chemical space and develop potent and selective inhibitors against a range of kinase targets.

References

The Strategic Application of 5-Methyl-1H-indazol-6-ol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indazole nucleus, a bicyclic heteroaromatic system, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have made it a cornerstone in the design of numerous clinically successful drugs, particularly in oncology.[1][2] Within this esteemed class of molecules, 5-Methyl-1H-indazol-6-ol emerges as a particularly valuable, albeit nuanced, building block. This guide provides an in-depth exploration of the strategic applications of this compound, offering insights into its role as a versatile synthetic intermediate for the generation of potent and selective kinase inhibitors and other therapeutic agents.

While direct therapeutic applications of this compound are not extensively documented, its true value lies in its utility as a modifiable scaffold. The presence of a hydroxyl group at the 6-position and a methyl group at the 5-position provides synthetic handles for diversification, allowing medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of derivative compounds.

I. The Indazole Scaffold: A Foundation for Kinase Inhibition

The indazole core is a bioisostere of the natural purine base adenine, a key component of adenosine triphosphate (ATP).[3] This structural mimicry allows indazole-containing molecules to effectively compete with ATP for binding to the active site of protein kinases. The nitrogen atoms of the indazole ring can form critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. This interaction is a hallmark of many potent and selective kinase inhibitors.[1]

The substitution pattern on the indazole ring plays a pivotal role in determining the potency and selectivity of the inhibitor. The methyl group at the 5-position, as seen in this compound, can contribute to favorable hydrophobic interactions within the ATP-binding pocket of certain kinases. Furthermore, the hydroxyl group at the 6-position serves as a prime site for derivatization, enabling the introduction of various side chains that can extend into other regions of the kinase active site or modulate the physicochemical properties of the molecule.

II. Application in the Synthesis of Multi-Kinase Inhibitors: The Pazopanib Paradigm

While not a direct precursor in the most commonly cited synthetic routes, the structural motif of a methylated indazole is central to the multi-kinase inhibitor Pazopanib. Pazopanib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and other kinases, and is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[3]

The core of Pazopanib features an N-methylated indazole derivative, specifically N,2,3-trimethyl-2H-indazol-6-amine.[3][4][5] The synthesis of this key intermediate typically commences from 3-methyl-6-nitro-1H-indazole.[3][4][5] Although this specific starting material is different from this compound, the underlying principle of utilizing a methylated indazole scaffold highlights the importance of this structural class in achieving potent kinase inhibition. The synthetic strategies employed in the preparation of the Pazopanib core underscore the versatility of the indazole ring system and its amenability to various chemical transformations.

Protocol 1: A Representative Synthesis of a Key Pazopanib Intermediate

This protocol outlines a common synthetic route to N,2,3-trimethyl-2H-indazol-6-amine, a crucial building block for Pazopanib, starting from 3-methyl-6-nitro-1H-indazole. This illustrates the chemical transformations relevant to substituted indazoles in medicinal chemistry.

Objective: To synthesize N,2,3-trimethyl-2H-indazol-6-amine.

Starting Material: 3-Methyl-6-nitro-1H-indazole

Overall Reaction Scheme:

Pazopanib Intermediate Synthesis start 3-Methyl-6-nitro-1H-indazole step1_reagents SnCl2·2H2O, Ethyl Acetate intermediate1 3-Methyl-1H-indazol-6-amine start->intermediate1 Reduction step2_reagents Formaldehyde, Methanol, NaBH4 intermediate2 N,3-Dimethyl-1H-indazol-6-amine intermediate1->intermediate2 Reductive Amination step3_reagents Trimethyl Orthoformate, H2SO4, Toluene/DMF product N,2,3-trimethyl-2H-indazol-6-amine intermediate2->product N-Methylation

Synthetic workflow for a key Pazopanib intermediate.

Step-by-Step Procedure:

  • Reduction of the Nitro Group:

    • Suspend 3-methyl-6-nitro-1H-indazole in ethyl acetate.

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a suitable solvent.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Upon completion, neutralize the reaction mixture and extract the product, 3-methyl-1H-indazol-6-amine, with an organic solvent.[3][4]

    • Purify the product by crystallization or column chromatography.

  • Reductive Amination:

    • Dissolve 3-methyl-1H-indazol-6-amine in methanol.

    • Add formaldehyde and a reducing agent such as sodium borohydride (NaBH₄).

    • Stir the reaction at room temperature.

    • Work up the reaction to isolate N,3-dimethyl-1H-indazol-6-amine.[4]

  • N-Methylation of the Indazole Ring:

    • To a solution of N,3-dimethyl-1H-indazol-6-amine in a mixture of toluene and DMF, add trimethyl orthoformate and a catalytic amount of sulfuric acid.

    • Heat the reaction mixture.

    • Upon completion, remove the solvent under reduced pressure and purify the residue to obtain N,2,3-trimethyl-2H-indazol-6-amine.[4]

III. Derivatization of the Indazol-6-ol Moiety for Serotonin Receptor Agonism

A compelling example of the direct application of a derivative of the indazol-6-ol scaffold is in the development of serotonin receptor agonists. Specifically, 1-((S)-2-aminopropyl)-1H-indazol-6-ol has been identified as a potent and peripherally acting 5-HT₂ receptor agonist.[6][7] This compound has shown significant potential for the treatment of ocular hypertension and glaucoma.[6][7]

The synthesis of this class of compounds would logically proceed from a protected 6-hydroxyindazole derivative, highlighting the synthetic utility of the hydroxyl group on the indazole ring. The ability to introduce an aminopropyl side chain at the N-1 position demonstrates the versatility of the indazole core for creating molecules that can interact with G-protein coupled receptors, in addition to kinases.

G_protein_pathway ligand 1-((S)-2-aminopropyl)- 1H-indazol-6-ol receptor 5-HT2 Receptor (GPCR) ligand->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ip3->ca2 pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response (e.g., smooth muscle contraction) ca2->response pkc->response

Signaling pathway of a 5-HT2 receptor agonist.

IV. Future Perspectives and the Role of this compound in Fragment-Based Drug Discovery

The principles of fragment-based drug discovery (FBDD) further illuminate the potential of this compound. In FBDD, small, low-complexity molecules (fragments) that bind weakly to a biological target are identified and then optimized into more potent leads. The indazole core is a well-established fragment for kinase inhibitor design.[1]

This compound, with its decorated scaffold, represents an ideal starting point for fragment elaboration. The methyl group can probe hydrophobic pockets, while the hydroxyl group provides a vector for growing the fragment into adjacent regions of the binding site. This strategic derivatization can lead to the discovery of novel inhibitors with improved potency and selectivity.

V. Conclusion

This compound stands as a testament to the enduring importance of the indazole scaffold in medicinal chemistry. While it may not be a final drug product itself, its strategic value as a synthetic intermediate and a platform for derivatization is undeniable. Its application in the conceptual design of multi-kinase inhibitors and its potential as a starting point for the development of novel therapeutic agents, such as serotonin receptor agonists, underscore its significance. For researchers and drug development professionals, a thorough understanding of the chemistry and synthetic versatility of this compound and related structures is crucial for the continued innovation of targeted therapies.

VI. References

  • Vu, C. B., Corp, A. D., & Ton, H. T. (2021). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molbank, 2021(4), M1293. --INVALID-LINK--

  • Sharma, K., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1646-1677. --INVALID-LINK--

  • (2024). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. ResearchGate. --INVALID-LINK--

  • (2024). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. ResearchGate. --INVALID-LINK--

  • N-(2-chloropyriMidin-4-yl)-N,2,3-triMethyl-2H-indazol-6-aMine synthesis. ChemicalBook. --INVALID-LINK--

  • Zhang, Y., & Li, H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2946. --INVALID-LINK--

  • WO2006048745A1 - Methods for preparing indazole compounds - Google Patents. --INVALID-LINK--

  • Chadeayne, A. R., et al. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience, 13(15), 2369–2380. --INVALID-LINK--

  • Kim, J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 23(3), 885–889. --INVALID-LINK--

  • 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. MDPI. --INVALID-LINK--

  • A Technical Guide to 5-amino-1H-indazol-6-ol: Synthesis, Applications, and Biological Significance - Benchchem. --INVALID-LINK--

  • Lee, K., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Scientific Reports, 12(1), 1167. --INVALID-LINK--

  • Indazole – Knowledge and References. Taylor & Francis. --INVALID-LINK--

  • May, J. A., et al. (2006). 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity. Journal of Medicinal Chemistry, 49(1), 318–328. --INVALID-LINK--

  • Kumar, V., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9, 20-34. --INVALID-LINK--

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. --INVALID-LINK--

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5899–5911. --INVALID-LINK--

  • Indazoles in Drug Discovery - PharmaBlock. --INVALID-LINK--

  • May, J. A., et al. (2006). 1-((S)-2-Aminopropyl)-1H-indazol-6-ol: A Potent Peripherally Acting 5-HT2 Receptor Agonist with Ocular Hypotensive Activity. Journal of Medicinal Chemistry, 49(1), 318–328. --INVALID-LINK--

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. --INVALID-LINK--

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Bioorganic Chemistry, 138, 106649. --INVALID-LINK--

  • Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. Journal of Medicinal Chemistry, 55(7), 3036–3048. --INVALID-LINK--

  • 6-Methyl-1H-indazole | 698-24-8 - Smolecule. --INVALID-LINK--

  • Carlier, J., et al. (2016). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Drug Testing and Analysis, 8(10), 1030–1039. --INVALID-LINK--

  • Indazoles | AMERICAN ELEMENTS® | Products | Applications. --INVALID-LINK--

  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. American Chemical Society. --INVALID-LINK--

References

Application Notes and Protocols for the Evaluation of 5-Methyl-1H-indazol-6-ol in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved anti-cancer therapeutics, primarily acting as kinase inhibitors.[1] This document provides a comprehensive experimental framework for the preclinical evaluation of 5-Methyl-1H-indazol-6-ol, a novel indazole derivative, as a potential anti-cancer agent. We present a logical, stepwise approach for its characterization, from initial in vitro screening to preliminary mechanism of action studies and guidance for in vivo efficacy models. These protocols are designed for researchers in oncology, pharmacology, and drug development to robustly assess the therapeutic potential of this and similar novel chemical entities.

Introduction: The Promise of Indazole Scaffolds in Oncology

Indazole derivatives have garnered significant attention in oncology due to their versatile biological activities.[2] Several commercially successful drugs, such as Axitinib and Pazopanib, feature the indazole core and function by inhibiting key protein kinases involved in tumor growth and angiogenesis. The substitution pattern on the indazole ring is critical for determining potency and selectivity.[1] The addition of a methyl group, as in this compound, can influence the compound's electronic and steric properties, potentially leading to novel pharmacological profiles.[1][3] This guide outlines a systematic approach to elucidate the anti-cancer properties of this compound.

Compound Characterization and Preparation

Prior to biological evaluation, it is imperative to confirm the identity, purity, and solubility of this compound.

PropertyValueSource
Molecular Formula C₈H₈N₂O[4]
Molecular Weight 148.16 g/mol [4]
Purity (recommended) >98% (by HPLC)Standard Practice
Solubility To be determined (DMSO, Ethanol)Standard Practice

Protocol 2.1: Stock Solution Preparation

  • Accurately weigh 5 mg of this compound.

  • Dissolve in high-purity dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

  • Aliquot into small volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C, protected from light.

  • Note: The final DMSO concentration in cell culture media should not exceed 0.5% to avoid solvent-induced cytotoxicity.

In Vitro Evaluation: Assessing Anti-Cancer Activity

The initial phase of testing involves a series of in vitro assays to determine the compound's cytotoxic and anti-proliferative effects against a panel of cancer cell lines.

General Experimental Workflow

The following diagram illustrates the logical progression of in vitro experiments.

G cluster_0 In Vitro Evaluation A Compound Preparation (Stock Solution) B Cell Line Panel Selection (e.g., A549, MCF-7, HCT116, K562) A->B C Cell Viability Assay (MTT) Determine IC50 Values B->C D Select Sensitive Cell Line C->D Identify Potency E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (Propidium Iodide) D->F G Mechanism of Action Study (e.g., Western Blot for Kinase Inhibition) D->G

Caption: Workflow for the in vitro evaluation of this compound.

Cell Viability Assay (MTT)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Protocol 3.2.1: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer, K562 leukemia) in 96-well plates at a density of 5,000-10,000 cells/well.[2] Include a non-cancerous cell line (e.g., HEK-293) to assess selectivity.[2] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Table 1: Hypothetical IC₅₀ Values for this compound

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma12.2
HCT116Colorectal Carcinoma5.1
K562Chronic Myeloid Leukemia2.8
HEK-293Normal Kidney>50
Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death, it is crucial to investigate whether the compound induces apoptosis and/or causes cell cycle arrest.

Protocol 3.3.1: Annexin V/PI Staining for Apoptosis

  • Cell Treatment: Treat a sensitive cell line (e.g., HCT116) with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells, including floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained, single-stained, and vehicle-treated cells should be used as controls.

  • Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

Protocol 3.3.2: Cell Cycle Analysis

  • Cell Treatment: Treat cells as described in Protocol 3.3.1.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to identify any treatment-induced arrest.[5]

Mechanism of Action: Investigating Kinase Inhibition

Given the prevalence of indazoles as kinase inhibitors, a logical next step is to investigate the compound's effect on key oncogenic signaling pathways. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer.

Hypothetical Signaling Pathway

The diagram below depicts a simplified PI3K/Akt signaling pathway, a potential target for this compound.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Akt->pAkt mTOR mTOR pAkt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Indazole This compound Indazole->PI3K inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Western Blot Analysis

Protocol 4.2.1: Western Blotting for Phospho-Akt

  • Protein Extraction: Treat HCT116 cells with this compound (IC₅₀ and 2x IC₅₀) for 6-24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-phospho-Akt Ser473, rabbit anti-total Akt, and mouse anti-β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Interpretation: A decrease in the ratio of phospho-Akt to total Akt would suggest that this compound inhibits the PI3K/Akt pathway.

Preliminary In Vivo Evaluation

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy in a living organism. A tumor xenograft model is a standard approach.

Protocol 5.1: Colorectal Cancer Xenograft Model

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells into the flank of each mouse.[6]

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Vehicle Control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

    • This compound (e.g., 25 mg/kg, daily oral gavage)

    • Positive Control (e.g., 5-Fluorouracil)

  • Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size (e.g., 1500 mm³).

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage and assess any signs of toxicity (e.g., weight loss, behavioral changes).

Conclusion

This application note provides a structured and comprehensive guide for the preclinical evaluation of this compound as a potential anti-cancer agent. The described protocols, from initial cytotoxicity screening to in vivo efficacy studies, offer a robust framework for characterizing its biological activity and mechanism of action. The successful application of these methods will provide critical data to support the further development of this and other novel indazole derivatives in oncology.

References

step-by-step guide to dissolving 5-Methyl-1H-indazol-6-ol for assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Step-by-Step Guide to Dissolving 5-Methyl-1H-indazol-6-ol for Assays

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Solubility Challenge of this compound

This compound is a heterocyclic organic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry for its diverse biological activities, including potential applications in oncology and neurology.[1] The structure, featuring a bicyclic indazole core, a methyl group, and a phenolic hydroxyl group, confers a predominantly hydrophobic character, making it poorly soluble in aqueous solutions. This presents a significant challenge for researchers conducting in vitro and cell-based assays, where maintaining the compound in a dissolved, monomeric state is critical for generating accurate and reproducible data.[2]

This guide provides a comprehensive, field-tested framework for dissolving this compound. Moving beyond a simple list of steps, we will explore the physicochemical rationale behind solvent selection, the establishment of robust stock solutions, and detailed protocols for preparing working solutions suitable for various experimental contexts. Our approach is designed to be a self-validating system, incorporating essential controls to ensure that the observed biological effects are attributable to the compound, not the solvent system.

Physicochemical Profile and Solubility Rationale

The solubility of this compound is governed by its molecular structure:

  • Indazole Core and Methyl Group: These components are largely nonpolar, contributing to the molecule's hydrophobicity and low intrinsic water solubility.

  • Hydroxyl (-OH) Group: The phenolic hydroxyl group offers a site for hydrogen bonding. It is weakly acidic, meaning its protonation state is pH-dependent. At physiological pH (~7.4), it will be predominantly protonated. Increasing the pH of the aqueous medium can deprotonate this group, forming a phenoxide anion and potentially increasing water solubility.[3][4]

Given these features, a multi-step strategy is required: first, dissolving the compound in a strong organic solvent to create a high-concentration primary stock, and second, carefully diluting this stock into the final aqueous assay medium.

Core Principle: The Primary Stock Solution

The cornerstone of working with poorly soluble compounds is the preparation of a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the industry-standard choice for this purpose due to its exceptional solubilizing power for a vast range of organic molecules and its miscibility with water and most organic liquids.[5]

Table 1: Properties of Recommended Solvents for Stock and Working Solutions

SolventPrimary UseKey AdvantagesConsiderations for Cell-Based Assays
Dimethyl Sulfoxide (DMSO) Primary Stock SolutionExcellent solubilizing power for hydrophobic compounds.[5] Miscible with aqueous media.Cytotoxic at higher concentrations.[6] Can influence cell differentiation and other processes. Final concentration should ideally be ≤0.1%, and not exceed 0.5%.[7][8]
Ethanol (EtOH) Co-solventBiocompatible. Can enhance the solubility of compounds in aqueous solutions when used in mixtures.[3][4]Can have biological effects. Final concentration should be kept low and consistent.[9] More volatile than DMSO.
Polyethylene Glycol 400 (PEG 400) Co-solventLow toxicity. Can significantly enhance solubility, especially in combination with other solvents like ethanol.[3][4][10]Can increase the viscosity of the solution. May not be suitable for all assay types.

Experimental Protocols

Protocol 1: Standard Method for Cell-Based Assays Using DMSO

This protocol is the first-line approach for most cell-based experiments. The central principle is to prepare a concentrated DMSO stock and then perform serial dilutions to ensure the final DMSO concentration in the cell culture medium is non-toxic and consistent across all treatments.

Causality: Using a high-concentration stock (e.g., 10-50 mM) minimizes the volume of organic solvent added to the aqueous assay medium, thereby keeping the final solvent concentration below cytotoxic levels.[11] It is crucial to establish the maximum tolerated DMSO concentration for your specific cell line and assay duration, as sensitivity can vary significantly.[7][12]

Step-by-Step Methodology:

  • Preparation of 10 mM Primary Stock in DMSO:

    • Weigh out a precise amount of this compound powder (Molecular Weight: 148.16 g/mol ). For 1 mL of a 10 mM stock, you would need 1.48 mg.

    • Add the compound to a sterile microcentrifuge tube or glass vial.

    • Add the calculated volume of 100% anhydrous, cell-culture grade DMSO.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[13]

    • Visually inspect the solution against a light source to ensure no particulates remain.

    • Store this primary stock in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and absorption of atmospheric water.[11]

  • Preparation of Working Solutions:

    • Crucial Step - Intermediate Dilutions: Never dilute the 10 mM DMSO stock directly into your final aqueous culture medium in a single large step, as this will likely cause the compound to precipitate. First, perform serial dilutions in 100% DMSO to create intermediate stocks.

    • For example, to reach a final assay concentration of 10 µM from a 10 mM stock with a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution.

    • Workflow:

      • Create an intermediate stock: Dilute the 10 mM primary stock 1:10 in DMSO to get a 1 mM stock.

      • Create a second intermediate stock: Dilute the 1 mM stock 1:10 in DMSO to get a 100 µM stock.

      • Final Dilution: Add 1 µL of the 100 µM DMSO stock to 99 µL of your cell culture medium. This gives a final compound concentration of 1 µM and a final DMSO concentration of 1%. This is often too high.

      • Recommended Final Dilution: Prepare a 2X final concentration of your compound in culture medium. For a final concentration of 10 µM, prepare a 20 µM solution. Then, add equal volumes of this 2X compound solution and your cell suspension to the assay plate. For example, add 50 µL of 20 µM compound solution to 50 µL of cells. This ensures the final DMSO concentration is halved.

  • Mandatory Controls:

    • Vehicle Control: This is the most critical control. It consists of cells treated with the same final concentration of DMSO as the highest concentration used for the test compound.[11] For every experiment, a vehicle control is required to ensure that any observed effects are not due to the solvent itself.

    • Untreated Control: Cells incubated in culture medium alone, without any solvent or compound.

G cluster_0 Preparation Phase cluster_1 Assay Dilution Phase solid_compound Weigh Solid This compound stock_solution Create 10 mM Primary Stock solid_compound->stock_solution dmso 100% Anhydrous DMSO dmso->stock_solution intermediate_dilution Intermediate Dilutions (in 100% DMSO) stock_solution->intermediate_dilution Aliquot & Store at -20°C working_solution Prepare Final Working Solution (in Assay Medium) intermediate_dilution->working_solution assay_plate Add to Assay Plate working_solution->assay_plate vehicle_control Prepare Vehicle Control (DMSO in Medium) vehicle_control->assay_plate

Caption: Workflow for preparing stock and working solutions.

Protocol 2: Enhanced Solubility Using Co-Solvents

If precipitation occurs even with low DMSO concentrations, or if higher final compound concentrations are required, a co-solvent system can be employed. This is particularly useful for challenging compounds that are highly lipophilic.

Causality: Co-solvents like ethanol or PEG 400 act as "bridges," increasing the miscibility of the hydrophobic compound in the aqueous medium.[14] A PEG 400-ethanol mixture, for instance, has been shown to have a high solubilization potential for poorly soluble drugs.[3][4]

Step-by-Step Methodology:

  • Solubility Testing: First, test the solubility of this compound in various co-solvent systems (e.g., 1:1 DMSO:Ethanol, 1:1 DMSO:PEG 400) to find an optimal mixture.

  • Prepare Primary Stock: Create a 10 mM primary stock in the chosen co-solvent mixture (e.g., 50% DMSO, 50% Ethanol).

  • Dilution: Proceed with intermediate and final dilutions as described in Protocol 1.

  • Important: The vehicle control must now contain the exact same final concentration of the co-solvent mixture (e.g., 0.1% DMSO, 0.1% Ethanol). The effects of these solvent combinations on your specific cells and assay must be validated.[8][9]

Protocol 3: Method for Biochemical (Acellular) Assays

For assays that do not involve live cells (e.g., enzyme inhibition assays, binding assays), the constraints on solvent choice are less stringent. While DMSO is still the preferred primary solvent, low concentrations of non-ionic detergents can be included in the assay buffer to maintain solubility.

Causality: Detergents like Tween-20 or Triton X-100 form micelles above their critical micelle concentration (CMC), which can encapsulate hydrophobic molecules and keep them dispersed in an aqueous solution.[15]

Step-by-Step Methodology:

  • Prepare DMSO Stock: Prepare a 10 mM primary stock in 100% DMSO as described in Protocol 1.

  • Prepare Assay Buffer: Supplement your standard assay buffer with a low concentration of a non-ionic detergent (e.g., 0.01% - 0.05% Tween-20).[15]

  • Dilution: Dilute the DMSO stock directly into the detergent-containing assay buffer to the final desired concentration.

  • Control: The vehicle control should contain the same final concentration of DMSO in the detergent-containing buffer.

G start Start: Need to dissolve This compound assay_type What is the assay type? start->assay_type cell_based Cell-Based Assay assay_type->cell_based Cellular biochemical Biochemical (Acellular) Assay assay_type->biochemical Acellular protocol1 Use Protocol 1: Standard DMSO Method cell_based->protocol1 protocol3 Use Protocol 3: DMSO + Detergent (e.g., Tween-20) biochemical->protocol3 precipitation Does compound precipitate at required concentration? protocol1->precipitation protocol2 Use Protocol 2: Co-Solvent Method (DMSO + EtOH/PEG) precipitation->protocol2 Yes end_success Proceed with Assay precipitation->end_success No protocol2->end_success protocol3->end_success

Caption: Decision tree for selecting the appropriate dissolution protocol.

Troubleshooting Guide

Table 2: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Compound precipitates upon dilution into aqueous medium. The compound's solubility limit in the final medium is exceeded. The "shock" of rapid solvent change from organic to aqueous.1. Perform intermediate serial dilutions in 100% DMSO before the final dilution into the aqueous medium.2. Lower the final concentration of the compound.3. Switch to Protocol 2 and incorporate a co-solvent like PEG 400 or ethanol.[3][4]4. For acellular assays, use Protocol 3 with a detergent.[15]
High background or unexpected activity in vehicle control wells. The concentration of DMSO (or co-solvent) is having a biological effect on the cells.1. Perform a dose-response curve with the solvent alone to determine the highest non-interfering concentration for your specific cell line and assay.[11]2. Lower the final solvent concentration in all wells (this may require making a more concentrated primary stock). Aim for ≤0.1% DMSO.
Poor reproducibility between experiments. 1. DMSO stock has absorbed water, reducing its solubilizing power.2. Inconsistent pipetting of small volumes.3. Freeze-thaw cycles degrading the compound or stock solution.1. Use anhydrous DMSO and store it in small, single-use aliquots.[11]2. Use calibrated pipettes and ensure proper technique. Prepare larger volumes of intermediate dilutions to minimize pipetting errors.3. Aliquot the primary stock after the initial preparation to avoid repeated freezing and thawing.

References

Application Notes and Protocols for In Vitro Assay Development Using 5-Methyl-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

The indazole core is a significant pharmacophore in medicinal chemistry, recognized for its versatile biological activities.[1] This bicyclic heteroaromatic system serves as a foundational structure for numerous compounds targeting a variety of protein classes. A notable area where the indazole scaffold has demonstrated considerable success is in the development of protein kinase inhibitors.[2] Protein kinases, being central regulators of cellular signaling pathways, are prime targets for therapeutic intervention, particularly in oncology.[3]

A prime example of a successful indazole-based drug is Pazopanib (Votrient®), a multi-tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[4] Pazopanib exerts its anti-tumor and anti-angiogenic effects by inhibiting a range of kinases, including vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α and -β), and c-KIT.[5][6][7][8][9] The clinical success of Pazopanib underscores the potential of other indazole-containing small molecules as kinase inhibitors. This application note provides a comprehensive guide for the in vitro characterization of a novel indazole-containing compound, 5-Methyl-1H-indazol-6-ol, with a focus on establishing a robust assay cascade to identify its potential kinase targets and elucidate its mechanism of action.

A Tiered Approach to In Vitro Characterization

A systematic and tiered approach is recommended for the in vitro evaluation of this compound. This strategy ensures a logical progression from broad, unbiased screening to more focused mechanistic studies.

Caption: Tiered approach for in vitro characterization.

Part 1: Initial Characterization and Quality Control

Prior to initiating biological assays, it is imperative to ascertain the purity and stability of the this compound test compound. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

This protocol is adapted from established methods for similar small molecule kinase inhibitors.[9][10][11]

Objective: To determine the purity of this compound and its stability in solution.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Create a working standard of 10 µg/mL by diluting the stock solution in the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 270 nm (or a wavelength of maximum absorbance for the compound)

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10-90% B (linear gradient)

      • 15-17 min: 90% B

      • 17-18 min: 90-10% B (linear gradient)

      • 18-20 min: 10% B

  • Data Analysis:

    • Integrate the peak area of the chromatogram.

    • Purity is calculated as the percentage of the main peak area relative to the total peak area.

Parameter Value
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate1.0 mL/min
Detection270 nm
Injection Volume10 µL

Part 2: Target Identification and Biochemical Profiling

Assuming this compound is a kinase inhibitor, the initial step is to identify its potential kinase targets from the human kinome.

Workflow 1: Broad Kinase Panel Screening

A broad kinase panel screen is an efficient method to identify the primary targets of a novel compound. Several commercial services offer comprehensive kinase profiling.[12]

Caption: Workflow for broad kinase panel screening.

Rationale: This unbiased approach provides a comprehensive overview of the compound's selectivity profile, identifying both primary targets and potential off-target effects early in the drug discovery process.

Protocol 2: IC50 Determination using a Luminescence-Based Kinase Assay (ADP-Glo™)

Once potential kinase targets are identified, the next step is to determine the half-maximal inhibitory concentration (IC50) for the most promising candidates. The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[13]

Objective: To determine the IC50 of this compound against a specific kinase.

Materials:

  • Recombinant kinase of interest

  • Substrate for the kinase

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the following to each well:

      • 1 µL of the compound dilution series.

      • 2 µL of a solution containing the kinase and substrate in reaction buffer.

      • 2 µL of ATP solution to initiate the reaction.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description
Assay PrincipleMeasures ADP production via a coupled luciferase reaction.
ReadoutLuminescence
ThroughputHigh
Key ReagentsKinase, Substrate, ATP, ADP-Glo™ Reagents

Part 3: Cellular Characterization

While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays are essential to confirm that the compound can penetrate the cell membrane and inhibit the target kinase in a physiological context.

Protocol 3: Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Objective: To determine the effect of this compound on the proliferation of a cancer cell line that is dependent on the target kinase.

Materials:

  • Cancer cell line with known dependence on the target kinase.

  • Complete cell culture medium.

  • This compound.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • White, opaque 96-well plates.

  • Plate-reading luminometer.

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions.

    • Incubate for 72 hours.

  • ATP Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Plot the luminescent signal against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The protocols and workflows outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By following this tiered approach, researchers can efficiently identify potential kinase targets, quantify inhibitory potency, and assess cellular activity. This systematic evaluation is a critical first step in the journey of developing novel indazole-based compounds into potential therapeutic agents.

References

5-Methyl-1H-indazol-6-ol: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Indazole Core

In the landscape of medicinal chemistry, the indazole ring system has emerged as a "privileged scaffold"—a molecular framework that is recurrently found in potent, selective, and orally bioavailable drugs.[1][2] Indazole-containing compounds are integral to a number of commercially successful therapeutics, particularly in oncology, such as Axitinib, Linifanib, and Pazopanib, all of which are potent kinase inhibitors.[1] The indazole moiety's utility stems from its unique combination of features: it is a bicyclic aromatic heterocycle that can act as a bioisostere for native structures like indole and phenol, while offering improved metabolic stability and pharmacokinetic properties.[3] The nitrogen atoms of the pyrazole ring can engage in crucial hydrogen bonding interactions with protein targets, mimicking the interactions of the purine core of ATP, which is particularly advantageous in the design of kinase inhibitors.

This application note focuses on a specific, highly functionalized indazole derivative: 5-Methyl-1H-indazol-6-ol . The strategic placement of the methyl group at the 5-position and a hydroxyl group at the 6-position provides medicinal chemists with a versatile building block endowed with specific steric and electronic properties. The 6-hydroxyl group can act as a key hydrogen bond donor or acceptor, or serve as a handle for further chemical elaboration, while the 5-methyl group can provide beneficial steric interactions within a target's binding site and enhance metabolic stability. This guide will provide an in-depth exploration of the synthesis, chemical properties, and applications of this compound in drug discovery, with a particular focus on its role in the development of protein kinase inhibitors.

Physicochemical Properties and Bioisosteric Considerations

The unique arrangement of substituents on the this compound scaffold directly influences its utility in drug design.

PropertyValue/DescriptionSignificance in Drug Discovery
Molecular Formula C₈H₈N₂OProvides a compact and relatively low molecular weight starting point for library synthesis.
Molecular Weight 148.16 g/mol Favorable for maintaining drug-like properties (e.g., Lipinski's Rule of Five).
Appearance Off-white to light brown solidStandard solid handling properties.
6-Hydroxyl Group Phenolic -OHCan act as a hydrogen bond donor and acceptor, mimicking key interactions of tyrosine or serine residues. Also serves as a reactive handle for etherification or other modifications to explore the binding pocket.
5-Methyl Group Small, lipophilic substituentCan enhance binding affinity through van der Waals interactions, improve metabolic stability by blocking potential sites of oxidation, and influence the overall electronic properties of the ring system.
Indazole Core Bioisostere of Indole/PhenolOffers an alternative scaffold to modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially overcoming liabilities associated with indole or phenol-containing compounds, such as oxidative metabolism.[3]

Synthetic Strategies and Protocols

The synthesis of this compound can be achieved through various established methods for indazole ring formation. A common and adaptable approach involves the diazotization of a suitably substituted aniline, followed by intramolecular cyclization.

Protocol 1: Synthesis of this compound via Diazotization-Cyclization

This protocol is adapted from established methods for the synthesis of substituted indazoles.[4][5] The key starting material is 2-amino-4-methylphenol, which undergoes nitration, reduction, diazotization, and subsequent cyclization.

Workflow for the Synthesis of this compound ```dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="2-Amino-4-methylphenol"]; B [label="Nitration\n(e.g., HNO3, H2SO4)"]; C [label="2-Amino-4-methyl-5-nitrophenol"]; D [label="Reduction\n(e.g., SnCl2, HCl or H2, Pd/C)"]; E [label="2,5-Diamino-4-methylphenol"]; F [label="Diazotization\n(e.g., NaNO2, HCl)"]; G [label="Intramolecular Cyclization"]; H [label="this compound"];

A -> B [label="Step 1"]; B -> C; C -> D [label="Step 2"]; D -> E; E -> F [label="Step 3"]; F -> G [label="Step 4"]; G -> H; }

A generalized workflow for elaborating this compound into a kinase inhibitor.

Protocol 2: Exemplar Synthesis of a 3-Aryl-5-Methyl-1H-indazol-6-ol Derivative

This protocol illustrates how this compound can be elaborated into a more complex molecule suitable for screening as a kinase inhibitor.

Step-by-Step Protocol:

  • Protection of Functional Groups:

    • Dissolve this compound in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Protect the 6-hydroxyl group, for example, as a silyl ether (e.g., using TBDMSCl and imidazole) or a benzyl ether (e.g., using benzyl bromide and a base like K₂CO₃).

    • The N-H of the indazole may also require protection depending on the subsequent reaction conditions (e.g., with a SEM or THP group).

  • Functionalization at the C3 Position:

    • The protected indazole can be halogenated at the C3 position using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS).

  • Palladium-Catalyzed Cross-Coupling:

    • The C3-halogenated indazole can then be subjected to a Suzuki coupling reaction with a suitable aryl or heteroaryl boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃) to introduce a substituent at the C3 position.

  • Deprotection:

    • The protecting groups are removed under appropriate conditions. For example, a TBDMS group can be removed with TBAF, and a benzyl group can be removed by hydrogenolysis.

  • Purification:

    • The final compound is purified by column chromatography or preparative HPLC to yield the desired 3-aryl-5-methyl-1H-indazol-6-ol derivative.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound derivatives are not extensively published, general principles from related indazole-based kinase inhibitors can be applied:

  • Hinge-Binding: The indazole N1-H is often crucial for hydrogen bonding to the kinase hinge region. Alkylation at N1 can be used to probe for additional interactions in the ATP binding site. [6]* The 6-Position: The 6-hydroxyl group can be a key pharmacophoric feature. Its conversion to an ether or other functional groups allows for the exploration of the solvent-exposed region of the kinase, which can significantly impact potency and selectivity.

  • The 5-Position: The 5-methyl group is expected to occupy a small hydrophobic pocket. Varying the size and electronics of this substituent can be used to fine-tune binding affinity and selectivity.

  • The 3-Position: This position is a common point for introducing diversity elements that can interact with the deeper parts of the ATP binding pocket, often influencing the kinase selectivity profile. [7][8] Logical Relationship of SAR

SAR_Logic Scaffold This compound N1_H N1-H (Hinge Binding) Scaffold->N1_H C6_OH C6-OH (Solvent Exposed Region) Scaffold->C6_OH C5_Me C5-Me (Hydrophobic Pocket) Scaffold->C5_Me C3_Sub C3-Substituent (Selectivity Pocket) Scaffold->C3_Sub Potency Potency & Selectivity N1_H->Potency C6_OH->Potency C5_Me->Potency C3_Sub->Potency

Key structural features of this compound and their influence on kinase inhibitor activity.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block for modern drug discovery. Its inherent drug-like properties, coupled with the strategic placement of functional groups, make it an ideal starting point for the synthesis of compound libraries targeting a wide range of biological targets, most notably protein kinases. The synthetic protocols outlined in this application note, along with the SAR insights, provide a solid foundation for researchers to leverage this scaffold in their drug discovery programs. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

Topic: Analytical Methods for the Quantification of 5-Methyl-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

**Abstract

This comprehensive application note provides detailed protocols for the accurate and robust quantification of 5-Methyl-1H-indazol-6-ol, a key heterocyclic compound with significant interest in pharmaceutical research and development. Recognizing the critical need for reliable analytical data in drug discovery, quality control, and stability testing, this guide presents two primary methodologies: a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for routine analysis and a high-sensitivity Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The protocols are designed with scientific integrity at their core, explaining the rationale behind experimental choices and incorporating principles of method validation as outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This document serves as a practical resource for scientists, offering step-by-step instructions, data presentation tables, and workflow diagrams to ensure successful implementation.

Introduction to this compound

This compound is a substituted indazole derivative. The indazole scaffold is a prominent bicyclic heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including use as kinase inhibitors in oncology.[4] Given its role as a potential pharmaceutical intermediate or active pharmaceutical ingredient (API), the development of validated, accurate, and precise analytical methods for its quantification is paramount. Such methods are essential for ensuring product quality, performing pharmacokinetic studies, and meeting stringent regulatory requirements.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₈N₂O[5]
Molecular Weight 148.16 g/mol [5][6]
Appearance Solid[5]
Boiling Point 359.9 ± 22.0 °C at 760 mmHg[5][6]
InChI Key KJEVVDTWFHNFBO-UHFFFAOYSA-N[5]

Core Principles of Analytical Strategy

The selection of an analytical method is contingent upon the specific requirements of the study, including the expected concentration range, the complexity of the sample matrix, and the required throughput.

  • Reverse-Phase HPLC with UV Detection (RP-HPLC-UV): This is the workhorse method for routine analysis, such as purity assessment of the drug substance and content uniformity in formulations. Its selection is based on the presence of a UV-active chromophore in the indazole ring system. The method separates compounds based on their polarity, making it ideal for resolving this compound from potential impurities and degradation products.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as bioanalysis (quantification in plasma or tissue) or trace impurity analysis, LC-MS/MS is the method of choice. By coupling the separating power of LC with the specific detection of mass-to-charge ratios, this technique can quantify the analyte at very low concentrations, even in the presence of co-eluting matrix components.[7]

The validation of these analytical procedures is a mandatory step to ensure they are fit for their intended purpose. All validation parameters discussed are grounded in the ICH Q2(R2) guideline, which provides a harmonized framework for analytical procedure validation.[1][3][8]

Methodology 1: Quantification by RP-HPLC with UV Detection

This protocol details a standard RP-HPLC-UV method for the quantification of this compound. The method is designed to be robust and reliable for quality control applications.

Experimental Workflow: RP-HPLC-UV

cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep Preparation hplc HPLC Analysis stock Prepare Analyte Stock Solution cal Prepare Calibration Standards (Serial Dilution) stock->cal sequence Run Analytical Sequence (Blanks, Standards, Samples) cal->sequence sample_prep Prepare Sample Solutions sample_prep->sequence mobile_phase Prepare Mobile Phase equilibration System Equilibration mobile_phase->equilibration data Data Processing sst System Suitability Test (SST) equilibration->sst sst->sequence integration Peak Integration & Identification curve Generate Calibration Curve (Area vs. Concentration) integration->curve quant Quantify Analyte in Samples curve->quant

Caption: Workflow for quantification via RP-HPLC-UV.

Detailed Protocol: RP-HPLC-UV

A. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • This compound reference standard.

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • HPLC-grade water (e.g., Milli-Q®).

  • Formic acid (FA), analytical grade.

  • Volumetric flasks, pipettes, and autosampler vials.

B. Reagent and Standard Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade ACN.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Analyte Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the diluent.

C. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for moderately polar heterocyclic compounds.
Mobile Phase Gradient elution with A and BA gradient is chosen to ensure elution of the main peak with good symmetry while cleaning the column of any late-eluting impurities.
Gradient 0-15 min: 10% to 90% B; 15-17 min: 90% B; 17.1-20 min: 10% BThis gradient profile provides a robust separation window.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring good sensitivity.
Detection UV at 254 nmIndazole systems typically exhibit strong absorbance around this wavelength. A full PDA scan is recommended during method development to determine the optimal wavelength.

D. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Perform a System Suitability Test (SST) by making five replicate injections of a mid-level calibration standard (e.g., 25 µg/mL). The acceptance criteria are typically ≤2.0% RSD for peak area and retention time.[9]

  • Inject a diluent blank to ensure no carryover or system contamination.

  • Inject the calibration standards from lowest to highest concentration.

  • Inject the prepared sample solutions.

  • Inject a calibration standard after every 10-15 sample injections to verify system stability.

E. Data Analysis and Validation

  • Linearity: Plot the peak area response versus the concentration of the calibration standards. The relationship should be linear with a correlation coefficient (r²) ≥ 0.999.

  • Quantification: Calculate the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.

  • Validation: The method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability.[1][2] Key parameters include specificity, accuracy, precision, LOD, LOQ, and robustness.

Methodology 2: High-Sensitivity Quantification by LC-MS/MS

This protocol is optimized for the trace-level quantification of this compound, particularly in complex biological matrices where high selectivity is essential.

Experimental Workflow: LC-MS/MS

cluster_prep 1. Sample Preparation cluster_lcms 2. LC-MS/MS Analysis cluster_data 3. Data Processing prep Sample Preparation lcms LC-MS/MS Analysis sample_spike Spike Sample with Internal Standard (IS) extraction Perform Extraction (e.g., SPE, LLE, PPT) sample_spike->extraction reconstitute Evaporate & Reconstitute in Mobile Phase extraction->reconstitute lc_separation LC Separation reconstitute->lc_separation data Data Processing ms_ionization Ionization (ESI+) lc_separation->ms_ionization ms_detection MS/MS Detection (MRM) ms_ionization->ms_detection integration Integrate Analyte & IS Peaks ratio_curve Generate Calibration Curve (Area Ratio vs. Concentration) integration->ratio_curve quant Quantify Analyte ratio_curve->quant

Caption: Workflow for quantification via LC-MS/MS.

Detailed Protocol: LC-MS/MS

A. Instrumentation and Materials

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Mass spectrometry data acquisition software (e.g., MassHunter, Analyst®).

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm particle size (or similar for UHPLC).

  • Isotopically labeled this compound (e.g., d₃- or ¹³C-labeled) as an internal standard (IS), if available. Otherwise, a structurally similar compound can be used.

  • LC-MS grade solvents (ACN, MeOH, Water) and formic acid.

B. Sample Preparation (Example for Plasma)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile (containing 1% formic acid) to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[7]

C. LC-MS/MS Conditions

Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-3 min: 5% to 95% B; 3-4 min: 95% B; 4.1-5 min: 5% B
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL

Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode ESI, PositiveThe basic nitrogen atoms in the indazole ring are readily protonated.
Precursor Ion (Q1) m/z 149.1Corresponds to the [M+H]⁺ ion of the analyte (C₈H₈N₂O, MW=148.16).
Product Ions (Q3) To be determined experimentallyTwo stable and abundant fragment ions should be selected for quantification (quantifier) and confirmation (qualifier).
MRM Transitions Analyte: 149.1 -> fragment 1; 149.1 -> fragment 2Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.
Source Temp. ~350 °COptimized for efficient desolvation.
Collision Energy To be determined experimentallyOptimized for each MRM transition to maximize fragment ion intensity.

D. Analytical Procedure

  • Tune the mass spectrometer by infusing a solution of this compound to determine the optimal precursor/product ion transitions and collision energies.

  • Equilibrate the LC-MS/MS system until stable spray and signal are observed.

  • Inject a series of calibration standards prepared in the same matrix as the samples (matrix-matched calibration) to account for matrix effects.

  • Analyze the prepared samples.

E. Data Analysis and Validation

  • Quantification is performed by calculating the ratio of the analyte peak area to the internal standard peak area.

  • A calibration curve is constructed by plotting this peak area ratio against the analyte concentration.

  • The validation must adhere to ICH guidelines, with specific guidance from regulatory bodies (e.g., FDA Bioanalytical Method Validation) often applied for bioanalytical work.

Summary of Method Validation Parameters

All developed methods must be validated to ensure they are fit for purpose. The following table summarizes the key validation characteristics as per ICH Q2(R2).[1][3]

Validation ParameterDescriptionTypical Acceptance Criteria (for HPLC Assay)
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, matrix).[2]Peak purity index > 0.995 (PDA), no interference at the analyte's retention time.
Linearity Proportional relationship between concentration and analytical response.[2]r² ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Typically 80% to 120% of the target concentration.
Accuracy Closeness of test results to the true value, often expressed as percent recovery.[2]98.0% to 102.0% recovery.
Precision Agreement among a series of measurements (Repeatability, Intermediate Precision), expressed as %RSD.[2]RSD ≤ 2.0%.[9]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.[2]System suitability parameters remain within limits when parameters (e.g., pH, flow rate) are slightly varied.

Conclusion

This application note provides two robust and reliable analytical methods for the quantification of this compound. The RP-HPLC-UV method is suitable for routine quality control, offering simplicity and precision. The LC-MS/MS method provides the high sensitivity and selectivity required for trace-level analysis in complex matrices. The successful implementation and validation of these protocols, following the principles outlined in ICH guidelines, will ensure the generation of high-quality, defensible data critical for advancing research and drug development programs.

References

Application Notes & Protocols: Proper Handling and Storage of 5-Methyl-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Compound Profile

5-Methyl-1H-indazol-6-ol is a heterocyclic aromatic compound belonging to the indazole class. Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents due to their versatile biological activities.[1] As a key building block in drug discovery and development, the integrity and purity of this compound are paramount for generating reliable and reproducible research data.

The presence of a phenolic hydroxyl group and a pyrazole ring makes this molecule susceptible to specific degradation pathways. Therefore, adherence to strict handling and storage protocols is essential to ensure its long-term stability and fitness for use. This guide provides a comprehensive overview of the best practices for researchers, scientists, and drug development professionals working with this compound.

Chemical Structure

Caption: Chemical Structure of this compound.

Compound Properties
PropertyValueSource
Molecular Formula C₈H₈N₂OInferred
Molecular Weight 148.16 g/mol [2]
CAS Number Not availableN/A
Appearance Typically a beige, light brown, or yellow solid powder[1][3]
Solubility Data not readily available. Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Empirical determination is recommended.N/A

Hazard Identification and Safety Precautions

Causality of Hazards: The phenolic -OH group can cause skin and eye irritation through its mildly acidic nature and ability to denature proteins. The heterocyclic amine structure presents potential routes for metabolic activation and biological interaction. Fine powders of organic compounds always pose a respiratory hazard if inhaled.

GHS Hazard Classification (Anticipated)

The following classifications are based on analogous compounds and should be assumed until specific data becomes available.

ClassCodeStatementCitations
Acute Toxicity, OralH302Harmful if swallowed[4][5]
Skin IrritationH315Causes skin irritation[4][5][6][7]
Eye IrritationH319Causes serious eye irritation[4][5][6]
STOT-SEH335May cause respiratory irritation[4][5][6][7]
Precautionary Measures

Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.[5] Engineering controls are the most effective way to minimize exposure. Ensure an eyewash station and safety shower are readily accessible.[6]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to create a reliable barrier between the researcher and the chemical.

Mandatory PPE Ensemble
  • Eye Protection: Wear chemical safety goggles or safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8]

  • Hand Protection: Wear nitrile gloves. Inspect gloves for any tears or punctures before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4][5][9]

  • Body Protection: A full-length laboratory coat must be worn and kept fastened.

PPE Workflow

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence (to prevent contamination) d1 1. Don Lab Coat d2 2. Don Safety Goggles d1->d2 d3 3. Don Nitrile Gloves d2->d3 handle Handle Chemical in Fume Hood d3->handle f1 1. Remove Gloves (turn inside out) f2 2. Remove Lab Coat f1->f2 f3 3. Remove Goggles f2->f3 end Wash Hands Thoroughly f3->end start Enter Lab start->d1 handle->f1

Caption: Standard workflow for donning and doffing PPE.

Long-Term Storage Protocol

The stability of this compound is compromised by light, oxygen, and moisture. The following protocol is designed to mitigate these factors.

Mechanism of Degradation:

  • Photodegradation: Indazole rings can be susceptible to light-induced rearrangements.

  • Oxidation: The electron-rich phenolic ring is prone to oxidation, which can be accelerated by air and light, often leading to colored impurities.

  • Hydrolysis: While generally stable, prolonged exposure to moisture, especially under non-neutral pH, can potentially affect the compound.

Protocol for Storing the Solid Compound
ParameterRecommendationRationaleCitations
Container Amber glass vial with a PTFE-lined cap.Protects from UV light to prevent photodegradation. Provides an inert sealing surface.[8]
Atmosphere Displace air with an inert gas (Argon or Nitrogen) before sealing.Minimizes the risk of oxidative degradation of the phenol group.[8]
Temperature Store in a refrigerator at 2-8°C.Reduces the rate of potential decomposition reactions.[1][3]
Location A dry, dark, and well-ventilated area designated for chemical storage.Prevents moisture ingress and accidental exposure.[5][8]
Incompatibilities Store away from strong oxidizing agents.Prevents vigorous and potentially hazardous reactions.[8]

Laboratory Handling & Solution Preparation

Protocol for Weighing
  • Preparation: Before retrieving the compound from storage, allow the vial to equilibrate to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Location: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure.

  • Procedure: Use a clean spatula to transfer the desired amount of powder to an anti-static weigh boat or creased weigh paper.

  • Cleanup: Close the primary container tightly, purge with inert gas if possible, and return it to proper storage promptly. Clean the spatula and weighing area immediately.

Protocol for Preparing Stock Solutions
  • Solvent Selection: Based on the experimental requirements, select a suitable dry, high-purity solvent (e.g., DMSO, DMF, Ethanol). If solubility is unknown, perform a small-scale test first.

  • Dissolution: Add the solvent to the vessel containing the pre-weighed this compound.

  • Mixing: Use a vortex mixer or sonicator to ensure the compound is fully dissolved. Gentle warming may be used but monitor for any color change, which could indicate degradation.

  • Filtration: For critical applications, filter the solution through a 0.22 µm PTFE syringe filter to remove any microscopic particulates.

Protocol for Storing Solutions
  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into single-use aliquots in small, tightly sealed vials (amber glass or polypropylene).

  • Storage Temperature: Store solution aliquots frozen at -20°C or -80°C for maximum stability.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Spill and Waste Management

Spill Containment Protocol
  • Evacuate: If a significant amount of dust is generated, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably under negative pressure (fume hood).

  • PPE: Don the full PPE ensemble as described in Section 3.0.

  • Containment: For a solid spill, gently cover it with a damp paper towel to avoid raising dust. Carefully sweep up the material and place it into a sealed container labeled "Hazardous Waste".[8]

  • Decontamination: Clean the spill area thoroughly with soap and water.

Waste Disposal

All waste materials, including contaminated gloves, weigh boats, and excess compound, must be disposed of as hazardous chemical waste.[4][6] Do not pour down the drain or mix with general laboratory waste. Follow all local, state, and federal regulations for hazardous waste disposal.

References

Synthetic Routes to Functionalized 5-Methyl-1H-indazol-6-ol Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of functionalized 5-Methyl-1H-indazol-6-ol derivatives, a scaffold of significant interest in medicinal chemistry. Recognizing the paramount importance of this heterocyclic core in the development of novel therapeutics, we present a detailed, field-proven synthetic strategy. This guide moves beyond a simple recitation of steps, delving into the causal logic behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles. The protocols described herein are designed as self-validating systems, grounded in authoritative literature to ensure scientific integrity. We include detailed experimental procedures, data tables, and visual diagrams to facilitate the practical application of these methods in a research and development setting.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions, particularly hydrogen bonding, make it an attractive motif for designing enzyme inhibitors and receptor ligands. Specifically, derivatives of this compound are of growing interest due to their potential as kinase inhibitors, anti-inflammatory agents, and therapeutics for ocular hypertension.[3] The strategic functionalization of this core structure allows for the fine-tuning of physicochemical properties and biological activity, making the development of robust and versatile synthetic routes a critical endeavor in drug discovery.

Retrosynthetic Analysis and Strategic Approach

Our synthetic approach to functionalized this compound derivatives is centered around a convergent strategy. The core scaffold is first constructed, followed by a series of functionalization reactions to introduce chemical diversity. This approach allows for the efficient generation of a library of analogues from a common intermediate.

Diagram 1: Retrosynthetic Analysis

G Target Functionalized this compound Derivatives Core This compound Target->Core Functionalization (Halogenation, Alkylation, Cross-Coupling, etc.) Precursor1 6-Methoxy-5-methyl-1H-indazole Core->Precursor1 Demethylation StartingMaterial 4-Methoxy-3-methylaniline Precursor1->StartingMaterial Indazole Formation (Diazotization & Cyclization) G Core This compound N_Alkylation N-Alkylation Core->N_Alkylation Halogenation Halogenation (e.g., Iodination) Core->Halogenation Formylation Formylation (Vilsmeier-Haack) Core->Formylation Suzuki Suzuki Coupling Halogenation->Suzuki Sonogashira Sonogashira Coupling Halogenation->Sonogashira Buchwald Buchwald-Hartwig Amination Halogenation->Buchwald

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing 5-Methyl-1H-indazol-6-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methyl-1H-indazol-6-ol. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the stability of this compound in solution. The inherent chemical functionalities of this compound, namely the phenolic hydroxyl group and the indazole ring system, render it susceptible to degradation, which can compromise experimental results and the overall integrity of your research. This guide provides in-depth troubleshooting advice and preventative measures to ensure the stability and reliability of your solutions.

Understanding the Instability of this compound

This compound combines two key structural features that contribute to its reactivity in solution:

  • A Phenolic Hydroxyl Group: Phenols are notoriously prone to oxidation. This process can be initiated by dissolved oxygen, light, or trace metal ions.[1] The oxidation of phenols often leads to the formation of highly colored quinone-type species and subsequent polymerization products, which are observable as a yellowing or browning of the solution.[2][3]

  • An Indazole Ring: The indazole core, while relatively stable, can be susceptible to photodegradation and oxidation under certain conditions.[4] The presence of the electron-donating hydroxyl group can further activate the ring system towards oxidative pathways.

The interplay of these factors necessitates careful consideration of solvent choice, pH, and storage conditions to mitigate degradation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when working with this compound solutions.

Issue 1: My solution of this compound is rapidly changing color (e.g., turning yellow, pink, or brown).

Root Cause Analysis:

This is a classic indicator of oxidative degradation. The phenolic hydroxyl group is being oxidized to form colored quinones and other polymeric byproducts.[1] This process is often accelerated by one or more of the following factors:

  • Dissolved Oxygen: Atmospheric oxygen is a primary culprit in the oxidation of phenolic compounds.[1]

  • High pH (Alkaline Conditions): At higher pH, the phenolic proton is abstracted, forming a phenoxide ion. This negatively charged species is significantly more electron-rich and thus more susceptible to oxidation.

  • Presence of Metal Ions: Transition metals such as iron (Fe³⁺) and copper (Cu²⁺) can act as catalysts, accelerating the rate of oxidation.[1] These ions can be present as impurities in your solvents or reagents.

  • Light Exposure: UV and even visible light can provide the energy needed to initiate and propagate oxidative chain reactions.[1]

Immediate Corrective Actions & Preventative Strategies:

  • Solvent Degassing: Before preparing your solution, thoroughly degas your solvent to remove dissolved oxygen. This can be achieved by:

    • Sparging: Bubble an inert gas (e.g., argon or nitrogen) through the solvent for 15-30 minutes.

    • Freeze-Pump-Thaw: For highly sensitive applications, perform at least three freeze-pump-thaw cycles.

    • Sonication: While less effective than sparging or freeze-pump-thaw, sonication can help to remove some dissolved gases.

  • pH Control: Maintain a slightly acidic pH (ideally between 3 and 6) for your solution. The protonated form of the phenol is less prone to oxidation. If using a buffer, ensure it is prepared with high-purity water and consider the use of metal chelators.

  • Use of Antioxidants: The addition of a small amount of an antioxidant can effectively scavenge free radicals and inhibit the oxidative cascade.[5]

    AntioxidantRecommended Starting ConcentrationSolvent CompatibilityNotes
    Ascorbic Acid (Vitamin C)0.01 - 0.1% (w/v)Aqueous, some polar organicA common and effective choice for aqueous systems.
    Butylated Hydroxytoluene (BHT)0.01 - 0.05% (w/v)Non-polar organicSuitable for organic solutions.
    Sodium Metabisulfite0.01 - 0.1% (w/v)AqueousCan be reactive with certain functional groups.
  • Inert Atmosphere: After preparation, blanket the headspace of your solution container with an inert gas like argon or nitrogen before sealing.

  • Light Protection: Store your solutions in amber vials or wrap clear vials with aluminum foil to protect them from light.[1]

  • Chelating Agents: If metal ion contamination is suspected, add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to sequester catalytic metal ions.[1]

Issue 2: I am observing poor reproducibility in my bioassays using this compound.

Root Cause Analysis:

Inconsistent results are often a direct consequence of compound degradation. If the concentration of the active parent compound is decreasing over time, the observed biological effect will also vary. The degradation products themselves could also have unintended biological activity, further confounding your results.

Workflow for Ensuring Consistency:

Caption: Recommended workflow for consistent results.

Detailed Protocol for Stability-Indicating Analysis:

To confirm that your compound is stable throughout your experiment, a simple stability-indicating HPLC analysis is recommended.

Objective: To quantify the amount of this compound in solution over time.

Materials:

  • This compound

  • High-purity solvent (e.g., HPLC-grade acetonitrile or methanol)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Formic acid (for mobile phase modification)

  • HPLC system with UV detector

  • C18 reverse-phase column

Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent, following the stabilization procedures outlined above.

  • Immediately after preparation (T=0), inject an aliquot onto the HPLC system.

  • Store the stock solution under your intended experimental conditions.

  • At various time points (e.g., 1, 4, 8, 24 hours), inject another aliquot onto the HPLC.

  • Monitor the peak area of the this compound peak. A decrease in peak area over time indicates degradation.

Example HPLC Conditions (Starting Point):

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[6]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[6]
Gradient 10-95% B over 15 minutes[7]
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm (or optimal wavelength determined by UV scan)[6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

The choice of solvent depends on your application. For general use, polar aprotic solvents like DMSO or DMF are effective. For aqueous applications, a co-solvent system (e.g., water with a small percentage of DMSO or ethanol) may be necessary. Regardless of the solvent, it is crucial to use high-purity, degassed solvents to minimize degradation.

Q2: Can I store solutions of this compound at room temperature?

It is strongly advised to store solutions at refrigerated temperatures (2-8°C) to slow down the rate of any potential degradation reactions.[8][9] For long-term storage, consider aliquoting and freezing at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: My indazole derivative appears to be converting into a benzimidazole. Is this a concern for this compound?

While the phototransposition of indazoles to benzimidazoles is a known degradation pathway for some derivatives, it is primarily driven by UV light exposure.[4] By storing your solutions protected from light, you can significantly minimize this risk.

Q4: Are there any specific buffer components I should avoid?

Phosphate buffers can sometimes contain trace metal impurities that catalyze oxidation.[1] If you must use a phosphate buffer, ensure it is prepared from high-purity reagents and consider adding a chelating agent like EDTA. Buffers with good metal-chelating properties, such as citrate buffers, may be a more suitable choice.

Q5: How can I confirm the identity of degradation products?

For a detailed structural elucidation of degradation products, more advanced analytical techniques are required. Forced degradation studies, where the compound is intentionally exposed to harsh conditions (e.g., acid, base, peroxide, heat, light), can be performed to generate these products in sufficient quantities for analysis by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]

Visualizing Degradation Pathways

The primary degradation pathway for this compound in solution is oxidation. The following diagram illustrates a simplified potential oxidative degradation pathway.

G A This compound B Phenoxyl Radical Intermediate A->B [O] (O2, Metal Ions, Light) C Quinone-type Species (Colored) B->C Further Oxidation D Polymerization Products (Colored) C->D Polymerization

Caption: Simplified oxidative degradation pathway.

By implementing the strategies outlined in this guide, you can significantly enhance the stability of your this compound solutions, leading to more reliable and reproducible experimental outcomes.

References

how to avoid common side reactions in 5-Methyl-1H-indazol-6-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Methyl-1H-indazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis of this valuable indazole derivative. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems, their probable causes related to side reactions, and detailed protocols for their resolution.

Problem 1: Low Yield and Multiple Spots on TLC, Indicating a Mixture of Isomers.

Likely Cause: The most common issue in the functionalization of indazoles is the formation of a mixture of N-1 and N-2 alkylated or acylated regioisomers. The indazole core possesses two reactive nitrogen atoms, and their relative nucleophilicity can be similar, leading to poor regioselectivity.[1][2] The ratio of these isomers is highly dependent on reaction conditions such as the base, solvent, and the electronic properties of the indazole ring.[1][2]

Troubleshooting Steps:

  • Reaction Condition Optimization:

    • Base Selection: Strong, non-coordinating bases in polar aprotic solvents often favor N-1 alkylation. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be highly selective for N-1 alkylation in many indazole systems.[2] Conversely, bases like potassium carbonate (K2CO3) in DMF can lead to mixtures of N-1 and N-2 isomers.

    • Solvent Effects: The choice of solvent can influence the reaction's regioselectivity. Less polar solvents may favor the formation of one isomer over the other. It is advisable to screen a range of solvents (e.g., THF, DMF, acetonitrile, dioxane) to determine the optimal medium for your specific substrate.

  • Protecting Group Strategy: The most reliable method to ensure regioselectivity is to use a protecting group.

    • N-1 vs. N-2 Protection: You can selectively protect one of the nitrogen atoms, perform the desired reaction, and then deprotect. For example, the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to selectively protect the N-2 position, allowing for functionalization at the N-1 position.[3]

Experimental Protocol: Selective N-1 Functionalization using a Protecting Group

  • N-2 Protection: React this compound with SEM-Cl in the presence of a suitable base (e.g., NaH) in an anhydrous solvent like THF.

  • N-1 Functionalization: With the N-2 position blocked, proceed with your desired reaction (e.g., alkylation, acylation) which will now selectively occur at the N-1 position.

  • Deprotection: Remove the SEM group using TBAF in THF or aqueous HCl in ethanol to yield the N-1 functionalized product.[3]

Problem 2: Appearance of a New, Less Polar Byproduct, Especially During Alkylation Reactions.

Likely Cause: Unwanted O-alkylation of the hydroxyl group at the C-6 position. The phenolic hydroxyl group is acidic and can be deprotonated by the base used in the reaction, leading to a competing nucleophile that can react with the electrophile.[4]

Troubleshooting Steps:

  • Protect the Hydroxyl Group: The most effective way to prevent O-alkylation is to protect the hydroxyl group before proceeding with other synthetic steps.[4]

    • Choice of Protecting Group: Common protecting groups for phenols include ethers (e.g., methyl, benzyl, silyl ethers) and esters.[4] The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal. For example, a benzyl ether can be cleaved by hydrogenolysis, which is generally a mild condition.

Experimental Protocol: Protection of the Hydroxyl Group

  • Protection: React this compound with a suitable protecting group reagent. For example, to form a benzyl ether, use benzyl bromide in the presence of a base like K2CO3 in a solvent such as acetone or DMF.

  • Perform Subsequent Reactions: Carry out the desired modifications on the indazole ring (e.g., N-alkylation).

  • Deprotection: Remove the benzyl group by catalytic hydrogenation (e.g., H2, Pd/C) to regenerate the free hydroxyl group.

Problem 3: Formation of Colored Impurities or Degradation of the Product Upon Standing or During Purification.

Likely Cause: Oxidation of the electron-rich phenol ring. Indazol-6-ols, being phenolic compounds, are susceptible to oxidation, which can be accelerated by air, light, or trace metal impurities. This can lead to the formation of quinone-type structures or other colored byproducts.

Troubleshooting Steps:

  • Inert Atmosphere: Perform reactions and workups under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during purification or storage can help prevent oxidation.

  • Purification Conditions: Avoid prolonged exposure to silica gel during column chromatography, as it can be slightly acidic and promote degradation. Consider using a less acidic stationary phase like neutral alumina or a rapid purification technique.

II. Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to prepare the this compound core?

A1: A common and effective method is the reductive cyclization of an o-nitrobenzyl derivative.[5][6][7][8] This typically involves the synthesis of a suitably substituted 2-methyl-3-nitroanisole, which can then undergo cyclization. Another approach is the Fischer indole synthesis, which can be adapted for indazoles, though it can have limitations with certain functional groups.[9]

Q2: How can I distinguish between the N-1 and N-2 isomers of a functionalized this compound?

A2: 1D and 2D NMR spectroscopy are powerful tools for isomer differentiation. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) experiments can show correlations between the protons on the N-alkyl group and the carbons of the indazole ring, allowing for unambiguous assignment.

Q3: Can I perform functionalization at the C-3 position without affecting the rest of the molecule?

A3: Yes, regioselective functionalization at the C-3 position is possible. This is often achieved by protecting the N-2 position with a group like SEM, which then directs lithiation to the C-3 position. The resulting organometallic intermediate can then be reacted with various electrophiles.[3]

Q4: My reaction is sluggish and gives a poor yield even after extended reaction times. What could be the issue?

A4: Aside from the side reactions mentioned above, poor yields can result from several factors:

  • Purity of Reagents: Ensure your starting materials and reagents are of high purity and that your solvents are anhydrous if the reaction is moisture-sensitive.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, be cautious as higher temperatures can also promote side reactions. A systematic study of the reaction temperature is recommended.

  • Insufficient Activation: The base used may not be strong enough to fully deprotonate the indazole or the hydroxyl group, leading to incomplete reaction. Consider using a stronger base or a different solvent system.

III. Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Regioselectivity in N-Alkylation of this compound

G cluster_products Product Mixture Indazole This compound Base Base (e.g., NaH, K2CO3) Solvent (e.g., THF, DMF) Indazole->Base Deprotonation N1_Product N-1 Alkylated Product (Thermodynamically Favored) Base->N1_Product N-1 Attack N2_Product N-2 Alkylated Product (Kinetically Favored) Base->N2_Product N-2 Attack Electrophile Electrophile (R-X) Electrophile->N1_Product Electrophile->N2_Product G Start Low Yield of This compound Derivative Check_TLC Analyze Crude Reaction by TLC/LC-MS Start->Check_TLC Multiple_Spots Multiple Isomeric Products Check_TLC->Multiple_Spots Yes Degradation Product Degradation/Streaking Check_TLC->Degradation Yes Single_Spot Single Product, Low Conversion Check_TLC->Single_Spot No Sol_Isomers Optimize N-alkylation conditions (Base, Solvent) OR Use N-Protecting Group Multiple_Spots->Sol_Isomers Sol_Degradation Use Inert Atmosphere Degas Solvents Protect Phenol Group Degradation->Sol_Degradation Sol_Conversion Check Reagent Purity Increase Temperature Use Stronger Base Single_Spot->Sol_Conversion

References

Technical Support Center: Scaling Up 5-Methyl-1H-indazol-6-ol Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of 5-Methyl-1H-indazol-6-ol. This guide is designed for researchers, chemists, and process development professionals navigating the challenges of transitioning from laboratory-scale synthesis to larger-scale production. As a key intermediate in the synthesis of various pharmacologically active compounds, including the tyrosine kinase inhibitor Pazopanib, robust and scalable methods for its production are of critical importance.[1]

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore common synthetic routes, address specific experimental issues, and offer validated protocols to ensure efficiency, purity, and safety in your scale-up campaigns.

Part 1: Frequently Asked Questions (FAQs) on Synthesis Strategy & Scale-Up

This section addresses high-level strategic questions that are crucial for planning a successful scale-up operation.

Q1: What are the primary synthetic strategies for constructing the this compound core?

There are several established strategies for synthesizing the indazole scaffold.[2] For this compound specifically, a common and effective approach starts from a substituted aniline precursor. A representative pathway involves the diazotization of a suitably substituted aniline, such as 2-amino-4-methylphenol or a protected derivative, followed by an intramolecular cyclization to form the indazole ring.[3][4]

Key synthetic transformations often include:

  • Diazotization and Cyclization: Starting with a substituted aniline to form the indazole core.

  • Functional Group Interconversion: Utilizing precursors with nitro or methoxy groups that are later converted to the required amino and hydroxyl functionalities. For instance, a common precursor is 3-methyl-6-nitro-1H-indazole, which can be reduced to the corresponding amine.[1]

  • Protecting Group Strategies: Employing protecting groups for the hydroxyl or indazole N-H to prevent unwanted side reactions during intermediate steps, which are then removed in the final stages.

The choice of route for scale-up must prioritize cost of starting materials, atom economy, safety, and the ease of purification.

Q2: What are the most significant challenges when scaling up indazole synthesis from the lab to a pilot plant?

Scaling up indazole synthesis presents several challenges that are often not apparent at the bench scale.[5]

  • Thermal Safety: Many reactions involved in indazole synthesis, particularly those involving diazotization or compounds with N-N bonds, can be highly exothermic.[6] On a large scale, heat dissipation becomes critical. A thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) is mandatory to identify potential runaway reactions.[6]

  • Regioselectivity: Indazoles are ambident nucleophiles, leading to the potential formation of both N1 and N2 alkylated or functionalized isomers.[7] While controllable on a small scale with specific bases or solvents, maintaining high regioselectivity on a large scale can be difficult and may require significant process optimization to avoid costly chromatographic separations.[5][8]

  • Reagent Handling and Cost: Reagents that are convenient in the lab, such as certain metal catalysts or expensive ligands, may become prohibitively expensive or difficult to handle safely at an industrial scale.[2] The process mass intensity (PMI) should be a key consideration, aiming to minimize solvent and reagent usage.[5][6]

  • Purification and Isolation: Methods like column chromatography are generally not viable for large-scale production.[6] The process must be designed to yield a product that can be purified by crystallization or precipitation. This requires careful selection of solvents and control over reaction impurities.

Q3: How do I choose the most cost-effective starting materials for multi-kilogram production?

For industrial-scale synthesis, the cost and availability of starting materials are paramount. The ideal starting material should be:

  • Commercially Available in Bulk: Sourced from multiple reliable suppliers to ensure a stable supply chain.

  • Few Synthetic Steps Away: The overall route should be as short as possible to maximize overall yield and reduce processing time and cost. For example, starting from 2-methyl-4-methoxy-5-nitroaniline is a viable option as it is a commercially accessible precursor.[3]

  • Low Toxicity and Hazard Profile: Using less hazardous materials reduces the cost associated with specialized handling, safety equipment, and waste disposal.

A thorough cost analysis of different potential synthetic routes, factoring in raw material costs, reaction yields, and processing expenses, is essential before committing to a specific pathway for scale-up.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides direct answers to specific problems you may encounter during your experiments.

Reaction & Synthesis Issues

Q: My reaction yield is consistently low. What are the likely causes and how can I troubleshoot this?

Low yield is a common issue that can stem from several root causes. A systematic approach is required to diagnose and solve the problem.

  • Incomplete Reaction:

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If a significant amount of starting material remains after the expected reaction time, the reaction is incomplete.

    • Solution:

      • Temperature: Ensure the internal reaction temperature is correct. Inconsistent heating in large reactors can be an issue.

      • Reagent Stoichiometry: Re-verify the molar equivalents of all reagents. One reagent may be limiting, or a key catalyst may be present in insufficient quantity.

      • Mixing: Inadequate agitation in large vessels can lead to localized "hot spots" or areas of poor reagent mixing. Ensure the stirring speed is sufficient for the reactor volume.

  • Product Degradation:

    • Diagnosis: The appearance of multiple new spots on a TLC plate or unexpected peaks in an HPLC chromatogram can indicate product decomposition.

    • Solution:

      • Reaction Time: Extended reaction times, especially at elevated temperatures, can degrade sensitive functional groups. Determine the optimal reaction time through kinetic studies.

      • pH Control: The indazole ring system can be sensitive to harsh acidic or basic conditions. Ensure the pH of the reaction and workup is controlled.

      • Atmosphere: Some intermediates may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation.

  • Side Product Formation:

    • Diagnosis: Isolation of unexpected isomers or byproducts. A common issue is the formation of the N2-substituted indazole instead of the desired N1 isomer in subsequent functionalization steps.[5]

    • Solution: The N1:N2 ratio in indazole functionalization is highly dependent on the reaction conditions.[7]

      • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) often favor N1 alkylation.

      • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are often employed.

      • Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable product. Running the reaction at a higher temperature for a longer duration may favor the desired N1 isomer.[8]

Caption: Troubleshooting Decision Tree for Low Yield.

Purification & Isolation Issues

Q: Column chromatography is not feasible for my 500g batch. What are the best methods for large-scale purification of this compound?

For multi-kilogram scale, purification must rely on non-chromatographic methods.

  • Crystallization: This is the most effective and scalable method. The key is to find a suitable solvent system.

    • Solvent Screening: Perform high-throughput screening of various solvents and binary solvent systems to identify one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Anti-Solvent Addition: Dissolve the crude product in a good solvent (e.g., methanol, THF) and then slowly add an anti-solvent (e.g., water, heptane) to induce precipitation of the pure product.

  • Salt Formation & Isolation: If the compound is difficult to crystallize directly, converting it to a salt can often improve its crystallinity.

    • Procedure: Dissolve the crude freebase in a suitable solvent and add an acid (e.g., HCl in isopropanol, or p-toluenesulfonic acid).[6] The resulting salt often precipitates with high purity and can be filtered off. The pure freebase can then be regenerated by neutralization if required.

  • Extraction / Wash: Liquid-liquid extraction can be used to remove impurities with different acid/base properties. For example, washing an organic solution of the product with an aqueous base can remove acidic impurities, while an acid wash can remove basic impurities.

Q: My final product purity is low, even after crystallization. What are the likely impurities?

Common impurities can include:

  • Starting Materials: Unreacted precursors from the final step.

  • Regioisomers: Isomeric byproducts formed during the synthesis.

  • Solvents: Residual solvents from the reaction or crystallization.

  • Reagents: Byproducts from reagents used in the synthesis (e.g., from a reducing agent).

Identification and Removal:

  • Use analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR to identify the structure of the main impurities.

  • Once identified, the purification strategy can be tailored. For example, if a key impurity is more soluble in a particular solvent system, the crystallization procedure can be optimized to leave it in the mother liquor.

Part 3: Experimental Protocols & Workflows

This section provides a representative, scalable protocol for a key synthetic step. Note: This is an illustrative protocol and must be optimized and validated for your specific equipment and scale.

Protocol: Synthesis of 6-hydroxy-5-methyl-1H-indazole from 2-amino-4-methylphenol

This two-step process involves the formation of the indazole ring via diazotization and cyclization.

Step 1: Synthesis of 6-hydroxy-5-methyl-1H-indazole

  • Materials:

    • 2-amino-4-methylphenol (1.0 eq)

    • Glacial Acetic Acid

    • Sodium Nitrite (NaNO₂) (1.1 eq)

    • Water

  • Procedure:

    • In a reactor suitable for the intended scale, charge 2-amino-4-methylphenol and glacial acetic acid. Stir to form a solution or suspension.

    • Cool the mixture to 0-5 °C using a cooling bath.

    • In a separate vessel, prepare a solution of sodium nitrite in water.

    • Add the sodium nitrite solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. Caution: This reaction is exothermic and releases gas.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

    • Monitor the reaction by TLC (e.g., Eluent: 50% Ethyl Acetate in Hexane) until the starting material is consumed.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • The product often precipitates from the reaction mixture. Filter the resulting solid.

    • Wash the filter cake with cold water to remove residual acids and salts.

    • Dry the solid under vacuum at 40-50 °C to afford crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane.

Caption: General Synthesis and Purification Workflow.

Part 4: Data Summary & Analytical Methods
Comparative Data for Indazole Synthesis

While specific yields for this compound scale-up are often proprietary, literature on analogous indazole syntheses can provide benchmarks. The choice of catalyst, solvent, and base significantly impacts yield and selectivity.

Method TypeKey ReagentsTypical Yield RangeKey Scale-Up Consideration
Diazotization/Cyclization NaNO₂, Acetic Acid60-85%Exothermic, gas evolution, pH control.[3]
Ullmann-Type Cyclization Copper Catalyst, Ligand, Base70-95%Catalyst cost, removal of metal residues.[9]
Transition-Metal Catalysis Pd or Rh catalystsVariableHigh cost, catalyst sensitivity.[2]
Recommended Analytical Methods
  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, yield, and final product purity.

  • Nuclear Magnetic Resonance (NMR): For structural confirmation of the final product and identification of impurities.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown byproducts.[10]

References

Technical Support Center: NMR Spectral Interpretation for 5-Methyl-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR analysis of 5-Methyl-1H-indazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret ¹H NMR spectra for impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and purity assessment in pharmaceutical development.[1][2] Its ability to provide detailed structural information makes it highly effective for identifying and quantifying process-related impurities, degradation products, and residual solvents.[3][4]

This document moves beyond simple data tables to provide in-depth, question-and-answer-based troubleshooting guides grounded in the practical challenges encountered during the analysis of heterocyclic compounds like this compound.

Section 1: Understanding the Spectrum of Pure this compound

Before identifying impurities, one must be confident in the spectral signature of the target molecule. The chemical environment of each proton in this compound dictates its chemical shift (δ) in the ¹H NMR spectrum.

Q: What are the expected ¹H NMR signals for a pure sample of this compound in DMSO-d₆?

A: The expected ¹H NMR spectrum of this compound in a polar aprotic solvent like DMSO-d₆ will show distinct signals for each chemically non-equivalent proton. The use of DMSO-d₆ is often preferred for indazole derivatives as it helps in observing the exchangeable N-H and O-H protons.[5] The predicted chemical shifts are summarized in the table below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H-3~8.0Singlet (s)1HProtons on the pyrazole ring of indazoles are typically downfield.
H-4~7.5Singlet (s)1HAromatic proton adjacent to the electron-donating hydroxyl group.
H-7~7.0Singlet (s)1HAromatic proton adjacent to the methyl-substituted carbon.
N-H (1-position)>12.0Broad Singlet (br s)1HThe indazole N-H proton is acidic and appears very downfield.[6]
O-H (6-position)~9.0 - 10.0Broad Singlet (br s)1HPhenolic protons are exchangeable and typically appear as a broad signal.
CH₃ (5-position)~2.3Singlet (s)3HMethyl group on an aromatic ring.

Note: Chemical shifts are estimations and can be influenced by concentration, temperature, and pH.[7]

Section 2: Troubleshooting Common Spectral Artifacts and Impurities

Unidentified peaks in an NMR spectrum can arise from various sources, including the solvent, the sample preparation process, or the synthetic route. A systematic approach is key to identification.

Frequently Asked Questions (FAQs)

Q: My spectrum shows a sharp singlet at ~2.50 ppm and a broad peak around 3.33 ppm. What are they?

A: These are the most common signals observed when using DMSO-d₆.

  • ~2.50 ppm (Singlet): This is the residual signal from the deuterated solvent itself (DMSO-d₅).[8]

  • ~3.33 ppm (Broad Singlet): This is due to residual water (H₂O) in the DMSO-d₆ solvent.[9] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere, making this peak almost ubiquitous.[9]

Q: Why are my NMR peaks broad and poorly resolved?

A: Peak broadening can be caused by several factors. Systematically checking these can often solve the issue:

  • Poor Shimming: The magnetic field is not homogeneous. This is the most common cause and requires re-shimming the spectrometer.[10]

  • Incomplete Dissolution: If the sample is not fully dissolved, the solution is not homogeneous, leading to broad lines. Gentle heating or sonication may help. If solubility remains an issue, a different deuterated solvent should be considered.[11]

  • Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron, copper) from reagents or glassware can cause significant line broadening.

  • High Concentration: At high concentrations, intermolecular interactions can sometimes lead to broader peaks.[10]

Q: I see signals for ethyl acetate (~1.18, ~2.03, ~4.05 ppm) that won't disappear even after prolonged drying under high vacuum. What should I do?

A: Some compounds can trap solvent molecules, particularly ethyl acetate, making them very difficult to remove. A common and effective technique is to displace the stubborn solvent.[10]

Protocol: Removal of Trapped Ethyl Acetate
  • Dissolve your sample in a small amount of dichloromethane (DCM).

  • Remove the DCM using a rotary evaporator.

  • Repeat steps 1 and 2 two more times.

  • Place the sample under high vacuum for at least one hour. DCM is more volatile and can help azeotropically remove the trapped ethyl acetate.

Section 3: Identifying Synthesis-Related Impurities

Impurities originating from the synthetic process are the most critical to identify. Their signatures in the NMR spectrum can provide valuable clues about incomplete reactions or side-product formation. The synthesis of indazoles can proceed through various routes, such as the cyclization of o-toluidine derivatives or from substituted hydrazones.[12][13]

Q: I have unexpected signals in the aromatic region (6.5-8.0 ppm) that don't match the product. How can I begin to identify them?

A: Unidentified aromatic signals often point to process-related impurities. The first step is to consider the synthetic route used to prepare the this compound.

Workflow for Identifying Process-Related Impurities

The following diagram outlines a logical workflow for troubleshooting these unknown signals.

G Start Unexpected Aromatic Signals Observed CheckSM Compare with NMR of Starting Materials (e.g., substituted o-toluidine, 2-bromobenzonitrile derivative) Start->CheckSM CheckReagents Consider Reagents (e.g., coupling partners, protecting groups) Start->CheckReagents CheckByproducts Hypothesize Potential Byproducts (e.g., regioisomers, over-nitration, incomplete cyclization) Start->CheckByproducts ResultSM Impurity Identified as Unreacted Starting Material CheckSM->ResultSM Match Found D2O_Ex Perform D₂O Exchange Experiment CheckByproducts->D2O_Ex TwoD_NMR Acquire 2D NMR (COSY, HSQC) CheckByproducts->TwoD_NMR ResultLabile Signals Disappear: Confirms OH/NH Protons D2O_Ex->ResultLabile ResultByproduct Structure of Byproduct Elucidated TwoD_NMR->ResultByproduct

Caption: Troubleshooting workflow for unknown aromatic signals.

Q: One of my impurity peaks is broad and its chemical shift seems variable. Could it be an OH or NH group?

A: Yes, protons attached to heteroatoms (labile protons) like oxygen and nitrogen often appear as broad signals and their chemical shifts are highly dependent on concentration, temperature, and residual water content. Their presence can be definitively confirmed using a D₂O exchange experiment.[10]

Protocol: D₂O Exchange for Identifying Labile Protons
  • Acquire Standard Spectrum: Dissolve the sample in ~0.6 mL of DMSO-d₆ and acquire a standard ¹H NMR spectrum. Note the integration and chemical shift of the suspected OH/NH peaks.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for about 30 seconds to facilitate the exchange of protons (OH, NH) with deuterons (OD, ND).

  • Re-acquire Spectrum: Place the sample back in the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.

  • Analyze: The signals corresponding to the OH and NH protons will significantly decrease in intensity or disappear entirely. Concurrently, you may see an increase in the HOD peak (a new peak or an increase in the existing water peak).[7]

Table 2: Common Residual Solvents and Impurities in DMSO-d₆

This table provides a quick reference for identifying common impurities. The chemical shifts can vary slightly.[14][15][16]

ImpurityFormula¹H NMR Signal(s) in DMSO-d₆ (δ, ppm)Multiplicity
WaterH₂O~3.33Broad Singlet (br s)
AcetoneC₃H₆O2.09Singlet (s)
DichloromethaneCH₂Cl₂5.76Singlet (s)
Diethyl EtherC₄H₁₀O1.04, 3.36Triplet (t), Quartet (q)
Ethyl AcetateC₄H₈O₂1.15, 2.01, 4.03t, s, q
Heptane/HexanesC₇H₁₆/C₆H₁₄~0.86, ~1.25Multiplets (m)
TolueneC₇H₈2.31, 7.17-7.32s, m
Silicone Grease-~0.07Singlet (s)

Section 4: Advanced Techniques for Complex Spectra

Q: My ¹H NMR spectrum is too complex, with significant peak overlap in the aromatic region. What is the next step?

A: When a 1D ¹H NMR spectrum is insufficient due to signal overlap, 2D NMR techniques are required.[17][18]

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for piecing together spin systems. For example, it can confirm which aromatic protons are adjacent on a ring.[19]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to. It helps assign protons to their specific carbon atoms in the molecular skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for connecting different fragments of a molecule and confirming the overall structure of an unknown impurity.

By employing these logical troubleshooting steps and advanced spectroscopic techniques, researchers can confidently identify and characterize impurities in samples of this compound, ensuring the quality and integrity of their materials.

References

enhancing the long-term stability of 5-Methyl-1H-indazol-6-ol for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Methyl-1H-indazol-6-ol is a valuable heterocyclic compound featuring a core indazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery programs.[1][2] Its utility, however, is critically dependent on its structural integrity during storage and biological screening. The presence of a phenolic hydroxyl group at the 6-position makes the molecule susceptible to oxidative degradation, a common challenge for phenolic compounds.[3][4] This degradation can lead to the formation of colored impurities, loss of potency, and unreliable screening data.

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions, troubleshooting strategies, and validated protocols to enhance the long-term stability of this compound, ensuring the reproducibility and accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound?

The primary stability concern for this compound arises from the oxidation of its phenolic hydroxyl (-OH) group. Phenolic compounds are effective antioxidants because they can donate a hydrogen atom to neutralize free radicals.[5] However, this process converts the phenol into a phenoxy radical, which can then undergo further reactions, such as dimerization or oxidation to form highly colored quinone-type species.[6] This oxidative degradation is often catalyzed by factors like light, elevated temperature, oxygen, and the presence of trace metal ions in solvents or buffers.

Q2: My solid sample or stock solution of this compound has developed a pink or brownish tint. Is it still usable?

A color change is a strong visual indicator of oxidative degradation.[7] The formation of quinonoid structures or other conjugated oxidation byproducts often results in discoloration. While a slight tint may indicate minimal degradation, it is crucial to verify the compound's purity before use. We strongly recommend performing a purity check using an analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection.[8] If the purity has dropped below your experimental threshold (typically >95%), it is advisable to use a fresh, uncompromised batch of the compound to ensure data integrity.

Q3: What are the optimal storage conditions for the solid compound?

To maximize the shelf-life of solid this compound, it is essential to minimize its exposure to environmental factors that promote oxidation.

Parameter Recommended Condition Rationale
Temperature -20°C or belowReduces the rate of chemical degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a key reactant in the oxidation pathway.[9]
Light Amber vial or light-blocking containerPrevents photodegradation, which can generate radical species.[4]
Moisture Tightly sealed container with desiccantMinimizes hydrolysis and moisture-mediated degradation.

Q4: How should I prepare and store stock solutions for high-throughput screening (HTS)?

Stock solutions, particularly those in solvents like DMSO, are more prone to degradation than the solid compound due to increased molecular mobility and dissolved oxygen.

  • Solvent Choice: Use high-purity, anhydrous DMSO. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

  • Inert Atmosphere: Before sealing vials for storage, purge the headspace with an inert gas like argon or nitrogen to displace oxygen.[9]

  • Storage Temperature: Store stock solution aliquots at -80°C for long-term stability.[9]

  • Use of Antioxidants: For extended storage or when working with lower concentration solutions in aqueous buffers, the addition of a stabilizing antioxidant is highly recommended.

Q5: Which antioxidants are effective for stabilizing this compound in solution, and what is the mechanism?

Antioxidants protect phenolic compounds by acting as "sacrificial" molecules that are more readily oxidized, thereby sparing the target compound.[10] They function by donating electrons or hydrogen atoms to neutralize free radicals that would otherwise attack the phenolic ring.[3]

Antioxidant Suggested Conc. Mechanism & Comments
Ascorbic Acid (Vitamin C) 10-100 µMA water-soluble antioxidant. It can prevent degradation during hydrolysis or in aqueous buffers but may not be stable itself over long periods.[11]
Butylated Hydroxytoluene (BHT) 10-100 µMA lipid-soluble antioxidant, suitable for addition to organic stock solutions (e.g., DMSO). It is a potent free-radical scavenger.

Q6: How does the pH of my assay buffer affect the stability of the compound?

The pH of the medium is a critical factor.[12] The phenolic hydroxyl group of this compound is weakly acidic. At higher (more alkaline) pH, this group will be deprotonated to form a phenolate anion. This anion is more electron-rich and significantly more susceptible to oxidation than the protonated phenol form. Therefore, stability generally decreases as the pH increases above neutral. For indazole-containing compounds, extreme pH values can also affect the protonation state of the nitrogen atoms, potentially influencing stability and solubility.[13] It is recommended to maintain the pH of aqueous solutions as close to neutral as is compatible with the biological assay.

Q7: How can I set up a self-validating system to monitor the stability of my compound?

A self-validating system involves establishing a baseline and periodically checking against it. The most reliable method is a time-point stability study.[8]

  • Time Zero (T=0) Analysis: Immediately after preparing your stock solution, take an aliquot and analyze its purity and concentration via a stability-indicating method like HPLC-UV. This is your baseline.

  • Storage: Store the remaining aliquots under your desired conditions (e.g., -80°C, room temperature).

  • Time-Point Analysis: At scheduled intervals (e.g., 1 week, 1 month, 3 months), analyze another aliquot using the exact same HPLC method.

  • Comparison: Compare the purity (peak area percentage) and concentration to the T=0 data. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

Troubleshooting Guide

Problem: My stock solution turned brown after a single freeze-thaw cycle.

  • Probable Cause: Introduction of atmospheric oxygen and moisture during the thaw-freeze process accelerated oxidation. The energy change during phase transition can also stress the compound.

  • Solution:

    • Discard the discolored solution. Purity is compromised.

    • Prepare a new stock solution and create small, single-use aliquots to avoid the need for freeze-thaw cycles.

    • Before freezing, flush the headspace of each aliquot vial with argon or nitrogen.

Problem: I am observing high variability and a drop-off in activity in my cell-based assay over several days.

  • Probable Cause: The compound may be degrading in the aqueous cell culture medium at 37°C. The phenolic hydroxyl group is likely oxidizing under these conditions.

  • Solution:

    • Confirm Instability: Perform a stability test by incubating the compound in the assay medium for the duration of the experiment (e.g., 48 hours) and then analyzing the remaining parent compound by HPLC or LC-MS.

    • Mitigation: Prepare fresh dilutions of the compound from a frozen, stabilized DMSO stock immediately before each experiment. If the assay requires long incubation, consider adding a biocompatible antioxidant like N-acetylcysteine (NAC) to the medium, if it does not interfere with the assay biology.

Problem: The compound precipitates when I dilute my DMSO stock into my aqueous phosphate-buffered saline (PBS) assay buffer.

  • Probable Cause: This is a solubility issue, not necessarily a stability one, but poor solubility can lead to inaccurate results. The compound may be less soluble in the high ionic strength aqueous buffer.

  • Solution:

    • Modify Dilution: Try a serial dilution scheme. First, dilute the DMSO stock into a small volume of a water-miscible organic solvent like ethanol or PEG-400 before the final dilution into the aqueous buffer.

    • Use Surfactants: If compatible with your assay, adding a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic F-68 or Tween-80) to the assay buffer can help maintain solubility.

    • Check pH: Ensure the pH of the buffer is optimal for solubility. For phenolic compounds, solubility can sometimes be increased at a slightly higher pH, but this must be balanced against the increased risk of oxidative degradation.[12]

Visualized Workflows and Mechanisms

G cluster_prep Preparation & Storage Workflow cluster_use Experimental Use Workflow A Receive Solid Compound B Store Solid at -20°C Under Inert Gas, Protected from Light A->B C Prepare High-Conc. Stock (e.g., 10 mM in Anhydrous DMSO) A->C D Add Antioxidant (Optional) (e.g., 10-100 µM BHT) C->D H Perform T=0 Purity Analysis (HPLC) C->H E Create Single-Use Aliquots D->E F Purge Headspace with Argon/N2 E->F G Store Aliquots at -80°C F->G I Thaw Single Aliquot G->I For Experiment J Prepare Fresh Dilutions in Assay Buffer I->J K Perform Biological Assay J->K L Inconsistent Results? K->L M Troubleshoot: Check for Degradation in Assay Medium (LC-MS) L->M Yes

Caption: Decision workflow for handling, storing, and using this compound.

G cluster_main Proposed Oxidative Degradation & Antioxidant Intervention Mol This compound (Stable Phenol) Rad Phenoxy Radical (Unstable Intermediate) Mol->Rad Oxidation Ox Initiator (O2, Light, Metal Ions) Ox->Mol Rad->Mol Quenched by AH Deg Colored Degradation Products (Quinone Species) Rad->Deg Further Reactions AntiOx Antioxidant (AH) (e.g., BHT) AntiOx->Rad AntiOxRad Stable Antioxidant Radical (A•) AntiOx->AntiOxRad Forms Stable Radical

Caption: Simplified mechanism of oxidation and antioxidant protection.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO stabilized with Butylated Hydroxytoluene (BHT).

  • Preparation:

    • Allow the vial of solid this compound (MW: 148.16 g/mol ) and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature inside a desiccator.

    • Prepare a 10 mM stock solution of BHT in anhydrous DMSO.

  • Weighing:

    • In a clean, dry environment, weigh out the required amount of this compound (e.g., 1.48 mg for 1 mL of 10 mM solution) into a sterile, amber glass vial.

  • Dissolution:

    • Add the required volume of anhydrous DMSO to the vial.

    • To this solution, add the BHT stock to achieve a final concentration of 50 µM. For example, add 5 µL of 10 mM BHT stock to 1 mL of the compound solution.

    • Vortex gently until the solid is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, cryo-rated amber vials.

    • Gently flush the headspace of each vial with a stream of inert gas (argon or nitrogen) for 5-10 seconds.

    • Immediately cap the vials tightly and place them in a freezer box for storage at -80°C.

    • Reserve one aliquot for a T=0 purity analysis.

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a general-purpose Reverse-Phase HPLC (RP-HPLC) method to monitor the purity of this compound over time.

  • Instrumentation and Columns:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the compound's λmax (e.g., ~280-300 nm, to be determined empirically) and a lower wavelength (e.g., 220 nm) to detect a broad range of potential impurities.

    • Injection Volume: 5-10 µL.

  • Sample Preparation:

    • Dilute the 10 mM DMSO stock solution to a final concentration of ~50 µM in a 50:50 mixture of Acetonitrile:Water.

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peak area of the parent compound and any impurity peaks.

    • Calculate the purity as: (Peak Area of Parent / Total Peak Area of All Peaks) * 100%.

    • Compare this purity value across different time points to quantify degradation.

References

Validation & Comparative

A Definitive Guide to Confirming the Identity of Synthesized 5-Methyl-1H-indazol-6-ol: An Orthogonal Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor and regulatory compliance. In the synthesis of novel compounds such as 5-Methyl-1H-indazol-6-ol, a substituted indazole with significant potential in medicinal chemistry, rigorous analytical characterization is paramount.[1][2] This guide provides a comprehensive comparison of orthogonal analytical methods for the definitive identification and purity assessment of this compound. By integrating data from multiple techniques, we establish a self-validating system that ensures the highest confidence in the synthesized product's structural integrity.

The Imperative of Orthogonal Analysis in Chemical Synthesis

Relying on a single analytical technique for structural elucidation is fraught with ambiguity. Each method interrogates a different molecular property, and by combining techniques, we create a multi-faceted and robust confirmation of the target structure. This guide will focus on four key analytical pillars: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Melting Point Analysis. While experimental spectra for this compound are not widely published, this guide will present high-quality predicted data, contextualized with experimental data from closely related structural analogs to provide a robust comparative framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map the molecular skeleton and the chemical environment of each atom.

Predicted ¹H NMR Spectrum of this compound

The expected ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents on the indazole ring.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for a Structural Analog.

Assignment Predicted Chemical Shift (δ) for this compound (ppm) Multiplicity Experimental Chemical Shift (δ) for 3-methyl-5-nitro-1H-indazole (ppm)[4] Multiplicity[4]
NH (indazole)~12.5Broad Singlet13.1Broad Singlet
OH~9.5Singlet--
H3~7.9Singlet--
H7~7.4Singlet--
H4~6.9Singlet--
CH₃~2.3Singlet2.59Singlet
Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for a Structural Analog.

Assignment Predicted Chemical Shift (δ) for this compound (ppm) Experimental Chemical Shift (δ) for 3-methyl-5-nitro-1H-indazole (ppm)[4]
C6~155-
C7a~141141.3
C3a~139-
C3~133-
C5~115-
C7~110-
C4~105-
CH₃~1612.1
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum on a 400 MHz or higher field spectrometer.[3] Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[3]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.[3]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Reference the spectrum to the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of This compound B Dissolve in 0.6 mL of Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire ¹H Spectrum C->D E Acquire ¹³C Spectrum C->E F Fourier Transform D->F E->F G Phase and Baseline Correction F->G H Reference to Solvent G->H I Integrate and Assign Peaks H->I J Confirm Structure I->J Compare with Predicted and Analog Data MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution of Compound B Infuse into Mass Spectrometer A->B C Electrospray Ionization (ESI) B->C D High-Resolution Mass Analysis C->D E Determine Exact Mass of Molecular Ion D->E F Compare with Theoretical Mass E->F G Confirm Molecular Formula F->G Confirm Elemental Composition FTIR_Workflow A Place Sample on ATR Crystal B Acquire IR Spectrum (4000-400 cm⁻¹) A->B C Identify Characteristic Absorption Bands B->C D Compare with Expected Functional Groups C->D E Confirm Functional Groups D->E

References

A Comparative Analysis of 5-Methyl-1H-indazol-6-ol and Other Indazole Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved drugs.[1] This guide provides a detailed comparative analysis of 5-Methyl-1H-indazol-6-ol against a curated selection of its structural analogs: 1H-Indazol-6-ol, 5-Fluoro-1H-indazole, and 5-Chloro-1H-indazole. By examining their physicochemical properties, biological activities with a focus on kinase inhibition, and structure-activity relationships (SAR), this document aims to equip researchers with the critical insights needed to navigate the chemical space of indazole derivatives in the pursuit of novel therapeutics.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Indazoles are bicyclic heterocyclic compounds that exist in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being generally more thermodynamically stable.[1] This structural motif is a key component in a variety of pharmacologically active agents, demonstrating a broad spectrum of activities including anti-cancer, anti-inflammatory, and antiviral properties. The ability of the indazole ring to participate in various non-covalent interactions, particularly hydrogen bonding, makes it an effective pharmacophore for targeting a wide range of biological macromolecules, most notably protein kinases.

Physicochemical Properties: A Comparative Overview

The subtle structural modifications among this compound and its analogs lead to distinct physicochemical properties that can significantly influence their pharmacokinetic and pharmacodynamic profiles. A summary of these key properties is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)pKa (Predicted)
This compound C₈H₈N₂O148.161.89.5
1H-Indazol-6-ol C₇H₆N₂O134.141.39.6
5-Fluoro-1H-indazole C₇H₅FN₂136.131.713.2
5-Chloro-1H-indazole C₇H₅ClN₂152.582.213.1

Note: Predicted values are computationally generated and may vary from experimental data.

The introduction of a methyl group at the 5-position in this compound slightly increases its lipophilicity (LogP) compared to the parent 1H-Indazol-6-ol. Halogenation at the 5-position, as seen in the fluoro and chloro analogs, further enhances lipophilicity. These variations in physicochemical properties are critical considerations in drug design, impacting factors such as solubility, membrane permeability, and metabolic stability.

Synthesis of this compound: A Plausible Synthetic Route

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a plausible and efficient synthetic pathway can be constructed based on established methods for preparing substituted indazoles. A common strategy involves the cyclization of a suitably substituted o-toluidine derivative.

A potential synthetic route is outlined below:

Synthesis_of_5_Methyl_1H_indazol_6_ol A 2-Amino-4-methylphenol B 2-Amino-4-methyl-3-nitrophenol A->B HNO₃, H₂SO₄ C 2-Diazo-4-methyl-3-nitrophenol B->C NaNO₂, HCl D 5-Methyl-4-nitro-1H-indazole C->D Reduction (e.g., SnCl₂/HCl) E 5-Methyl-1H-indazol-4-amine D->E Reduction (e.g., H₂, Pd/C) F This compound E->F Diazotization followed by hydrolysis

Caption: Plausible synthetic route for this compound.

Experimental Protocol: A Generalized Approach

  • Nitration: 2-Amino-4-methylphenol is nitrated using a mixture of nitric and sulfuric acid to introduce a nitro group, yielding 2-amino-4-methyl-3-nitrophenol.

  • Diazotization: The resulting amino phenol is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) to form a diazonium salt.

  • Cyclization/Reduction: The diazonium salt undergoes intramolecular cyclization and reduction in a one-pot reaction, often facilitated by a reducing agent like tin(II) chloride, to form the indazole ring, yielding 5-Methyl-4-nitro-1H-indazole.

  • Nitro Group Reduction: The nitro group is then reduced to an amino group, for instance, through catalytic hydrogenation, to give 5-Methyl-1H-indazol-4-amine.

  • Hydroxylation: Finally, the amino group is converted to a hydroxyl group via a Sandmeyer-type reaction, involving diazotization followed by hydrolysis, to afford the target compound, this compound.

Comparative Biological Activity: Focus on Kinase Inhibition

The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. The hydroxyl group at the 6-position, present in this compound and 1H-Indazol-6-ol, can act as a crucial hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of various kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a validated target in oncology.[2] Several indazole-containing compounds have been reported as potent VEGFR-2 inhibitors.[3][4]

While direct comparative data for this compound is limited, we can infer its potential activity and compare it with its analogs based on the known structure-activity relationships of similar compounds.

Hypothetical Comparative Kinase Inhibition Profile (IC₅₀, nM)

CompoundVEGFR-2PDGFRβc-Kit
This compound Predicted PotentPredicted ModeratePredicted Moderate
1H-Indazol-6-ol Predicted ModeratePredicted WeakPredicted Weak
5-Fluoro-1H-indazole Predicted PotentPredicted ModeratePredicted Moderate
5-Chloro-1H-indazole Predicted PotentPredicted ModeratePredicted Moderate

Note: This table is predictive and intended to guide experimental design. Actual values must be determined experimentally.

Structure-Activity Relationship (SAR) Insights:

  • 5-Methyl Group: The methyl group in this compound is expected to occupy a hydrophobic pocket within the kinase active site, potentially enhancing binding affinity and selectivity compared to the unsubstituted 1H-Indazol-6-ol.

  • 5-Halogen Substitution: The electron-withdrawing nature of the fluorine and chlorine atoms in 5-Fluoro-1H-indazole and 5-Chloro-1H-indazole can modulate the electronics of the indazole ring system. This can influence the strength of the hydrogen bond interactions with the kinase hinge region and contribute to favorable hydrophobic interactions, often leading to increased potency.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of these indazole analogs, standardized and robust experimental protocols are essential.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2. A common method is the ADP-Glo™ Kinase Assay.

VEGFR2_Kinase_Assay A Prepare Kinase Reaction: VEGFR-2, Substrate, ATP, and Test Compound B Incubate at 30°C for 45 min A->B C Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent B->C D Incubate at RT for 45 min C->D E Convert ADP to ATP & Generate Light: Add Kinase Detection Reagent D->E F Incubate at RT for 45 min E->F G Measure Luminescence F->G

Caption: Workflow for the ADP-Glo™ VEGFR-2 Kinase Assay.[5]

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, combine the VEGFR-2 enzyme, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, and the test compound at various concentrations.[5]

  • Kinase Reaction: Incubate the plate at 30°C for 45 minutes to allow the phosphorylation reaction to proceed.[5]

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.[5]

  • Signal Generation: Add Kinase Detection Reagent, which converts the ADP produced to ATP and, in the presence of luciferase, generates a luminescent signal. Incubate at room temperature for 45 minutes.[5]

  • Data Acquisition: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or anti-proliferative effects of the indazole analogs on cancer cell lines that are dependent on VEGFR-2 signaling, such as human umbilical vein endothelial cells (HUVECs) or certain tumor cell lines.

MTT_Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Indazole Analogs B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals (DMSO) F->G H Measure Absorbance at 570 nm G->H

Caption: Workflow for the MTT Cell Viability Assay.[6][7]

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with serial dilutions of the indazole analogs. Include a vehicle control (e.g., DMSO).[6]

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).[8]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.[6]

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value for each compound.

Conclusion and Future Directions

This comparative guide highlights the therapeutic potential of this compound and its analogs as kinase inhibitors. The strategic placement of substituents on the indazole core provides a powerful tool for modulating physicochemical properties and biological activity. The methyl group in this compound offers a promising avenue for enhancing potency and selectivity through hydrophobic interactions.

Future research should focus on the comprehensive experimental validation of the predicted activities. A broad kinase screening panel would be invaluable for determining the selectivity profile of these compounds. Furthermore, in vivo studies in relevant animal models are necessary to evaluate their pharmacokinetic properties and anti-tumor efficacy. The insights gained from such studies will be instrumental in advancing the development of novel indazole-based therapeutics.

References

A Comparative Guide to Validating the Biological Activity of 5-Methyl-1H-indazol-6-ol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel small molecule to a validated lead compound is paved with rigorous, well-designed experiments. This guide provides an in-depth, technical comparison for validating the biological activity of 5-Methyl-1H-indazol-6-ol, a compound of interest owing to its indazole scaffold—a privileged structure in modern medicinal chemistry known for its role in potent kinase inhibitors.[1][2][3]

This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices. We will compare the activity of this compound (herein referred to as "Compound X") against two well-characterized kinase inhibitors: Pazopanib, which also features an indazole core and is a multi-kinase inhibitor approved for renal cell carcinoma, and Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers.[3][4] By employing a suite of cell-based assays, we will build a comprehensive profile of Compound X's biological effects, from broad cytotoxicity to specific mechanistic actions.

Section 1: Foundational Analysis - Assessing Cytotoxicity and Viability

The initial step in characterizing any new compound is to determine its effect on cell viability. This provides a crucial dose-response relationship that informs the concentrations used in subsequent, more detailed assays. A common and reliable method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[5][6][7]

Experimental Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5][6] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. This allows for the calculation of the IC50 value, the concentration of a drug that inhibits cell viability by 50%, a key metric for comparing cytotoxic potency.

Step-by-Step Protocol: MTT Assay
  • Cell Seeding: Plate a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X, Pazopanib, and Sorafenib in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values for each compound.

Comparative Data: Cytotoxicity (IC50 Values)
CompoundCell LineIC50 (µM) after 48h
Compound X MCF-78.5
Pazopanib MCF-75.2
Sorafenib MCF-73.1

Note: The data presented is hypothetical and for illustrative purposes.

Section 2: Probing Deeper - The Impact on Cell Proliferation

While cytotoxicity assays measure cell death, it is also crucial to understand a compound's effect on cell division, or proliferation. A compound that inhibits proliferation without causing immediate cell death (a cytostatic effect) has different therapeutic implications than a cytotoxic one. The BrdU (Bromodeoxyuridine) incorporation assay is a gold standard for directly measuring DNA synthesis, a hallmark of proliferating cells.[9]

Experimental Rationale

BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[9] By using an anti-BrdU antibody, the amount of incorporated BrdU can be quantified, providing a direct measure of cell proliferation. This is often a more specific measure of anti-proliferative effects than metabolic assays like MTT.[8]

Step-by-Step Protocol: BrdU Assay
  • Cell Seeding and Treatment: Seed and treat cells with Compound X, Pazopanib, and Sorafenib at concentrations around their respective IC50 values for 24 hours.

  • BrdU Labeling: Add BrdU labeling solution to the culture medium and incubate for 2-4 hours to allow for its incorporation into the DNA of proliferating cells.[9]

  • Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

  • Antibody Incubation: Incubate the cells with a primary antibody specific to BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Detection: Add a substrate that reacts with the enzyme to produce a colorimetric or chemiluminescent signal, or measure the fluorescence.

  • Data Analysis: Quantify the signal and express it as a percentage of the vehicle-treated control to determine the inhibition of proliferation.

Comparative Data: Inhibition of Cell Proliferation
Compound (at IC50)Cell LineProliferation Inhibition (%)
Compound X MCF-762%
Pazopanib MCF-775%
Sorafenib MCF-781%

Note: The data presented is hypothetical and for illustrative purposes.

G cluster_workflow Cell-Based Assay Workflow cluster_assays Endpoint Assays start Seed Cells in 96-well Plate treat Treat with Compound X and Controls start->treat incubate Incubate (24-72h) treat->incubate mt_assay MTT Assay (Viability) incubate->mt_assay brdu_assay BrdU Assay (Proliferation) incubate->brdu_assay annexin_assay Annexin V Assay (Apoptosis) incubate->annexin_assay wb_assay Western Blot (Mechanism) incubate->wb_assay analysis Data Analysis (IC50, % Inhibition) mt_assay->analysis brdu_assay->analysis annexin_assay->analysis wb_assay->analysis

Caption: General workflow for cell-based compound validation.

Section 3: Uncovering the Mechanism - Induction of Apoptosis

A key desired outcome for many anti-cancer compounds is the induction of apoptosis, or programmed cell death. Distinguishing between apoptosis and necrosis is vital for understanding a compound's mechanism of action. The Annexin V assay is a widely used method for detecting one of the early hallmarks of apoptosis.[10][11]

Experimental Rationale

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC) or a luciferase.[12][13] By co-staining with a viability dye like propidium iodide (PI), which can only enter cells with compromised membranes (late apoptotic or necrotic cells), we can differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.[10]

Step-by-Step Protocol: Annexin V/PI Staining
  • Cell Treatment: Treat cells in a 6-well plate with Compound X and controls at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium, and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Comparative Data: Apoptosis Induction
Compound (at IC50)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Compound X 18%9%
Pazopanib 25%15%
Sorafenib 32%20%
Vehicle Control 2%1%

Note: The data presented is hypothetical and for illustrative purposes.

Section 4: Mechanistic Insights - Signaling Pathway Analysis

The ultimate goal is to understand how a compound exerts its effects. Since the indazole scaffold is prevalent in kinase inhibitors, a logical next step is to investigate Compound X's impact on a key cancer-related signaling pathway, such as the MAPK/ERK pathway. Western blotting is a powerful technique to measure changes in the expression and phosphorylation status of key proteins in a signaling cascade.[14][15][16]

Experimental Rationale

The MAPK/ERK pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and differentiation. Key components include RAF, MEK, and ERK. Many kinase inhibitors function by preventing the phosphorylation, and thus activation, of these proteins. By treating cells with Compound X and then probing cell lysates with antibodies specific for both the total and phosphorylated forms of a protein like ERK (p-ERK), we can determine if the compound inhibits this pathway. A decrease in the p-ERK/total ERK ratio would indicate inhibition.[16]

G cluster_pathway Simplified MAPK/ERK Signaling Pathway cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation CompoundX Compound X (Hypothesized Target) CompoundX->RAF

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

Step-by-Step Protocol: Western Blotting
  • Cell Lysis: Treat cells with the compounds for a shorter duration (e.g., 2-6 hours) to capture effects on signaling. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis: Separate 20-30 µg of protein from each sample by SDS-PAGE.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]

  • Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[14]

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Comparative Data: Western Blot Analysis
Compound (at IC50)p-ERK / Total ERK Ratio (Normalized to Control)
Compound X 0.45
Pazopanib 0.60
Sorafenib 0.25
Vehicle Control 1.00

Note: The data presented is hypothetical and for illustrative purposes.

Conclusion and Future Directions

This guide outlines a systematic, multi-faceted approach to validating the biological activity of a novel compound, this compound. The hypothetical data presented suggests that Compound X exhibits moderate cytotoxic and anti-proliferative activity, induces apoptosis, and inhibits the MAPK/ERK signaling pathway, albeit with a different potency compared to established drugs like Pazopanib and Sorafenib.

These findings provide a solid foundation for further investigation. The next logical steps would include:

  • Kinase Profiling: A broad in vitro kinase panel to identify the specific kinase(s) that Compound X inhibits.

  • In Vivo Studies: Evaluation of the compound's efficacy and safety in animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of Compound X to optimize its potency and selectivity.[1]

By following a logical progression of cell-based assays, researchers can efficiently and rigorously characterize novel compounds, paving the way for the development of the next generation of targeted therapeutics.

References

A Senior Application Scientist's Guide to Assessing the Kinase Cross-Reactivity of 5-Methyl-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Quest for Kinase Selectivity

The indazole core is a cornerstone in modern medicinal chemistry, celebrated as a "privileged scaffold" for its ability to form the foundation of numerous potent kinase inhibitors. Marketed drugs such as Pazopanib and Axitinib, which are critical in oncology, feature this indazole structure, underscoring its importance. Kinases, a family of over 500 enzymes in the human genome, are the master regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.

This guide focuses on a specific indazole-containing compound: 5-Methyl-1H-indazol-6-ol. While primarily investigated in other contexts, such as for its activity as a serotonin receptor agonist, its structural features merit a thorough investigation into its potential as a kinase inhibitor. A critical aspect of developing any kinase inhibitor is understanding its selectivity—the degree to which it inhibits its intended target versus other kinases. Broad cross-reactivity, or "off-target" activity, can lead to unforeseen toxicities, whereas a well-defined selectivity profile can be harnessed for polypharmacological benefits, targeting multiple disease-relevant pathways simultaneously.

This document provides a comprehensive framework for assessing the kinase cross-reactivity of this compound. We will outline a robust, multi-tiered experimental plan, present a comparative analysis against established inhibitors using illustrative data, and provide the detailed protocols necessary for researchers to validate these findings.

Part 1: A Multi-Tiered Strategy for Profiling Kinase Selectivity

To comprehensively assess the cross-reactivity of this compound, a phased approach is essential. This strategy begins with a broad, high-throughput screen to cast a wide net, followed by more focused biochemical and cell-based assays to validate initial findings and understand the functional consequences of inhibition.

Tier 1: High-Throughput Kinome-Wide Profiling

The logical first step is to screen the compound against a large, representative panel of the human kinome. This provides an unbiased overview of its inhibitory activity and rapidly identifies primary targets and significant off-targets. Commercial services offer panels that cover over 400 kinases, providing a comprehensive initial assessment.

Causality Behind Experimental Choice: A broad kinome scan is the most efficient method to build an initial selectivity map. A single-point concentration screen (e.g., at 1 µM) can quickly identify kinases that are inhibited by more than 50-75%, flagging them for further investigation. This prevents the resource-intensive process of running dose-response curves for hundreds of kinases, most of which will not interact with the compound.

Kinome_Profiling_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis cluster_output Outcome Compound This compound (Test Compound) Screening Single-Point Screening (e.g., 1 µM concentration) Compound->Screening KinasePanel Broad Kinase Panel (>400 Kinases) KinasePanel->Screening Detection Activity Measurement (e.g., Radiometric or Fluorescence) Screening->Detection Quantify Product/Signal DataProcessing Calculate % Inhibition vs. Control Detection->DataProcessing HitSelection Identify 'Hits' (e.g., >75% Inhibition) DataProcessing->HitSelection Apply Threshold HitList Prioritized List of Potential Target Kinases HitSelection->HitList Cellular_Validation_Workflow cluster_cell_culture Cellular System cluster_assay Phosphorylation Assay cluster_analysis Data Analysis cluster_output Outcome CellLine Select Relevant Cell Line Treatment Treat Cells with Compound Dilutions CellLine->Treatment Lysis Lyse Cells to Extract Proteins Treatment->Lysis Detection Measure Substrate Phosphorylation (e.g., ELISA or Western Blot) Lysis->Detection Quantify Quantify Signal vs. Control Detection->Quantify IC50_Calc Calculate Cellular IC50 Quantify->IC50_Calc Validation Confirmation of On-Target Cellular Activity IC50_Calc->Validation

Head-to-Head Comparison: 5-Methyl-1H-indazol-6-ol and its Regioisomers - A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold stands as a "privileged structure," forming the core of numerous clinically significant molecules, particularly in oncology.[1] The subtle repositioning of functional groups on this bicyclic system can dramatically alter a compound's physicochemical properties, spectroscopic signature, and, most critically, its biological activity. This guide provides an in-depth, head-to-head comparison of 5-Methyl-1H-indazol-6-ol and its key regioisomers: 4-Methyl-1H-indazol-6-ol, 6-Methyl-1H-indazol-5-ol, and 7-Methyl-1H-indazol-6-ol.

This document is intended for researchers, scientists, and drug development professionals, offering a technical analysis supported by available experimental data and established scientific principles to aid in the identification, characterization, and strategic utilization of these important chemical entities.

Structural Overview and Physicochemical Properties

The fundamental difference between these regioisomers lies in the placement of the methyl and hydroxyl groups on the benzene portion of the indazole ring. This seemingly minor variation has significant consequences for the molecule's electronic distribution, hydrogen bonding potential, and overall polarity, which in turn influence its solubility, melting point, and interaction with biological targets.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)Predicted Density (g/cm³)
This compound C₈H₈N₂O148.16Not AvailableNot Available
4-Methyl-1H-indazol-6-ol C₈H₈N₂O148.16Not Available1.349 ± 0.06[2]
6-Methyl-1H-indazol-5-ol C₈H₈N₂O148.16359.9 ± 22.0[3]1.3 ± 0.1[3]
7-Methyl-1H-indazol-6-ol C₈H₈N₂O148.16Not AvailableNot Available

Note: Experimental data for all physicochemical properties is not consistently available in the public domain. Predicted values are provided where experimental data is absent.

The synthesis of these regioisomers typically involves multi-step sequences starting from appropriately substituted anilines or other benzene derivatives, followed by cyclization to form the indazole core.[4][5] The specific substitution pattern of the starting materials dictates the final position of the methyl and hydroxyl groups.

cluster_synthesis General Synthetic Workflow Substituted Benzene Derivative Substituted Benzene Derivative Functional Group Interconversion Functional Group Interconversion Substituted Benzene Derivative->Functional Group Interconversion e.g., Nitration, Halogenation Cyclization Cyclization Functional Group Interconversion->Cyclization e.g., with Hydrazine Final Functionalization Final Functionalization Cyclization->Final Functionalization e.g., Reduction, Hydrolysis Methyl-Indazolol Regioisomer Methyl-Indazolol Regioisomer Final Functionalization->Methyl-Indazolol Regioisomer

Caption: A generalized workflow for the synthesis of methyl-indazolol regioisomers.

Spectroscopic Differentiation: A Deep Dive into NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of regioisomers. The chemical environment of each proton and carbon atom is unique, resulting in a distinct NMR fingerprint for each isomer.

Predicted ¹H NMR Spectral Comparison
ProtonThis compound (Predicted)4-Methyl-1H-indazol-6-ol (Predicted)6-Methyl-1H-indazol-5-ol (Predicted)7-Methyl-1H-indazol-6-ol (Predicted)
H-3 Singlet, ~8.0 ppmSinglet, ~8.0 ppmSinglet, ~8.0 ppmSinglet, ~8.0 ppm
H-4 Singlet-SingletDoublet
H-5 -Singlet-Doublet
H-7 SingletDoubletSinglet-
-CH₃ SingletSingletSingletSinglet
-OH Broad SingletBroad SingletBroad SingletBroad Singlet
N-H Broad SingletBroad SingletBroad SingletBroad Singlet

Key Differentiating Features in ¹H NMR:

  • This compound: Expected to show two singlets in the aromatic region for H-4 and H-7.

  • 4-Methyl-1H-indazol-6-ol: Will lack a proton at the 4-position, resulting in a singlet for H-5 and a doublet for H-7.

  • 6-Methyl-1H-indazol-5-ol: Will show two singlets for H-4 and H-7.

  • 7-Methyl-1H-indazol-6-ol: Will lack a proton at the 7-position, leading to two doublets in the aromatic region for H-4 and H-5.

Predicted ¹³C NMR Spectral Comparison

The ¹³C NMR spectra will also exhibit distinct shifts for the carbon atoms, particularly those bearing the substituents and in their immediate vicinity.

CarbonThis compound (Predicted)4-Methyl-1H-indazol-6-ol (Predicted)6-Methyl-1H-indazol-5-ol (Predicted)7-Methyl-1H-indazol-6-ol (Predicted)
C-3 ~135 ppm~135 ppm~135 ppm~135 ppm
C-3a ~140 ppm~140 ppm~140 ppm~140 ppm
C-4 Lower fieldLower field (substituted)Lower fieldLower field
C-5 Lower field (substituted)Lower fieldLower field (substituted)Lower field
C-6 Lower field (substituted)Lower field (substituted)Lower field (substituted)Lower field (substituted)
C-7 Higher fieldHigher fieldHigher fieldHigher field (substituted)
C-7a ~120 ppm~120 ppm~120 ppm~120 ppm
-CH₃ ~15-20 ppm~15-20 ppm~15-20 ppm~15-20 ppm

Note: These are generalized predicted shifts. Actual values can vary based on solvent and other experimental conditions.

Experimental Protocol: NMR Spectroscopic Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation and differentiation of methyl-indazolol regioisomers.

Materials:

  • Methyl-indazolol isomer sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, 0.6 mL)

  • NMR tube (5 mm)

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the indazole isomer and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution by gentle vortexing.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A significantly larger number of scans will be necessary compared to ¹H NMR.

    • Optionally, acquire DEPT-135 and DEPT-90 spectra to aid in the assignment of CH, CH₂, and CH₃ signals.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

    • Integrate the proton signals and determine the chemical shifts and coupling constants.

cluster_nmr NMR Analysis Workflow Sample Preparation Sample Preparation 1H NMR Acquisition 1H NMR Acquisition Sample Preparation->1H NMR Acquisition 13C NMR Acquisition 13C NMR Acquisition 1H NMR Acquisition->13C NMR Acquisition Data Processing Data Processing 13C NMR Acquisition->Data Processing Structural Elucidation Structural Elucidation Data Processing->Structural Elucidation

Caption: Standard workflow for NMR-based structural analysis of indazole isomers.

Biological Activity: A Focus on Kinase Inhibition

Indazole derivatives are well-documented as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[3][8] The specific substitution pattern on the indazole ring is a key determinant of binding affinity and selectivity for different kinases.

While direct comparative IC₅₀ data for this compound and its regioisomers against a panel of kinases is not extensively available in the literature, we can infer potential trends based on structure-activity relationship (SAR) studies of similar indazole-based kinase inhibitors. For instance, the position of hydrogen bond donors and acceptors (the -OH and N-H groups) and the steric bulk of the methyl group will dictate the orientation of the molecule within the ATP-binding pocket of a kinase.

cluster_pathway Generic Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase->Downstream Signaling Proteins Phosphorylates Cell Proliferation / Survival Cell Proliferation / Survival Downstream Signaling Proteins->Cell Proliferation / Survival Activates Indazole Inhibitor Indazole Inhibitor Indazole Inhibitor->Receptor Tyrosine Kinase Inhibits ATP binding

Caption: Simplified representation of an indazole inhibitor blocking a receptor tyrosine kinase signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR2)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the indazole regioisomers against a specific protein kinase (e.g., VEGFR2).

Materials:

  • Recombinant human VEGFR2 kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Indazole isomer stock solutions (in DMSO)

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the indazole isomers in DMSO. Further dilute these in the assay buffer to the desired final concentrations.

  • Assay Reaction:

    • To the wells of a 384-well plate, add the assay buffer, the kinase substrate, and the diluted indazole compounds.

    • Initiate the kinase reaction by adding the VEGFR2 enzyme and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's instructions.

    • The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each regioisomer.

Conclusion and Future Directions

The precise structural characterization of this compound and its regioisomers is a critical prerequisite for their successful application in drug discovery and development. This guide has outlined the key physicochemical, spectroscopic, and potential biological differences among these closely related molecules.

While a complete experimental dataset for a direct comparison is not yet available, the principles and protocols described herein provide a robust framework for researchers to:

  • Unambiguously identify specific regioisomers using NMR spectroscopy.

  • Predict the relative properties of these isomers to guide synthetic and screening efforts.

  • Evaluate their biological activity, particularly as kinase inhibitors, through established in vitro assays.

Further research is warranted to generate a comprehensive experimental dataset for these compounds, which will undoubtedly provide valuable insights into the structure-activity relationships of indazole-based kinase inhibitors and facilitate the design of next-generation therapeutics.

References

Comparative Analysis of 5-Methyl-1H-indazol-6-ol Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and ability to form key interactions with biological targets have cemented its role in the development of numerous therapeutic agents. Several commercially available drugs, including the kinase inhibitors Axitinib and Pazopanib, feature this core structure, highlighting its clinical significance.[2][3][4]

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for a specific, highly versatile subclass: 5-Methyl-1H-indazol-6-ol derivatives . We will dissect the role of each component of this scaffold, explaining the causal relationships between structural modifications and biological activity. By synthesizing data from multiple studies, this document aims to provide researchers, scientists, and drug development professionals with a robust framework for designing next-generation inhibitors with improved potency and selectivity.

The this compound Core: An Archetype for Kinase Inhibition

The therapeutic success of indazole derivatives, particularly as kinase inhibitors, is rooted in their ability to mimic the adenine region of ATP, allowing them to competitively bind in the enzyme's active site.[5] The this compound scaffold is an exemplary starting point for inhibitor design due to the specific functions of its substituents.

  • The Indazole Core : As a bioisostere for indoles and phenols, the indazole nucleus often confers superior pharmacokinetic properties, such as improved metabolic stability and oral bioavailability.[6] It primarily exists in two tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[5][7][8]

  • The 6-Hydroxyl (-OH) Group : This is arguably the most critical feature for kinase inhibition. The hydroxyl group acts as a key hydrogen bond donor, forming a crucial interaction with the "hinge region" of the kinase ATP-binding pocket. This interaction anchors the inhibitor in the active site.

  • The 5-Methyl (-CH₃) Group : The methyl group at the C5 position typically projects into a hydrophobic pocket within the active site. This lipophilic interaction can significantly enhance binding affinity and contribute to the compound's overall potency.[4]

Dissecting the Structure-Activity Relationship (SAR)

The potency and selectivity of this compound derivatives can be precisely tuned by chemical modifications at various positions on the indazole ring. Understanding the impact of these changes is fundamental to rational drug design.

Key Modification Points and Their Impact on Activity

SAR_Overview cluster_scaffold This compound Core cluster_nodes Indazole N1 Position N1 Modulates PK/PD Selectivity Tuning C3 Position C3 Solvent-Front Vector Targets Specificity Pockets C5 Position C5 Hydrophobic Pocket Interaction Potency Enhancement C6 Position C6 Critical Hinge Binding Anchors Inhibitor

Caption: Key modification points on the this compound scaffold.

  • Position 1 (N1-H): The N1 position is a primary vector for modifying physicochemical properties.

    • Causality: Substituents at this position often extend towards the outer region of the binding pocket. Small alkyl chains, such as the (S)-2-aminopropyl group, have been shown to yield potent 5-HT2 receptor agonists.[9] For kinase inhibitors, this position can be functionalized to improve solubility, modulate cell permeability, or introduce vectors for targeting additional surface pockets, thereby enhancing selectivity.

  • Position 3: This is a major site for diversification to achieve selectivity.

    • Causality: The C3 position typically points towards the solvent-exposed region of the ATP-binding site. Attaching various aryl or heteroaryl rings can create specific interactions with unique amino acid residues in different kinases, thus driving selectivity. For example, studies on 3,6-disubstituted indazoles revealed that optimization at this position led to potent hepcidin production inhibitors.[10] Furthermore, 1H-indazole-3-carboxamide derivatives have been successfully developed as MAP kinase modulators.[11]

  • Position 5 (Methyl Group): This position is crucial for potency.

    • Causality: The methyl group enhances binding affinity through favorable hydrophobic interactions. In a study of indazole derivatives as GSK-3 inhibitors, substitution at the 5-position was critical, with a methoxy group proving more potent than a methyl group, indicating the specific nature of the target's hydrophobic pocket and the importance of subtle electronic effects.[4]

  • Position 6 (Hydroxyl Group): This group is the primary anchor.

    • Causality: The -OH group is a hydrogen bond donor that interacts with the backbone amide of the kinase hinge region. Replacing this group with a methoxy (-OCH₃) ether typically results in a significant loss of potency, confirming the essential role of this hydrogen bond in anchoring the inhibitor. This principle is a cornerstone of designing ATP-competitive kinase inhibitors.

Comparative Data Summary

The following table summarizes the activity of representative indazole derivatives, illustrating the SAR principles discussed. While data for the exact this compound scaffold is specific, these examples from the broader indazole class provide critical insights into how positional changes affect biological targets.

Compound IDCore StructureKey Substituent(s)Primary Target(s)Activity (IC₅₀ / EC₅₀)Key SAR InsightReference
Compound 9 1H-Indazol-6-olN1: (S)-2-Aminopropyl5-HT₂ Receptors42.7 nM (EC₅₀)N1 substitution drives potency and pharmacology.[9]
K22 N-(1H-indazol-6-yl)N1-H , C6: BenzenesulfonamidePLK4 Kinase0.1 nM (IC₅₀)Modification at C6 with a larger group can yield extremely high potency.[12]
Entrectinib 3-AminoindazoleC3: Amino, C5: Substituted etherALK, ROS1, TRK12 nM (ALK IC₅₀)C3 and C5 modifications are key for achieving potent multi-kinase inhibition.[7]
Axitinib 1H-IndazoleN1-H , C3, C6 substitutionsVEGFRs0.2 nM (VEGFR2 IC₅₀)A classic example of a highly decorated indazole kinase inhibitor.[4][13]
Compound 8r 2-(1H-indazol-6-yl)N1-H , C6: BenzimidazoleFLT3 / Mutants5.64 nM (FLT3-D835Y)Demonstrates the use of the indazole as a building block for larger, highly selective inhibitors.[14]

Experimental Protocols & Workflows

Scientific integrity requires robust and reproducible methodologies. The following sections outline a generalized synthetic route and a standard biological assay for evaluating these derivatives.

General Synthetic Protocol for N1-Substituted this compound Derivatives

This protocol is a representative synthesis adapted from common methodologies.[9][14]

  • Starting Material Protection: Commercially available this compound is first protected. The N1-H is protected using a suitable protecting group like tetrahydropyran (THP) under mild acidic conditions.

  • N-Alkylation: The protected intermediate is then subjected to N-alkylation. The hydroxyl group is deprotonated with a base (e.g., NaH) and reacted with the desired alkyl halide (R-X) to introduce the substituent at the N1 position.

  • Deprotection: The protecting group on the hydroxyl is removed under acidic conditions (e.g., HCl in methanol) to yield the final N1-substituted this compound derivative.

  • Purification: The final product is purified using flash column chromatography on silica gel to ensure high purity for biological testing.

Experimental Workflow: From Synthesis to Biological Evaluation

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Material (this compound) Protect Protection of -OH Group Start->Protect Alkylate N1-Alkylation / C3-Coupling Protect->Alkylate Deprotect Deprotection Alkylate->Deprotect Purify Purification (HPLC) Deprotect->Purify KinaseAssay In Vitro Kinase Assay (e.g., LanthaScreen) Purify->KinaseAssay Characterized Compound CellAssay Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) KinaseAssay->CellAssay Potent Hits PK_Studies Pharmacokinetic Studies (Microsomal Stability) CellAssay->PK_Studies Lead Candidates

Caption: Standard workflow from synthesis to preclinical evaluation.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantitatively measures inhibitor binding to a kinase active site.[12]

  • Reagent Preparation: Prepare a solution of the test compound (derivative) in DMSO, followed by serial dilutions to create a concentration gradient. Prepare kinase, fluorescently-labeled ATP tracer, and europium-labeled antibody solutions in the specified assay buffer.

  • Assay Plate Setup: Add 2.5 µL of each test compound dilution to the wells of a 384-well plate.

  • Kinase/Antibody Addition: Add 2.5 µL of the prepared kinase/Eu-antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the prepared tracer solution to initiate the binding reaction.

  • Incubation: Centrifuge the plate briefly and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve. This value represents the concentration of the inhibitor required to displace 50% of the tracer, indicating its binding affinity.

Conclusion and Future Directions

The this compound scaffold is a validated and highly malleable starting point for the design of potent and selective inhibitors. The structure-activity relationships discussed herein demonstrate a clear logic: the 6-hydroxyl group serves as an anchor, the 5-methyl group enhances potency through hydrophobic interactions, and the N1 and C3 positions provide vectors for achieving selectivity and optimizing drug-like properties.

Future research will undoubtedly focus on exploring novel substitutions at the C3 and N1 positions to target unique kinase isoforms and overcome resistance mutations. By leveraging the foundational SAR principles outlined in this guide, researchers can more efficiently navigate the complex chemical space of indazole derivatives to develop next-generation therapeutics for a wide range of diseases.

References

A Comparative Guide to the Therapeutic Potential of the Indazol-6-ol Scaffold in Diverse Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the therapeutic potential of compounds based on the 5-Methyl-1H-indazol-6-ol scaffold, with a primary focus on 1-((S)-2-Aminopropyl)-1H-indazol-6-ol (AL-34662) , a potent serotonin 5-HT2 receptor agonist. We will objectively analyze its performance in ocular hypertension and explore the potential of the broader indazol-6-ol chemical space in neurodegenerative and inflammatory disease models, supported by experimental data and detailed protocols.

Introduction: The Versatile Indazole Nucleus

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have led to the development of drugs targeting a wide range of diseases, from cancer to inflammation.[1][2] This guide will delve into the therapeutic applications of a specific class of indazoles, the indazol-6-ols, by comparing their efficacy and mechanisms of action across different preclinical disease models.

Ocular Hypertension: A Primary Therapeutic Target for 1-((S)-2-Aminopropyl)-1H-indazol-6-ol (AL-34662)

The most well-documented therapeutic application for a this compound derivative is in the management of ocular hypertension, a major risk factor for glaucoma. The lead compound in this area is 1-((S)-2-Aminopropyl)-1H-indazol-6-ol , also known as AL-34662 .

Mechanism of Action: 5-HT2 Receptor Agonism

AL-34662 is a potent and selective agonist of the serotonin 5-HT2 receptors, particularly the 5-HT2A subtype.[1][3] The mechanism of intraocular pressure (IOP) reduction by 5-HT2 agonists is believed to involve the stimulation of phospholipase C-coupled 5-HT2A receptors in the ciliary muscle and trabecular meshwork cells.[3] This activation leads to the mobilization of intracellular calcium, which in turn is thought to enhance aqueous humor outflow, thereby lowering IOP.[3]

cluster_0 Cellular Mechanism of IOP Reduction AL34662 AL-34662 HT2A 5-HT2A Receptor AL34662->HT2A Agonist Binding PLC Phospholipase C HT2A->PLC Activation IP3 IP3 PLC->IP3 Hydrolysis of PIP2 Ca Intracellular Ca²⁺ Mobilization IP3->Ca Outflow Increased Aqueous Humor Outflow Ca->Outflow IOP Decreased IOP Outflow->IOP

Caption: Signaling pathway of AL-34662 in ocular cells.

Comparative Efficacy in a Primate Model of Ocular Hypertension

Preclinical studies in conscious ocular hypertensive cynomolgus monkeys have demonstrated the significant IOP-lowering efficacy of AL-34662. A topical ocular dose of 300 µg resulted in a 33% reduction in IOP that was sustained for at least 6 hours.[1][3] This level of efficacy is comparable to or greater than that of some established first-line glaucoma medications.

Medication ClassExample Drug(s)Mean IOP Reduction (at 3 months)Citation
5-HT2 Agonist AL-34662 ~33% [1][3]
Prostaglandin AnalogsBimatoprost, Latanoprost, Travoprost24-33%[4]
Beta-BlockersTimolol~22%[4]
Alpha-Adrenergic AgonistsBrimonidine~21%[4]
Carbonic Anhydrase InhibitorsDorzolamide, Brinzolamide~15%[4]

Note: The IOP reduction for AL-34662 is from a single-dose preclinical study in monkeys, while the data for other medications are from a network meta-analysis of human clinical trials at 3 months. Direct head-to-head clinical trials would be necessary for a definitive comparison.

Challenges and the Development of Analogs

Despite its promising efficacy, the clinical development of AL-34662 was halted due to the identification of cardiovascular side effects in multiple species.[5] This highlights a key challenge in the development of 5-HT2 receptor agonists, as this receptor is also present in the cardiovascular system. Consequently, research efforts have shifted towards developing analogs of AL-34662 with a more favorable safety profile, such as (8R)-1-[(2S)-2-Aminopropyl]-8,9-dihydro-7H-pyrano[2,3-g]indazol-8-ol, which has shown an acceptable preclinical profile.[5]

Neuroprotection: An Emerging Potential for the Indazol-6-ol Scaffold

While the primary focus for the aminopropyl-indazol-6-ol has been glaucoma, studies on the core 6-hydroxy-1H-indazole structure suggest a potential role in neuroprotection, specifically in the context of Parkinson's disease.

Evidence from a Preclinical Model of Parkinson's Disease

In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease, treatment with 6-hydroxy-1H-indazole demonstrated significant neuroprotective effects.[6] The study reported that the compound:

  • Decreased the loss of dopaminergic neurons in the substantia nigra.[6]

  • Increased dopamine concentration and the expression of tyrosine hydroxylase (a key enzyme in dopamine synthesis) in the striatum.[6]

  • Alleviated behavioral impairments.[6]

  • Reduced the hyperphosphorylation of tau protein, suggesting a potential mechanism related to the inactivation of tau-mediated neurotoxicity.[6]

Connecting 5-HT2 Agonism to Neuroprotection

The neuroprotective effects of 6-hydroxy-1H-indazole, a simpler analog, raise the intriguing possibility that AL-34662, with its potent 5-HT2A receptor agonism, could also possess neuroprotective properties. While direct evidence for AL-34662 in Parkinson's models is lacking, some studies have suggested that modulation of the serotonergic system, including 5-HT2A receptors, may influence the motor symptoms of Parkinson's disease.[7][8] However, these studies have primarily focused on 5-HT2A antagonists for symptomatic relief. Further research is needed to elucidate whether 5-HT2A agonists like AL-34662 could offer a neuroprotective benefit.

Anti-Inflammatory Potential: A Broader Application for Indazoles

The indazole nucleus is a well-established scaffold in the development of anti-inflammatory agents.[1][2] Several indazole-containing compounds have demonstrated potent anti-inflammatory activity through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokines.[5][9]

Experimental Protocols

Primate Model of Ocular Hypertension

A widely used method to induce ocular hypertension in non-human primates for preclinical drug evaluation involves laser photocoagulation of the trabecular meshwork.

cluster_1 Primate Ocular Hypertension Model Workflow Anesthesia Anesthesia of Cynomolgus Monkey Laser Argon Laser Photocoagulation of Trabecular Meshwork Anesthesia->Laser IOP_Monitoring Post-Laser IOP Monitoring Laser->IOP_Monitoring Drug_Admin Topical Administration of AL-34662 IOP_Monitoring->Drug_Admin Stable Elevated IOP IOP_Measurement Serial IOP Measurements Drug_Admin->IOP_Measurement Data_Analysis Data Analysis and Comparison IOP_Measurement->Data_Analysis cluster_2 MPTP Mouse Model Workflow Pretreatment Pre-treatment with 6-hydroxy-1H-indazole MPTP_Admin MPTP Administration (e.g., daily injections) Pretreatment->MPTP_Admin Behavioral_Tests Behavioral Assessments (e.g., rotarod, open field) MPTP_Admin->Behavioral_Tests Tissue_Harvest Sacrifice and Brain Tissue Collection Behavioral_Tests->Tissue_Harvest Analysis Immunohistochemistry (TH staining) and Neurochemical Analysis (Dopamine levels) Tissue_Harvest->Analysis

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 5-Methyl-1H-indazol-6-ol: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our laboratory practices. When handling novel or specialized compounds such as 5-Methyl-1H-indazol-6-ol, a thorough understanding of its potential hazards and the corresponding safety protocols is not just a matter of compliance, but a cornerstone of scientific excellence. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, grounded in the established safety profiles of structurally similar indazole derivatives.

Based on the hazard classifications of related indazole compounds, it is prudent to assume that this compound may cause skin irritation, serious eye irritation, and respiratory irritation, and may be harmful if swallowed.

I. Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate Personal Protective Equipment is the most critical immediate step to mitigate potential exposure. The following table outlines the minimum required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.[1]
Eyes Safety gogglesProvides a complete seal around the eyes to protect against splashes and airborne particles. Safety glasses with side shields may be sufficient for low-risk manipulations, but goggles are preferred when handling the solid.
Face Face shieldTo be used in conjunction with safety goggles, particularly when there is a significant risk of splashing or when handling larger quantities of the material.
Body Laboratory coatA standard, properly fitting lab coat is required to protect against skin contact.
Respiratory NIOSH-approved respiratorA respirator is required when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. The specific type of respirator and cartridge should be determined by a formal risk assessment.

PPE_Selection_Workflow

II. Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing risk.

A. Preparation and Engineering Controls:

  • Fume Hood: All manipulations of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

  • Emergency Equipment: Before commencing work, verify that a safety shower and eyewash station are readily accessible and unobstructed.

  • PPE Inspection: Ensure all necessary PPE is available, in good condition, and appropriate for the task.

B. Handling the Compound:

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Avoiding Dust: When handling the solid material, take care to avoid the formation of dust. Use appropriate tools, such as spatulas, for transfers.

  • Spill Management: In the event of a small spill, and if you are trained to do so, wear the appropriate PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

C. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area after handling is complete.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the face shield or goggles, and then the lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[2][3]

III. Disposal Plan: Ensuring a Safe Final Step

The proper disposal of this compound and any associated contaminated materials is a critical component of laboratory safety.

A. Waste Segregation and Collection:

  • Designated Container: All waste materials, including contaminated PPE (such as gloves), and any spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name, "this compound".

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

B. Final Disposal:

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.

  • Regulatory Compliance: Adhere to all federal, state, and local regulations pertaining to hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Disposal_Workflow

IV. Occupational Exposure Limits

No specific occupational exposure limits (OELs) have been established for this compound by major regulatory bodies such as OSHA.[4] In the absence of specific OELs, it is crucial to handle this compound with the utmost care, utilizing engineering controls and personal protective equipment to minimize any potential exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1H-indazol-6-ol
Reactant of Route 2
5-Methyl-1H-indazol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.